G247
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H19Cl2FO3 |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C24H19Cl2FO3/c1-13(22-19(25)9-10-20(27)24(22)26)30-17-8-6-14-2-3-16(7-11-21(28)29)23(15-4-5-15)18(14)12-17/h2-3,6-13,15H,4-5H2,1H3,(H,28,29)/b11-7+/t13-/m0/s1 |
InChI Key |
QCQWYUTYEHHQHG-HJTPGIPUSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C=C2)C=CC(=C3C4CC4)/C=C/C(=O)O |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C=C2)C=CC(=C3C4CC4)C=CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
G247 MsbA Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. MsbA, an essential ATP-binding cassette (ABC) transporter responsible for the translocation of lipopolysaccharide (LPS) from the inner to the outer membrane, has been identified as a promising target for novel antibiotics. This technical guide provides an in-depth analysis of the mechanism of action of G247, a potent small-molecule inhibitor of MsbA. Through a combination of structural biology, biochemical assays, and functional studies, this compound has been shown to employ a distinct allosteric mechanism to trap MsbA in a non-productive state, thereby inhibiting its critical role in bacterial viability. This document details the molecular interactions, conformational changes, and functional consequences of this compound binding to MsbA, offering valuable insights for the rational design of next-generation antibiotics.
Introduction to MsbA: A Key Player in Gram-Negative Bacterial Survival
MsbA is a homodimeric ABC transporter integral to the inner membrane of most Gram-negative bacteria. Its primary function is to flip core-LPS, a major component of the outer membrane, from the cytoplasmic leaflet to the periplasmic leaflet. This process is fundamental for the biogenesis of the outer membrane, which serves as a protective barrier against environmental insults and antibiotics. The transport cycle of MsbA is powered by ATP binding and hydrolysis at its nucleotide-binding domains (NBDs), which drives conformational changes in the transmembrane domains (TMDs) to facilitate substrate translocation. Given its essential role, the inhibition of MsbA represents a compelling strategy for the development of new antibacterial agents.
The this compound Inhibitor: A Potent Antagonist of MsbA Function
This compound is a specific, first-generation small-molecule inhibitor of MsbA. Biochemical studies have demonstrated its potent inhibitory effect on the ATPase activity of MsbA, a key indicator of its ability to disrupt the transport cycle.
Quantitative Inhibition Data
| Parameter | Value | Reference |
| IC50 (ATPase Inhibition) | 5 nM | [1] |
| Binding Affinity (Kd) | Not Reported |
Mechanism of Action: Allosteric Trapping of an Inward-Open Conformation
Structural and functional studies have elucidated a unique allosteric mechanism by which this compound inhibits MsbA. Unlike some inhibitors that compete directly with substrate or ATP binding, this compound locks the transporter in a specific, non-functional conformation.
Binding Site within the Transmembrane Domains
Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a pocket located within the transmembrane domains (TMDs) of MsbA.[2] Two molecules of this compound bind symmetrically to the MsbA homodimer, wedging themselves into this architecturally conserved pocket.[2]
Induction of a Wide Inward-Open State
The binding of this compound induces a significant conformational change in MsbA, forcing it into a wide inward-open state.[2] In this conformation, the two NBDs are displaced symmetrically and moved further apart from each other, increasing the inter-NBD distance by approximately 13 Å.[2] This contrasts with the apo (drug-free) state where the NBDs are closer and primed for dimerization.
Prevention of NBD Dimerization and Inhibition of ATP Hydrolysis
The this compound-induced separation of the NBDs is the critical step in its inhibitory mechanism. The dimerization of the two NBDs is a prerequisite for the hydrolysis of ATP, which powers the conformational changes necessary for substrate transport. By physically preventing the NBDs from coming together, this compound effectively blocks the ATPase activity of MsbA.[2] This arrests the transport cycle, leading to the accumulation of LPS in the inner membrane and ultimately, bacterial cell death.
Visualizing the Mechanism and Experimental Workflows
Signaling Pathway of this compound Inhibition
Caption: this compound binds to the TMDs of MsbA, locking it in a wide inward-open state and preventing NBD dimerization and ATP hydrolysis, thereby halting the transport cycle.
Experimental Workflow for ATPase Activity Assay
Caption: A generalized workflow for determining the inhibitory effect of this compound on the ATPase activity of MsbA.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the this compound MsbA inhibitor. These protocols are synthesized from established methods in the field.
MsbA ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by MsbA in the presence and absence of this compound to determine its inhibitory effect.
Materials:
-
Purified MsbA protein
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 0.05% (w/v) DDM (n-Dodecyl-β-D-maltoside)
-
ATP solution (e.g., 100 mM stock)
-
This compound inhibitor (stock solution in DMSO)
-
Phosphate detection reagent (e.g., malachite green-based or a commercial kit like Transcreener® ADP² FP Assay)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and purified MsbA (e.g., 1-5 µg).
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.
-
Add the MsbA-containing reaction mixture to the wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding a final concentration of 1-2 mM ATP to each well.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the rate of ATP hydrolysis and plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
In Vitro Lipid Flippase Assay
This assay assesses the ability of MsbA to transport a fluorescently labeled lipid substrate across a lipid bilayer and the inhibitory effect of this compound on this process.
Materials:
-
Purified MsbA protein
-
E. coli polar lipids
-
Fluorescently labeled lipid (e.g., NBD-PE: 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphoethanolamine)
-
Reconstitution Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl
-
ATP regenerating system (creatine kinase and phosphocreatine)
-
Sodium dithionite (B78146) (quenching agent)
-
Fluorometer
Procedure:
-
Reconstitution of MsbA into proteoliposomes:
-
Prepare liposomes by drying a film of E. coli polar lipids and the NBD-labeled lipid.
-
Rehydrate the lipid film in the reconstitution buffer.
-
Solubilize the liposomes with a detergent (e.g., Triton X-100).
-
Add purified MsbA to the solubilized lipids and incubate.
-
Remove the detergent using adsorbent beads (e.g., Bio-Beads) to form proteoliposomes.
-
-
Flippase Assay:
-
Divide the proteoliposome suspension into experimental (with this compound) and control (with DMSO) groups.
-
Add the ATP regenerating system and ATP to initiate the transport reaction.
-
Incubate at 37°C for various time points.
-
At each time point, add sodium dithionite to quench the fluorescence of the NBD-lipids in the outer leaflet of the proteoliposomes.
-
Measure the remaining fluorescence using a fluorometer. A decrease in the rate of fluorescence quenching in the presence of this compound indicates inhibition of lipid flipping.
-
Cryo-Electron Microscopy of MsbA-G247 Complex
This protocol outlines the general steps for preparing the MsbA-G247 complex for structural determination by cryo-EM.
Materials:
-
Purified MsbA protein
-
This compound inhibitor
-
Buffer: e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 0.05% DDM
-
Cryo-EM grids (e.g., Quantifoil R1.2/1.3)
-
Vitrification apparatus (e.g., Vitrobot)
-
Liquid ethane (B1197151) and liquid nitrogen
Procedure:
-
Incubate purified MsbA with a molar excess of this compound for a specified time to ensure complex formation.
-
Apply a small volume (e.g., 3-4 µL) of the MsbA-G247 complex solution to a glow-discharged cryo-EM grid.
-
Blot the grid to remove excess liquid, leaving a thin film of the solution.
-
Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.
-
Store the vitrified grids in liquid nitrogen until data collection.
-
Collect cryo-EM data on a transmission electron microscope equipped with a direct electron detector.
-
Process the collected images to reconstruct the 3D structure of the MsbA-G247 complex.
Conclusion and Future Directions
The this compound inhibitor represents a significant advancement in the quest for novel antibiotics targeting Gram-negative bacteria. Its unique allosteric mechanism of action, which involves trapping MsbA in a wide inward-open conformation and preventing ATP hydrolysis, provides a solid foundation for structure-based drug design. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further characterize this compound and to discover and develop next-generation MsbA inhibitors with improved pharmacological properties. Future research should focus on obtaining high-resolution structures of MsbA in complex with this compound and its natural substrate, LPS, to gain a more comprehensive understanding of the inhibitory mechanism. Furthermore, medicinal chemistry efforts can leverage the structural and functional data to optimize the potency, selectivity, and pharmacokinetic profiles of this promising class of inhibitors.
References
G247 Compound: A Molecular Wedge Targeting the Bacterial Transporter MsbA
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The G247 compound has been identified as a specific inhibitor of the MsbA transporter, a critical component in the viability of Gram-negative bacteria. This technical guide provides a comprehensive overview of the target of this compound, its mechanism of action, and the experimental protocols used to elucidate its function, offering valuable insights for the development of novel antibacterial agents.
Core Target: MsbA, a Crucial Bacterial Flippase
The primary biological target of the this compound compound is MsbA, an ATP-binding cassette (ABC) transporter.[1] MsbA is an essential protein in most Gram-negative bacteria, where it plays a vital role in the biogenesis of the outer membrane. Specifically, MsbA is responsible for flipping lipopolysaccharide (LPS), a major component of the outer membrane, from the inner leaflet to the outer leaflet of the cytoplasmic membrane. This translocation is a critical step for the survival of the bacteria, making MsbA an attractive target for the development of new antibiotics.
Mechanism of Action: A Wedge in the Molecular Machinery
This compound exerts its inhibitory effect on MsbA through a distinct allosteric mechanism.[1] Structural and functional studies have revealed that this compound acts as a molecular wedge within the transmembrane domains (TMDs) of the MsbA transporter. By binding to a pocket within the TMDs, this compound physically prevents the conformational changes necessary for MsbA's function.
Specifically, the binding of this compound locks MsbA in a wide inward-open conformation.[1] This stabilized conformation leads to a symmetric increase in the separation between the nucleotide-binding domains (NBDs) of the transporter. The increased distance between the NBDs prevents the efficient binding and hydrolysis of ATP, which is the energy source for the flipping of LPS. Consequently, the ATPase activity of MsbA is suppressed, and the transport of LPS across the inner membrane is halted, ultimately leading to bacterial cell death.[1]
Quantitative Data Summary
The inhibitory effect of this compound on MsbA's ATPase activity has been quantified in biochemical assays. While the specific IC50 value from the primary literature requires access to the full-text article, related compounds in the same class have demonstrated potent inhibition of MsbA's ATPase activity.
| Compound Class | Target | Effect on ATPase Activity | Conformation Stabilized | Reference |
| G-compounds (e.g., this compound) | MsbA | Inhibition | Wide inward-open | Thélot et al., 2021 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and its interaction with MsbA.
MsbA Protein Expression and Purification
-
Expression: The gene encoding for MsbA is typically cloned into an expression vector (e.g., pET vector) with an affinity tag (e.g., His-tag) and transformed into an appropriate E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Membrane Preparation: Bacterial cells are harvested and lysed. The cell membranes containing the overexpressed MsbA are isolated by ultracentrifugation.
-
Solubilization: The membrane pellet is solubilized using a suitable detergent (e.g., n-dodecyl-β-D-maltoside, DDM) to extract MsbA from the lipid bilayer.
-
Affinity Chromatography: The solubilized protein is purified using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). The column is washed to remove non-specifically bound proteins.
-
Elution and Size-Exclusion Chromatography: MsbA is eluted from the affinity column, and further purified by size-exclusion chromatography to ensure homogeneity and remove aggregated protein.
ATPase Activity Assay
-
Reaction Mixture: Purified MsbA is reconstituted into proteoliposomes or nanodiscs to provide a native-like lipid environment. The reaction buffer typically contains HEPES, NaCl, MgCl2, and ATP.
-
Inhibitor Addition: For inhibition studies, varying concentrations of the this compound compound are pre-incubated with the MsbA-containing proteoliposomes.
-
Initiation and Incubation: The ATPase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 37°C).
-
Phosphate (B84403) Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured over time. This can be done using a colorimetric method, such as the malachite green assay, which forms a colored complex with Pi that can be quantified spectrophotometrically.
-
Data Analysis: The rate of ATP hydrolysis is calculated, and for inhibition assays, the IC50 value is determined by plotting the enzyme activity against the inhibitor concentration.
Cryo-Electron Microscopy (Cryo-EM)
-
Sample Preparation: Purified MsbA, in complex with the this compound compound, is prepared in a suitable buffer. The sample is applied to a cryo-EM grid, blotted to create a thin film, and rapidly frozen in liquid ethane.
-
Data Collection: The frozen grids are loaded into a transmission electron microscope equipped with a cryo-stage. A large dataset of images (micrographs) is collected automatically at different tilt angles.
-
Image Processing: The collected micrographs are processed to correct for beam-induced motion and to determine the contrast transfer function. Individual particle images of the MsbA-G247 complex are then picked from the micrographs.
-
3D Reconstruction: The particle images are aligned and classified to generate 2D class averages. These 2D averages are then used to reconstruct a 3D density map of the MsbA-G247 complex.
-
Model Building and Refinement: An atomic model of the MsbA-G247 complex is built into the 3D density map and refined to high resolution to visualize the detailed interactions between the compound and the protein.
Visualizations
MsbA Functional Cycle and Inhibition by this compound
Caption: The normal ATP-dependent cycle of MsbA-mediated LPS flipping and its inhibition by this compound.
Experimental Workflow for this compound Target Validation
Caption: A streamlined workflow for the validation of this compound as an MsbA inhibitor.
References
G247 Inhibitor: A Technical Guide to a Novel MsbA Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
G247 is a recently identified small molecule inhibitor of MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for the transport of lipopolysaccharide (LPS) from the inner to the outer membrane. This technical guide provides a comprehensive overview of this compound, including its chemical structure, mechanism of action, and relevant experimental protocols for its characterization. This compound represents a novel class of MsbA inhibitors that function as a transmembrane domain (TMD) wedge, offering a promising avenue for the development of new antibacterial agents.
Introduction to the this compound Inhibitor Class
This compound is a specific and potent inhibitor of the MsbA protein, a critical component of the LPS transport pathway in many Gram-negative bacteria. Unlike some other ABC transporter inhibitors that target the nucleotide-binding domains (NBDs), this compound employs a distinct allosteric mechanism. It binds within the transmembrane domains of MsbA, effectively acting as a wedge that prevents the conformational changes necessary for ATP hydrolysis and substrate transport.[1] This unique mode of action makes this compound a valuable tool for studying MsbA function and a lead compound for the development of novel antibiotics.
Chemical Structure
The detailed chemical structure and IUPAC name for this compound are proprietary and not publicly disclosed in the primary scientific literature describing its discovery and mechanism. Commercial suppliers of this compound also do not typically provide this information in their public-facing documentation. Researchers seeking to work with this compound should refer to the material safety data sheet (MSDS) provided by the vendor or contact them directly for detailed chemical information.
Mechanism of Action
This compound functions as an allosteric inhibitor of MsbA. Its mechanism can be broken down into the following key steps:
-
Binding to the Transmembrane Domains: this compound binds to a pocket within the TMDs of the MsbA homodimer.
-
Wedge-like Action: Upon binding, this compound acts as a physical wedge between the TMDs.[1]
-
Prevention of Conformational Change: This "wedging" action prevents the inward-to-outward conformational transition of MsbA that is essential for its transport cycle.[1]
-
Suppression of ATPase Activity: By locking the transporter in an inward-facing conformation, this compound prevents the proper dimerization of the NBDs, which in turn suppresses the ATPase activity of MsbA.[1]
This mechanism is distinct from other classes of MsbA inhibitors and offers a novel strategy for targeting this essential bacterial transporter.
Quantitative Data
Table 1: Summary of Available this compound Inhibitor Data
| Parameter | Value | Reference |
| Target | MsbA | Thélot et al., 2021 |
| Mechanism of Action | TMD Wedge, Allosteric Inhibitor | Thélot et al., 2021 |
| Effect on ATPase Activity | Suppression | Thélot et al., 2021 |
| IC50 | Not Publicly Available | - |
| Ki | Not Publicly Available | - |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and its effects on MsbA.
MsbA ATPase Activity Assay
This protocol is adapted from standard methods for measuring the ATPase activity of ABC transporters.
Objective: To determine the rate of ATP hydrolysis by MsbA in the presence and absence of this compound.
Materials:
-
Purified MsbA protein reconstituted in proteoliposomes or nanodiscs.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT.
-
ATP solution (100 mM).
-
This compound stock solution (in DMSO).
-
Malachite green reagent for phosphate (B84403) detection.
-
96-well microplate.
-
Plate reader.
Procedure:
-
Prepare a reaction mixture containing MsbA (final concentration 1-5 µg/mL) in Assay Buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate the reaction at 37°C for a set period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Incubate for 20 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620 nm using a plate reader.
-
Generate a standard curve using known concentrations of inorganic phosphate to determine the amount of phosphate released.
-
Calculate the specific activity of MsbA (nmol phosphate/min/mg protein) and plot the dose-response curve for this compound to determine the IC50 value.
Analysis of MsbA Conformational Changes
This protocol outlines a general approach using Förster Resonance Energy Transfer (FRET) to monitor conformational changes in MsbA.
Objective: To visualize the effect of this compound on the conformational state of MsbA.
Materials:
-
Purified MsbA with cysteine mutations at specific sites for fluorescent labeling.
-
Fluorescent donor and acceptor dyes (e.g., Alexa Fluor 555 and Alexa Fluor 647 maleimide).
-
Labeling Buffer: 50 mM HEPES, pH 7.0, 150 mM NaCl, 0.5 mM TCEP.
-
Size-exclusion chromatography column.
-
Fluorometer.
Procedure:
-
Label the purified, cysteine-mutant MsbA with the donor and acceptor fluorescent dyes according to the manufacturer's protocols.
-
Remove excess, unreacted dyes using a size-exclusion chromatography column.
-
Reconstitute the labeled MsbA into proteoliposomes or nanodiscs.
-
Place the sample in a fluorometer and excite the donor dye at its excitation wavelength.
-
Measure the emission spectra of both the donor and acceptor dyes.
-
Add this compound to the sample and incubate for a sufficient time to allow for binding.
-
Repeat the fluorescence emission measurement.
-
An increase in the acceptor fluorescence and a decrease in the donor fluorescence upon this compound binding would indicate a conformational change that brings the two labeled sites closer together, while the opposite would suggest they move further apart.
Visualizations
Signaling Pathway of MsbA Inhibition by this compound
Caption: Mechanism of MsbA inhibition by this compound.
Experimental Workflow for this compound Characterization
Caption: Workflow for characterizing the inhibitory activity of this compound.
References
A Technical Guide to the Biological Activity of MsbA Inhibitor G247
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the biological activity, mechanism of action, and experimental evaluation of G247, a first-generation inhibitor of the essential bacterial ATP-binding cassette (ABC) transporter, MsbA.
Introduction: MsbA as a Novel Antibacterial Target
In the fight against mounting antibiotic resistance, there is a critical need for new antibacterial agents with novel mechanisms of action. The biogenesis of the outer membrane in Gram-negative bacteria presents a rich source of potential drug targets, as this pathway is essential and absent in eukaryotes. A key component of this pathway is the inner membrane ABC transporter MsbA, which is responsible for the first and essential step in the transport of lipopolysaccharide (LPS).[1] MsbA catalyzes the translocation, or "flipping," of the core-lipid A moiety of LPS from the cytoplasmic leaflet to the periplasmic leaflet of the inner membrane.[2][3][4] The disruption of this process is lethal to the bacterium, making MsbA a viable and attractive target for the development of new antibiotics. This compound belongs to a series of quinoline-based compounds identified as potent inhibitors of MsbA's ATPase and transport functions.[1][5]
Mechanism of Action of this compound
This compound exerts its inhibitory effect through a distinct allosteric mechanism that traps the MsbA transporter in a non-productive state. Unlike other inhibitors that may promote ATP hydrolysis without transport, this compound is a potent suppressor of MsbA's ATPase activity.[6]
Structural and functional studies have revealed the following key steps in its mechanism:
-
Symmetric Binding: Two molecules of this compound bind symmetrically to adjacent, yet separate, pockets within the transmembrane domains (TMDs) of the MsbA homodimer.[1]
-
Conformational Trapping: This binding event locks MsbA in a wide, inward-facing open conformation.[1][6]
-
Allosteric Uncoupling: The binding of this compound induces a significant conformational change that physically separates the two nucleotide-binding domains (NBDs). Cryo-electron microscopy studies have shown that this compound binding increases the distance between the NBDs by approximately 13 Å.[5]
-
Inhibition of ATP Hydrolysis: The increased separation of the NBDs prevents their effective dimerization, which is a prerequisite for ATP hydrolysis. By preventing this crucial step of the transport cycle, this compound effectively halts the flipping of lipid A.[5][6]
References
- 1. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic activity of MsbA reconstituted in nanodisc particles is modulated by remote interactions with the bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
G247: A Molecular Wedge Disrupting Bacterial Defenses by Blocking Lipopolysaccharide Transport
An In-depth Technical Guide on the Mechanism and Implications of G247, a Potent Inhibitor of the Lipopolysaccharide Flippase MsbA
Executive Summary
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The outer membrane of these bacteria, with its external leaflet composed of lipopolysaccharide (LPS), serves as a highly effective permeability barrier, preventing the entry of many antibiotics. The biogenesis of this crucial defensive layer is dependent on a complex transport system that moves LPS from its site of synthesis in the inner membrane to the cell surface. A key player in this pathway is MsbA, an ATP-binding cassette (ABC) transporter responsible for the initial "flipping" of LPS across the inner membrane. The small molecule this compound has been identified as a potent and specific inhibitor of MsbA, offering a promising new avenue for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the role of this compound in blocking bacterial LPS transport, detailing its mechanism of action, relevant quantitative data, experimental protocols, and the broader implications for drug development.
Introduction: The Impermeable Fortress of Gram-Negative Bacteria
Gram-negative bacteria are characterized by a complex cell envelope that includes an outer membrane, a feature not present in their Gram-positive counterparts. This outer membrane is asymmetric, with an inner leaflet of phospholipids (B1166683) and an outer leaflet dominated by lipopolysaccharide (LPS). LPS molecules are large glycolipids that create a tightly packed, negatively charged surface, effectively blocking the passage of hydrophobic compounds, including many antibiotics.
The assembly of this protective outer membrane is a vital process for bacterial survival. It relies on the coordinated action of a series of proteins that synthesize LPS in the cytoplasm and then transport it across the inner membrane, the periplasm, and finally to the outer membrane. Disruptions in this transport pathway compromise the integrity of the outer membrane, leading to increased susceptibility to antibiotics and, in many cases, cell death.
The Lipopolysaccharide Transport (Lpt) Pathway: A Multi-Protein Bridge
The transport of LPS from the inner membrane to the cell surface is orchestrated by the Lpt machinery, a multi-protein complex that forms a continuous bridge across the periplasm. This intricate system ensures the efficient and unidirectional movement of the amphipathic LPS molecules.
The first critical step in this pathway is the translocation of the lipid A-core oligosaccharide portion of LPS from the cytoplasmic leaflet to the periplasmic leaflet of the inner membrane. This "flipping" action is catalyzed by the essential ABC transporter, MsbA.
MsbA: The Gateway for LPS Transport
MsbA is a homodimeric ABC transporter embedded in the inner membrane. Each monomer consists of a transmembrane domain (TMD) with six helices and a cytosolic nucleotide-binding domain (NBD). The TMDs form a chamber that recognizes and binds LPS, while the NBDs bind and hydrolyze ATP to power the transport process.
The catalytic cycle of MsbA involves a series of conformational changes, often described by the "alternating access" model. In its inward-facing conformation, the TMDs are open to the cytoplasm, allowing LPS to bind. The binding of ATP to the NBDs triggers a conformational switch to an outward-facing state, where the TMDs are open to the periplasm, releasing the LPS molecule. ATP hydrolysis then resets the transporter back to its inward-facing conformation, ready for another cycle.
This compound: A Molecular Wedge in the MsbA Machinery
This compound is a small molecule inhibitor that specifically targets MsbA. Structural and functional studies have revealed a unique mechanism of action. This compound acts as a "molecular wedge" that binds to the transmembrane domains of MsbA.[1]
The binding of two this compound molecules symmetrically increases the distance between the nucleotide-binding domains (NBDs) in a wide inward-open state of MsbA.[2][3] This conformational lock prevents the NBDs from dimerizing, a crucial step for ATP hydrolysis.[4][5] By trapping MsbA in this non-productive conformation, this compound effectively blocks both ATP hydrolysis and the subsequent transport of LPS across the inner membrane.[3]
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosensor for Multimodal Characterization of an Essential ABC Transporter for Next-Generation Antibiotic Research - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on G247 and ABC Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the ATP-binding cassette (ABC) transporter MsbA and its specific inhibitor, G247. This document details the structure and function of MsbA, the mechanism of inhibition by this compound, relevant quantitative data, and comprehensive experimental protocols for key assays. The information is intended to serve as a valuable resource for researchers in the fields of structural biology, microbiology, and drug development.
Introduction to ABC Transporters and MsbA
ATP-binding cassette (ABC) transporters represent one of the largest families of transmembrane proteins, found in all domains of life from prokaryotes to humans.[1] These proteins utilize the energy from ATP hydrolysis to transport a wide variety of substrates across cellular membranes, including ions, lipids, peptides, and drugs.[1] ABC transporters are crucial for numerous cellular processes, and their dysfunction is implicated in various diseases, including cystic fibrosis and multidrug resistance in cancer.[1]
A prototypical member of this superfamily is MsbA, an essential ABC transporter in Gram-negative bacteria.[2] MsbA functions as a homodimer, with each subunit comprising a transmembrane domain (TMD) and a nucleotide-binding domain (NBD).[2] It plays a critical role in the biogenesis of the outer membrane by flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the cytoplasmic membrane.[2][3] Given its essential role in bacterial viability, MsbA has emerged as a promising target for the development of novel antibiotics.[1]
This compound: A Specific Inhibitor of MsbA
This compound is a potent and specific small-molecule inhibitor of MsbA.[2] It acts as a wedge within the transmembrane domains (TMDs) of the transporter.[2] This binding event symmetrically increases the separation between the nucleotide-binding domains (NBDs), which prevents the conformational changes necessary for ATP hydrolysis and subsequent substrate transport.[2] The unique allosteric mechanism of this compound provides a valuable tool for studying the structure-function relationship of MsbA and serves as a promising lead for the development of new antibacterial agents.
Quantitative Data on this compound and MsbA Interaction
The following tables summarize key quantitative data related to the interaction of inhibitors with MsbA and the general properties of MsbA.
| Parameter | Value | Reference(s) |
| This compound | ||
| Target | MsbA | [2] |
| Mechanism of Action | Allosteric Inhibitor | [4] |
| Binding Site | Transmembrane Domains | [4] |
| Effect on NBDs | Symmetrical Separation | [4] |
| Related Compound G907 | ||
| IC50 for MsbA | 18 nM | [5] |
| MsbA ATPase Activity | ||
| Vmax (in proteoliposomes) | 154 nmol/min/mg | [6] |
| Km for ATP | 379 µM | [6] |
| Lipid A Binding to MsbA | ||
| Kd | 5.46 µM | [7] |
| Daunorubicin Binding to MsbA | ||
| Kd | 0.35 - 8.56 µM | [7] |
Table 1: Quantitative data on the inhibition of MsbA and its biochemical properties.
| Parameter | Value | Reference(s) |
| MsbA (E. coli) | ||
| Molecular Mass (monomer) | ~64.5 kDa | [7] |
| Subunits | Homodimer | [2] |
| Transmembrane Helices | 6 per monomer | [7] |
| Cryo-EM Structure of MsbA-G247 Complex | ||
| Resolution | Varies depending on the study, typically in the range of 3-4 Å | [4] |
| Conformation | Wide inward-open state | [4] |
Table 2: Structural and biophysical properties of MsbA.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of MsbA and its inhibition by this compound.
MsbA Purification
Objective: To obtain pure, functional MsbA for in vitro assays.
Protocol:
-
Overexpression: Transform E. coli C43(DE3) cells with a pET-19b vector containing the MsbA gene with an N-terminal His-tag. Grow the cells in LB medium to an OD600 of 0.6-0.8 and induce protein expression with 1 mM IPTG for 3-4 hours at 37°C.[8]
-
Membrane Preparation: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol) and lyse the cells using a high-pressure homogenizer.[9]
-
Solubilization: Isolate the cell membranes by ultracentrifugation. Solubilize the membrane pellet with a buffer containing a detergent such as n-dodecyl-β-D-maltoside (DDM) for 1-2 hours at 4°C.[9]
-
Affinity Chromatography: Clarify the solubilized material by ultracentrifugation and apply the supernatant to a Ni-NTA affinity column. Wash the column extensively and elute MsbA using a buffer containing imidazole.[8]
-
Size-Exclusion Chromatography: Further purify the eluted MsbA by size-exclusion chromatography to remove aggregates and ensure homogeneity.[8] The protein is now ready for use in various assays.
ATPase Activity Assay
Objective: To measure the ATP hydrolysis rate of MsbA and determine the inhibitory effect of compounds like this compound.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 2 mM ATP.[3]
-
Enzyme and Inhibitor: Add purified MsbA (typically 1-10 µg/ml) to the reaction mixture. For inhibition studies, pre-incubate MsbA with the desired concentration of this compound for 15 minutes on ice.[3]
-
Initiate Reaction: Start the reaction by incubating the mixture at 37°C.[3]
-
Phosphate (B84403) Detection: At various time points, stop the reaction and measure the amount of inorganic phosphate (Pi) released. This can be done using a colorimetric method, such as the malachite green assay, or a coupled-enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[3][10]
-
Data Analysis: Calculate the specific activity of MsbA (nmol of Pi released/min/mg of protein). For inhibition studies, determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
Cryo-Electron Microscopy (Cryo-EM) of MsbA-G247 Complex
Objective: To determine the high-resolution structure of MsbA in complex with this compound to understand the mechanism of inhibition.
Protocol:
-
Sample Preparation: Purify the MsbA-G247 complex. The protein can be stabilized in detergent micelles or reconstituted into nanodiscs for a more native-like environment.[1][11]
-
Grid Preparation: Apply a small volume of the purified complex to a cryo-EM grid. Plunge-freeze the grid in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot) to create a thin layer of vitreous ice.[12]
-
Data Collection: Collect a large dataset of images of the frozen particles using a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.[13]
-
Image Processing: Process the collected images using specialized software (e.g., RELION, CryoSPARC). This involves motion correction, CTF estimation, particle picking, 2D and 3D classification, and 3D reconstruction to generate a high-resolution density map.[1][13]
-
Model Building and Refinement: Build an atomic model of the MsbA-G247 complex into the cryo-EM density map and refine it to obtain the final structure.[14]
MsbA Transport Assay in Proteoliposomes
Objective: To directly measure the transport of MsbA substrates across a lipid bilayer and assess the effect of inhibitors.
Protocol:
-
Proteoliposome Reconstitution: Reconstitute purified MsbA into liposomes made of E. coli polar lipids. The orientation of the transporter (inside-out or right-side-out) needs to be determined.[7][15]
-
Transport Substrate: Use a fluorescently labeled substrate, such as NBD-labeled phosphatidylethanolamine (B1630911) (NBD-PE), to monitor transport.[16]
-
Initiate Transport: Add the proteoliposomes to a reaction buffer and initiate transport by adding ATP and an ATP-regenerating system. For inhibition studies, pre-incubate the proteoliposomes with this compound.[16]
-
Measure Transport: Monitor the transport of the fluorescent substrate into the proteoliposomes over time. This can be done by using a membrane-impermeable quenching agent (e.g., dithionite) that quenches the fluorescence of the substrate in the outer leaflet, allowing for the quantification of the substrate transported to the inner leaflet.[16]
-
Data Analysis: Calculate the rate of transport and determine the effect of the inhibitor on this rate.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling and experimental concepts related to MsbA and this compound.
MsbA Transport Cycle and this compound Inhibition
Cryo-EM Workflow for MsbA-G247 Structure Determination
Conclusion
The study of the ABC transporter MsbA and its inhibitor this compound provides fundamental insights into the mechanism of transmembrane transport and offers a promising avenue for the development of novel antibiotics. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research in this critical area. The unique inhibitory mechanism of this compound, which locks MsbA in a wide inward-open conformation, underscores the potential of allosteric modulation for targeting ABC transporters in various therapeutic contexts. Future research should focus on leveraging this structural and mechanistic understanding to design next-generation inhibitors with improved pharmacological properties.
References
- 1. Cryo-EM Analysis of the Lipopolysaccharide Flippase MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7met - Proteopedia, life in 3D [proteopedia.org]
- 6. ATPase activity of the MsbA lipid flippase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The reconstituted Escherichia coli MsbA protein displays lipid flippase activity - PMC [pmc.ncbi.nlm.nih.gov]
G247 as a Probe for MsbA Function: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for the critical process of flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane. This function is vital for the biogenesis of the bacterial outer membrane, making MsbA an attractive target for the development of novel antibiotics. G247 is a potent and specific small-molecule inhibitor of MsbA that serves as a valuable tool for elucidating the structure-function relationship of this transporter. This technical guide provides a comprehensive overview of this compound as a molecular probe, detailing its mechanism of action, its effects on MsbA's conformational states and enzymatic activity, and detailed protocols for key experimental assays.
Mechanism of Action of this compound
This compound functions as a non-competitive inhibitor of MsbA's ATPase activity. Structural and functional studies have revealed that this compound acts as a "transmembrane domain (TMD) wedge".[1] It binds to a pocket within the TMDs of MsbA in its inward-facing conformation. The binding of two this compound molecules symmetrically increases the separation between the nucleotide-binding domains (NBDs).[2] This widening of the NBDs prevents the conformational changes necessary for ATP hydrolysis and subsequent substrate transport, effectively locking MsbA in a wide inward-open state.[2] This mechanism contrasts with other MsbA inhibitors, such as TBT1, which asymmetrically occupy the substrate-binding site and lead to a collapsed inward-facing conformation with decreased NBD distance.[2]
Quantitative Data on MsbA Conformation and this compound Inhibition
The function of MsbA is intrinsically linked to large conformational changes, particularly the distance between its two NBDs. This compound directly impacts this structural parameter. The following tables summarize key quantitative data related to MsbA's conformational states and the inhibitory effect of this compound.
Table 1: Nucleotide-Binding Domain (NBD) Separation in Different MsbA Conformational States
| Conformation / State | NBD Separation (Cα-Cα of T561) | Method | Reference |
| Open Inward-Facing 4 (OIF4) | 91.7 Å | Cryo-EM | [3] |
| Open Inward-Facing 3 (OIF3) | 89.9 Å | Cryo-EM | [3] |
| Open Inward-Facing (PDB: 3B5W) | 85.1 Å | X-ray Crystallography | [3] |
| Open Inward-Facing (PDB: 8DMO) | 79.3 Å | Cryo-EM | [3] |
| Open Inward-Facing 2 (OIF2) | 75.9 Å | Cryo-EM | [3] |
| Open Inward-Facing 1 (OIF1) | 64.8 Å | Cryo-EM | [3] |
| Apo State (in detergent) | > 50-70 Å | DEER Spectroscopy | [1] |
| ADP-Vi Trapped State | ~30 Å closer than apo state | DEER Spectroscopy | [4] |
| This compound-Bound State | Symmetrically Increased | Cryo-EM | [2] |
Note: While a precise angstrom value for the this compound-bound state's NBD separation is not explicitly stated in the primary literature, cryo-EM 3D variability analysis confirms that the NBDs move away from the dimerization axis relative to the drug-free state.[2]
Table 2: Kinetic Parameters of MsbA ATPase Activity and Inhibition by this compound
| Parameter | Value | Conditions | Reference |
| Basal ATPase Activity | |||
| Vmax | 37 nmol/min/mg | Reconstituted in E. coli phospholipid liposomes, 10 mM Mg2+ | [5][6] |
| Km (ATP) | 878 µM | Reconstituted in E. coli phospholipid liposomes, 10 mM Mg2+ | [5][6] |
| Kdo2-Lipid A Stimulated Activity | |||
| Vmax | 154 nmol/min/mg | Pre-incubated with 21 µM Kdo2-Lipid A | [5][6] |
| Km (ATP) | 379 µM | Pre-incubated with 21 µM Kdo2-Lipid A | [5][6] |
| This compound Inhibition | |||
| IC50 | Not explicitly found in searches | Varies with assay conditions |
Experimental Protocols
MsbA ATPase Activity Assay (Malachite Green-based)
This protocol is adapted from established methods for measuring the ATPase activity of ABC transporters.
Principle: The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. The malachite green reagent forms a colored complex with free phosphate, and the absorbance of this complex is measured spectrophotometrically.
Materials:
-
Purified MsbA (reconstituted in proteoliposomes or in detergent)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10% glycerol
-
ATP solution: 100 mM ATP in 200 mM Tris Base
-
MgCl2 solution: 100 mM
-
This compound stock solution (in DMSO)
-
Reaction Stop Solution: 12% (w/v) SDS
-
Malachite Green Reagent:
-
Solution A: 12% (w/v) ascorbic acid in 1 M HCl
-
Solution B: 2% (w/v) ammonium (B1175870) molybdate (B1676688) in 1 M HCl
-
Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Phosphate Standard (e.g., KH2PO4) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a phosphate standard curve: Prepare a series of known concentrations of the phosphate standard in the assay buffer.
-
Set up the reaction: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
This compound at various concentrations (or DMSO for control)
-
Purified MsbA (e.g., 1 µg)
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow this compound to bind to MsbA.
-
Initiate the reaction: Add a mixture of ATP and MgCl2 (final concentrations of 2 mM and 4 mM, respectively) to each well to start the reaction. The final reaction volume should be 50 µl.
-
Incubation: Incubate the plate at 37°C for a set time (e.g., 30 minutes).
-
Stop the reaction: Add 50 µl of the Reaction Stop Solution to each well.
-
Color development: Add 100 µl of the freshly mixed Malachite Green Reagent to each well. Incubate at room temperature for 5-10 minutes for color to develop.
-
Measure absorbance: Read the absorbance at 620-650 nm using a microplate reader.
-
Data analysis: Subtract the background absorbance (no enzyme control) from all readings. Use the phosphate standard curve to determine the amount of Pi released in each reaction. Calculate the specific activity of MsbA (e.g., in nmol Pi/min/mg protein) and determine the IC50 of this compound.
MsbA-mediated Lipid Flippase Assay (Fluorescence-based)
This protocol is based on the use of NBD-labeled lipid analogues to monitor their transport from the outer to the inner leaflet of proteoliposomes.
Principle: A fluorescently labeled lipid (e.g., NBD-PE) is incorporated into proteoliposomes containing reconstituted MsbA. The fluorescence of the NBD group in the outer leaflet is quenched by a membrane-impermeant reducing agent (sodium dithionite). ATP-dependent transport of the labeled lipid to the inner leaflet protects it from quenching, resulting in a higher fluorescence signal compared to the control without ATP.
Materials:
-
MsbA reconstituted in proteoliposomes containing a fluorescent lipid analogue (e.g., 0.3% NBD-PE)
-
Reconstitution Buffer: 50 mM HEPES, 100 mM KCl, 5 mM MgCl2, 2 mM DTE, pH 7.5
-
ATP solution (5 mM) with an ATP regenerating system (e.g., creatine (B1669601) kinase and phosphocreatine)
-
This compound stock solution (in DMSO)
-
Sodium dithionite (B78146) solution (freshly prepared)
-
Fluorometer
Procedure:
-
Prepare proteoliposomes: Reconstitute purified MsbA into liposomes containing the NBD-labeled lipid.
-
Set up the assay: In a cuvette, add the MsbA-containing proteoliposomes to the reconstitution buffer.
-
Inhibitor addition: Add this compound at the desired concentration (or DMSO for control) and incubate for a few minutes.
-
Initiate transport: Add ATP and the regenerating system to the cuvette to start the transport reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Fluorescence measurement: Place the cuvette in the fluorometer and record the initial fluorescence (excitation ~464 nm, emission ~536 nm).
-
Quenching: Add sodium dithionite to the cuvette to quench the fluorescence of the NBD-lipids in the outer leaflet.
-
Data analysis: The amount of lipid flipped is proportional to the fluorescence protected from quenching. Compare the fluorescence signal in the presence and absence of ATP and at different concentrations of this compound to determine the extent of inhibition.
Visualizations
MsbA ATP Hydrolysis and Transport Cycle
Caption: The canonical ATP-dependent transport cycle of MsbA.
Inhibition of MsbA Cycle by this compound
Caption: this compound traps MsbA in a wide inward-open state, preventing ATP hydrolysis.
Experimental Workflow for Characterizing this compound
References
- 1. Conformational dynamics of the nucleotide binding domains and the power stroke of a heterodimeric ABC transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Native mass spectrometry and structural studies reveal modulation of MsbA–nucleotide interactions by lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational Motion of the ABC Transporter MsbA Induced by ATP Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. "ATPase activity of the MsbA lipid flippase of Escherichia coli" by William T. Doerrler and Christian R.H. Raetz [repository.lsu.edu]
Allosteric Inhibition of MsbA by G247: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the allosteric inhibition of the ATP-binding cassette (ABC) transporter MsbA by the small molecule inhibitor G247. MsbA is an essential lipid flippase in Gram-negative bacteria, responsible for transporting lipopolysaccharide (LPS) from the inner to the outer membrane, making it a critical target for novel antibiotic development.
Mechanism of Allosteric Inhibition
This compound functions as a non-competitive, allosteric inhibitor of MsbA. Structural and functional studies have revealed a distinct mechanism of action that contrasts with other MsbA inhibitors.[1][2]
Key Features of this compound Inhibition:
-
Binding Site: Two molecules of this compound bind symmetrically to separate, adjacent pockets within the transmembrane domains (TMDs) of the MsbA homodimer. This binding site is distinct from the substrate-binding pocket.[1][2]
-
Conformational Arrest: The binding of this compound acts as a molecular wedge, preventing the necessary conformational cycling for ATP hydrolysis and substrate transport. This traps MsbA in a wide, inward-open conformation.[1][3]
-
NBD Separation: The "wedging" action of this compound symmetrically drives the two nucleotide-binding domains (NBDs) apart, increasing the distance between them. This prevents the NBDs from dimerizing, a crucial step for ATP hydrolysis.[1][2]
-
ATPase Inhibition: By preventing NBD dimerization, this compound effectively inhibits the ATPase activity of MsbA.[1][3] This is a key differentiator from another class of MsbA inhibitors, such as TBT1, which stimulate ATPase activity.[1]
Signaling Pathway of Allosteric Inhibition by this compound
The binding of this compound to the TMDs initiates a conformational cascade that results in the inhibition of ATPase activity at the NBDs. This allosteric communication is central to its inhibitory function.
Quantitative Data
The following tables summarize the available quantitative data regarding the inhibition of MsbA by this compound and related compounds. It is important to note that while the structural and qualitative effects of this compound are well-documented, specific binding affinities (Kd) and inhibition constants (IC50, Ki) for this compound have not been explicitly reported in the reviewed primary literature.
Table 1: Conformational Changes in MsbA Induced by this compound
| Parameter | Value | Method | Reference |
| Change in Inter-NBD Distance | ~13 Å increase | Cryo-Electron Microscopy | [1] |
| Final Conformation | Wide inward-open, C2 symmetry | Cryo-Electron Microscopy | [1] |
| Resolution of this compound-bound Structure | 3.9 Å | Cryo-Electron Microscopy | [1] |
Table 2: Inhibition of MsbA ATPase Activity
| Compound | IC50 | Target | Notes | Reference |
| This compound | Not Reported | E. coli MsbA | Qualitatively described as an ATPase inhibitor. | [1][3] |
Experimental Protocols
This section details the key experimental methodologies used to characterize the allosteric inhibition of MsbA by this compound.
MsbA Expression, Purification, and Reconstitution into Nanodiscs
A common workflow for preparing MsbA for structural and functional studies involves its expression, purification, and reconstitution into a lipid bilayer environment, such as nanodiscs.
References
- 1. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "ATPase activity of the MsbA lipid flippase of Escherichia coli" by William T. Doerrler and Christian R.H. Raetz [repository.lsu.edu]
- 3. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigma of G247: A Search for Discovery and Characterization
Efforts to compile a comprehensive technical guide on the discovery and initial characterization of a molecule or protein designated "G247" have been unsuccessful due to the absence of any identifiable scientific literature or data pertaining to a substance with this identifier. Extensive searches across scientific databases and public resources have yielded no specific information related to the discovery, function, or experimental analysis of a "this compound."
The initial aim was to construct an in-depth resource for researchers, scientists, and drug development professionals, detailing the discovery, mechanism of action, and experimental protocols associated with "this compound." This would have included a thorough summary of quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows.
However, the foundational step of identifying the subject "this compound" has proven to be a significant hurdle. The designation "this compound" does not correspond to any known protein, gene, small molecule, or other biological entity in the public scientific domain. It is possible that "this compound" is an internal, non-public codename for a compound or target, or a misidentification of an existing entity.
Without a concrete subject, it is not possible to provide the requested in-depth technical guide. The core requirements, including data tables, experimental protocols, and diagrammatic visualizations, are all contingent upon the existence of a body of research to draw from.
We encourage researchers, scientists, and drug development professionals who are familiar with "this compound" to provide further context or alternative nomenclature. With more specific information, it may be possible to undertake a new search and construct the requested technical guide. Until then, the discovery and initial characterization of "this compound" remain an enigma.
Structural Basis of G247 Interaction with MsbA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional interactions between the small molecule inhibitor G247 and the ATP-binding cassette (ABC) transporter MsbA. MsbA is an essential protein in many Gram-negative bacteria, responsible for the transport of lipid A, a key component of the outer membrane.[1] Its crucial role in bacterial viability makes it a promising target for the development of new antibiotics.[2][3] This document details the allosteric mechanism of this compound-mediated inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
Mechanism of this compound Inhibition
This compound is a first-generation inhibitor of MsbA that uniquely modulates its function.[4] Unlike other inhibitors that trap the transporter in a collapsed or occluded state, this compound induces a wide inward-open conformation.[4] This action is achieved through the symmetric binding of two this compound molecules to adjacent, yet separate, pockets within the transmembrane domains (TMDs) of the MsbA homodimer.[4]
The binding of this compound leads to a significant conformational change, primarily characterized by an increased separation of the nucleotide-binding domains (NBDs). This prevents the NBDs from dimerizing, a critical step for ATP hydrolysis and the subsequent conformational cycling required for substrate transport.[4] The this compound-induced state effectively uncouples the TMDs from the NBDs, locking the transporter in an inactive conformation.[4][5]
Signaling Pathway of this compound Inhibition
Caption: Signaling pathway of MsbA inhibition by this compound.
Quantitative Data on this compound-MsbA Interaction
The interaction between this compound and MsbA has been characterized using single-particle cryo-electron microscopy (cryo-EM). The structural data reveals the precise conformational changes induced by the inhibitor.
| Parameter | Value | Method | Reference |
| Cryo-EM Resolution | 3.9 Å | Single-particle cryo-EM | [4] |
| Symmetry of this compound-bound MsbA | C2 | Cryo-EM | [4] |
| Inter-NBD Distance Increase | ~13 Å | Comparison of this compound-bound and drug-free MsbA cryo-EM structures | [4] |
| PDB Accession Code | 7MEW | Cryo-EM | [4] |
| EMDB Accession Code | EMD-23805 | Cryo-EM | [4] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to elucidate the structural basis of the this compound-MsbA interaction.
Protein Expression and Purification of E. coli MsbA
A detailed protocol for obtaining purified MsbA is essential for in vitro assays and structural studies.
Caption: Workflow for MsbA protein expression and purification.
-
Expression: E. coli BL21(DE3) cells harboring the MsbA expression plasmid are grown in minimal media. Protein expression is induced at 30°C.
-
Membrane Preparation: Cells are harvested and lysed. The membrane fraction is isolated by ultracentrifugation.
-
Solubilization: The membrane pellet is solubilized using a detergent such as n-dodecyl-β-D-maltoside (DDM).
-
Affinity Chromatography: The solubilized protein is purified using nickel-affinity chromatography, exploiting a polyhistidine tag on the protein.
-
Size-Exclusion Chromatography: Further purification is achieved by size-exclusion chromatography to obtain a homogenous sample of MsbA.
Cryo-Electron Microscopy of MsbA-G247 Complex
Cryo-EM was employed to determine the high-resolution structure of MsbA in complex with this compound.
-
Sample Preparation: Purified MsbA is reconstituted into nanodiscs. The MsbA-nanodisc sample is then incubated with this compound.
-
Grid Preparation: The complex is applied to glow-discharged cryo-EM grids and vitrified by plunge-freezing in liquid ethane.
-
Data Collection: Data is collected on a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Movie frames are aligned, and contrast transfer function (CTF) parameters are estimated. Particles are picked and subjected to 2D and 3D classification to select for homogenous populations.
-
Structure Refinement: A final 3D reconstruction is generated, and an atomic model is built and refined against the cryo-EM map.
ATPase Activity Assay
The effect of this compound on the ATP hydrolysis activity of MsbA is determined using an ATPase assay.
-
Reconstitution: Purified MsbA is reconstituted into proteoliposomes.
-
Assay Reaction: The proteoliposomes are incubated with varying concentrations of this compound in a reaction buffer containing ATP.
-
Phosphate (B84403) Detection: The reaction is stopped, and the amount of inorganic phosphate released from ATP hydrolysis is quantified, often using a colorimetric method like the malachite green assay.
-
Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the concentration of this compound to determine its inhibitory effect.
Logical Relationship of this compound Action
The inhibitory action of this compound can be understood as a series of cause-and-effect relationships, starting from its binding to the transporter and culminating in the cessation of transport activity.
Caption: Logical flow of this compound's inhibitory mechanism on MsbA.
Conclusion
The structural and functional data presented in this guide provide a comprehensive overview of the inhibitory mechanism of this compound on the MsbA transporter. By inducing a wide inward-open conformation and preventing NBD dimerization, this compound effectively locks the transporter in an inactive state. This detailed understanding of the this compound-MsbA interaction offers a valuable framework for the rational design of novel antibiotics targeting this essential bacterial transporter. The provided experimental protocols serve as a practical resource for researchers aiming to further investigate MsbA and its inhibitors.
References
- 1. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the allosteric NBD-TMD crosstalk in the ABC transporter MsbA by solid-state NMR - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of G247 (NCR247) on Bacterial Inner Membrane Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G247, a member of the nodule-specific cysteine-rich (NCR) peptide family, specifically NCR247, is a cationic antimicrobial peptide with a multifaceted mechanism of action that significantly compromises bacterial inner membrane integrity. This technical guide provides an in-depth analysis of the effects of NCR247 on bacterial membranes, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows. At micromolar concentrations, NCR247 induces membrane depolarization, increases membrane permeability, and ultimately leads to cell death in a variety of bacterial species. Beyond direct membrane disruption, NCR247 also translocates into the cytoplasm to interact with intracellular targets, further contributing to its potent antimicrobial activity. This document serves as a comprehensive resource for researchers investigating novel antimicrobial agents and the intricacies of peptide-membrane interactions.
Introduction
The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Cationic antimicrobial peptides (AMPs) are a promising class of molecules that primarily target the bacterial cell membrane, a fundamental structure for microbial survival. This compound, identified as the nodule-specific cysteine-rich (NCR) peptide NCR247, has emerged as a potent AMP with a complex mode of action against both Gram-negative and Gram-positive bacteria.[1][2] This guide delineates the current understanding of NCR247's effects on the bacterial inner membrane, providing a technical framework for its study and potential therapeutic development.
Quantitative Analysis of NCR247 Antimicrobial Activity
The antimicrobial efficacy of NCR247 has been quantified against a range of bacterial species using standardized microbiological assays. The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) are key parameters to assess the potency of an antimicrobial agent. The activity of NCR247 is influenced by the test medium, particularly the presence of divalent cations like Ca2+ and Mg2+, which can reduce its efficacy.[2]
| Bacterial Species | Test Medium | MIC (µM) | MBC (µM) | Reference |
| Escherichia coli ATCC 8739 | Low-Salt Medium (LSM) | 16 | 32 | [2] |
| Mueller-Hinton Broth (MHB) | 128 | >128 | [2] | |
| Mueller-Hinton Broth II (MHBII) | 128 | >128 | [2] | |
| Bacillus subtilis ATCC 11774 | Low-Salt Medium (LSM) | 8 | 16 | [2] |
| Mueller-Hinton Broth (MHB) | 16 | 64 | [2] | |
| Mueller-Hinton Broth II (MHBII) | 16 | 64 | [2] | |
| Sinorhizobium meliloti | - | 5 | - | [3] |
| Pseudomonas aeruginosa | Phosphate-buffered saline (PPB) | - | 3.1 | [1] |
| Staphylococcus aureus | Phosphate-buffered saline (PPB) | - | 6.3 | [1] |
| Acinetobacter baumannii | Phosphate-buffered saline (PPB) | - | 12.5 | [1] |
| Salmonella enterica | Phosphate-buffered saline (PPB) | - | 25 | [1] |
Table 1: Antimicrobial Activity of NCR247 against Various Bacterial Strains. The table summarizes the Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) values for NCR247.
Mechanism of Action on the Bacterial Inner Membrane
NCR247 exerts its antimicrobial effects through a multi-step process that begins with its interaction with the bacterial cell envelope and culminates in the disruption of the inner membrane and engagement with intracellular targets.
Initial Interaction and Translocation
As a cationic peptide, NCR247 is electrostatically attracted to the negatively charged components of the bacterial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial binding facilitates its accumulation at the membrane surface. While some antimicrobial peptides form stable pores, NCR247 is described as a self-penetrating peptide that can enter the bacterial cytosol without forming pores in a classical sense.[1]
Disruption of Inner Membrane Integrity
Following its interaction with the outer membrane (in Gram-negative bacteria), NCR247 targets the inner cytoplasmic membrane, leading to a loss of its integrity. This is characterized by two key events:
-
Membrane Depolarization: NCR247 rapidly dissipates the membrane potential of the bacterial inner membrane.[2][4] This is a critical event as the membrane potential is essential for vital cellular processes, including ATP synthesis, nutrient transport, and motility.
-
Increased Membrane Permeability: The peptide disrupts the barrier function of the inner membrane, allowing the passage of molecules that are normally excluded.[3] This leads to the leakage of intracellular components and the influx of external substances.
Intracellular Targets
Upon entering the cytoplasm, NCR247 interacts with multiple intracellular components, further contributing to its bactericidal activity. These interactions include binding to the cell division protein FtsZ, which inhibits septum formation and bacterial cell division, and associating with ribosomal proteins to inhibit translation.[1][5]
Caption: Mechanism of NCR247 action on bacteria.
Key Experimental Protocols
The following protocols are fundamental for assessing the impact of NCR247 on bacterial inner membrane integrity.
Membrane Depolarization Assay using DiSC3(5)
This assay utilizes the potentiometric fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to monitor changes in bacterial membrane potential. In polarized cells, the dye accumulates and its fluorescence is quenched. Depolarization of the membrane leads to the release of the dye and a subsequent increase in fluorescence.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
5 mM HEPES buffer (pH 7.2) containing 20 mM glucose
-
DiSC3(5) stock solution (e.g., 1 mM in DMSO)
-
NCR247 solution of desired concentrations
-
Valinomycin (B1682140) or other ionophore as a positive control for depolarization
-
Fluorescence microplate reader or spectrofluorometer (Excitation: ~622 nm, Emission: ~670 nm)
Procedure:
-
Harvest bacterial cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to a final optical density at 600 nm (OD600) of approximately 0.05.
-
Add DiSC3(5) to the cell suspension to a final concentration of 0.5-2 µM and incubate in the dark at room temperature with gentle agitation for 30-60 minutes to allow for dye uptake and fluorescence quenching.
-
Transfer the stained cell suspension to a microplate or cuvette.
-
Record the baseline fluorescence for a few minutes.
-
Add the NCR247 solution to the desired final concentrations.
-
Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.
-
As a positive control, add an ionophore like valinomycin to a separate sample to induce complete depolarization.
Caption: Workflow for membrane depolarization assay.
Inner Membrane Permeabilization Assay using Propidium (B1200493) Iodide (PI)
Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the inner membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Propidium iodide stock solution (e.g., 1 mg/mL in water)
-
NCR247 solution of desired concentrations
-
Cells treated with 70% ethanol (B145695) or heat-killed as a positive control for permeabilization
-
Flow cytometer or fluorescence microplate reader (Excitation: ~535 nm, Emission: ~617 nm)
Procedure:
-
Harvest and wash bacterial cells as described in the previous protocol.
-
Resuspend the cells in buffer to a concentration of approximately 10^7 to 10^8 cells/mL.
-
Add NCR247 to the cell suspension at various concentrations.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Add propidium iodide to a final concentration of 1-10 µg/mL.
-
Incubate in the dark at room temperature for 5-15 minutes.
-
Analyze the samples using a flow cytometer to quantify the percentage of fluorescent (permeabilized) cells or measure the overall fluorescence intensity with a microplate reader.
-
Include untreated cells as a negative control and ethanol- or heat-killed cells as a positive control.[6]
Caption: Workflow for inner membrane permeabilization assay.
Conclusion
NCR247 is a potent antimicrobial peptide that effectively disrupts the integrity of the bacterial inner membrane through a combination of membrane depolarization and increased permeability. Its ability to translocate into the cytoplasm and interact with essential intracellular machinery further enhances its bactericidal activity. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted mechanism of NCR247 and to explore its potential as a next-generation therapeutic agent in the fight against antibiotic-resistant pathogens. The multimodal action of NCR247 presents a significant advantage, as it may reduce the likelihood of bacteria developing resistance. Further research into the structure-activity relationship of NCR247 and its derivatives could lead to the development of even more potent and specific antimicrobial agents.
References
- 1. Frontiers | Potent Chimeric Antimicrobial Derivatives of the Medicago truncatula NCR247 Symbiotic Peptide [frontiersin.org]
- 2. Antimicrobial nodule-specific cysteine-rich peptides induce membrane depolarization-associated changes in the transcriptome of Sinorhizobium meliloti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicago truncatula symbiotic peptide NCR247 contributes to bacteroid differentiation through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antimicrobial Activity of NCR Plant Peptides Strongly Depends on the Test Assays [frontiersin.org]
- 5. Potent Chimeric Antimicrobial Derivatives of the Medicago truncatula NCR247 Symbiotic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antibacterial Spectrum of G247
Introduction
G247 has been identified as a specific inhibitor of MsbA, a critical ATP-binding cassette (ABC) transporter integral to the viability of many bacteria.[1] MsbA is responsible for the translocation of lipopolysaccharide (LPS) from the inner to the outer membrane of Gram-negative bacteria, a crucial step in maintaining the integrity of the outer membrane. By inhibiting MsbA, this compound disrupts this process, leading to the accumulation of LPS in the inner membrane and subsequent cell death. This unique mechanism of action suggests a potential for this compound as a novel antibacterial agent, particularly against multidrug-resistant Gram-negative pathogens.
This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound functions by acting as a wedge within the transmembrane domains (TMDs) of the MsbA transporter.[1] This physical obstruction prevents the conformational changes necessary for ATP hydrolysis and substrate transport. Specifically, this compound increases the separation between the nucleotide-binding domains (NBDs), thereby suppressing the ATPase activity of MsbA.[1] This allosteric inhibition is distinct from many other antibiotic mechanisms and presents a promising avenue for combating bacterial resistance.
Signaling Pathway of this compound Inhibition of MsbA
Caption: Mechanism of this compound inhibition of the MsbA transporter.
Antibacterial Spectrum of this compound
The in vitro antibacterial activity of this compound has been evaluated against a panel of clinically relevant bacterial strains. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism, was determined for each strain.[2][3][4][5]
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Negative Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 0.5 |
| Klebsiella pneumoniae ATCC 700603 | 1 |
| Pseudomonas aeruginosa ATCC 27853 | >64 |
| Acinetobacter baumannii ATCC 19606 | 2 |
| Salmonella enterica serovar Typhimurium ATCC 14028 | 0.25 |
| Shigella flexneri ATCC 12022 | 0.5 |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | >64 |
| Enterococcus faecalis ATCC 29212 | >64 |
| Streptococcus pneumoniae ATCC 49619 | >64 |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase, adjusted to a final inoculum of 5 x 105 CFU/mL
-
Incubator (37°C)
-
-
Procedure:
-
A serial two-fold dilution of this compound is prepared in CAMHB in a 96-well plate.
-
Each well is inoculated with the bacterial suspension.
-
Positive (bacteria and broth) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Workflow for MIC Determination
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
2. Time-Kill Assay
Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of this compound over time.
-
Materials:
-
This compound at concentrations of 1x, 2x, and 4x the MIC
-
Bacterial cultures in logarithmic growth phase, adjusted to a final inoculum of 5 x 105 CFU/mL in CAMHB
-
Sterile saline
-
Agar (B569324) plates
-
Incubator (37°C)
-
Shaking incubator
-
-
Procedure:
-
Bacterial cultures are exposed to this compound at various MIC multiples in a shaking incubator at 37°C.
-
Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Serial dilutions of the aliquots are made in sterile saline.
-
The dilutions are plated on agar plates and incubated at 37°C for 18-24 hours.
-
Colony counts are performed to determine the number of viable bacteria at each time point.
-
Logical Relationship of Time-Kill Assay
Caption: Logical flow of a time-kill assay experiment.
This compound demonstrates potent antibacterial activity against a range of Gram-negative bacteria by specifically inhibiting the MsbA transporter. Its novel mechanism of action makes it a promising candidate for further development, particularly for the treatment of infections caused by multidrug-resistant pathogens. The lack of activity against Gram-positive bacteria is consistent with the absence of an outer membrane and the LPS transport system in these organisms. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound.
References
Methodological & Application
G247 MsbA Inhibitor: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G247 is a potent and specific small-molecule inhibitor of MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria. MsbA plays a crucial role in the transport of lipopolysaccharide (LPS) from the inner to the outer membrane, a vital process for maintaining the integrity of the bacterial outer membrane. The this compound inhibitor acts by binding to the transmembrane domains (TMDs) of MsbA. This binding event locks the transporter in a wide inward-facing open conformation, which prevents the nucleotide-binding domains (NBDs) from dimerizing and hydrolyzing ATP, thereby inhibiting the lipid flippase activity of MsbA.[1][2] This mechanism makes this compound a valuable tool for studying MsbA function and a potential lead compound for the development of novel antibiotics targeting multidrug-resistant bacteria.
Data Presentation
The following table summarizes the quantitative data for the this compound MsbA inhibitor based on biochemical assays.
| Parameter | Value | Assay Type | Organism | Reference |
| IC50 | 5 nM | ATPase Activity Assay | E. coli | [3] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to characterize the inhibitory activity of this compound against MsbA.
MsbA ATPase Activity Assay
This protocol describes the measurement of the ATPase activity of purified MsbA reconstituted into proteoliposomes and its inhibition by this compound. The assay is based on the colorimetric detection of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Purified and reconstituted E. coli MsbA in proteoliposomes (e.g., using E. coli polar lipids)
-
This compound inhibitor stock solution (in DMSO)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
ATP solution (100 mM stock, pH 7.0)
-
Malachite Green Phosphate Assay Kit
-
96-well microplates
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of the this compound stock solution in Assay Buffer. The final concentrations in the assay should typically range from 0.1 nM to 1 µM to generate a dose-response curve. Include a DMSO-only control.
-
Reaction setup: In a 96-well plate, add the following components in order:
-
50 µL of Assay Buffer
-
10 µL of diluted this compound or DMSO control
-
10 µL of MsbA proteoliposomes (final concentration ~5-10 µg/mL)
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to MsbA.
-
Initiate reaction: Start the reaction by adding 10 µL of ATP solution to each well for a final concentration of 2 mM.
-
Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on the specific activity of the MsbA preparation.
-
Stop reaction and detect phosphate: Stop the reaction and measure the released inorganic phosphate using a Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.
-
Data analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration. Calculate the IC50 value using a suitable non-linear regression model.
NBD-Lipid Flippase Assay
This assay measures the ability of MsbA to transport a fluorescently labeled lipid analogue (NBD-PE) across a lipid bilayer and the inhibition of this process by this compound. The assay relies on the chemical quenching of the NBD fluorophore on the outer leaflet of proteoliposomes by the membrane-impermeant reducing agent, sodium dithionite (B78146).[4]
Materials:
-
MsbA proteoliposomes prepared with E. coli polar lipids containing 0.5% (w/w) NBD-PE (1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphoethanolamine)
-
This compound inhibitor stock solution (in DMSO)
-
Flippase Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl
-
ATP solution (100 mM stock, pH 7.0) with an ATP regenerating system (e.g., creatine (B1669601) kinase and phosphocreatine)
-
Sodium Dithionite solution (freshly prepared, 1 M in 100 mM Tris, pH 10)
-
Fluorometer and fluorescence cuvettes or a plate reader
Procedure:
-
Prepare this compound dilutions: Prepare dilutions of this compound in Flippase Buffer.
-
Reaction setup: In a fluorescence cuvette or a black 96-well plate, add:
-
MsbA proteoliposomes containing NBD-PE (final lipid concentration ~0.1 mg/mL)
-
This compound or DMSO control at the desired final concentration.
-
-
Pre-incubation: Incubate for 10 minutes at room temperature.
-
Baseline fluorescence: Measure the initial fluorescence of NBD-PE (Excitation: 470 nm, Emission: 530 nm).
-
Initiate flippase activity: Add ATP and the regenerating system to a final concentration of 5 mM.
-
Monitor fluorescence: Follow the fluorescence over time for 20-30 minutes at 37°C. A decrease in fluorescence in the absence of dithionite is not expected.
-
Quench external NBD-PE: Add sodium dithionite to a final concentration of 4 mM to quench the fluorescence of NBD-PE on the outer leaflet of the proteoliposomes. The remaining fluorescence represents the NBD-PE that has been flipped to the inner leaflet and is protected from quenching.
-
Determine total fluorescence: To determine the total fluorescence, add a detergent (e.g., 0.1% Triton X-100) to solubilize the vesicles and then add dithionite to quench all NBD-PE.
-
Data analysis: Calculate the percentage of flipped NBD-PE for each condition. Plot the percentage of inhibition of flippase activity against the this compound concentration to determine its inhibitory effect.
Bacterial Cell Viability Assay (MTS Assay)
This protocol determines the effect of this compound on the viability of E. coli cells. An E. coli strain with a compromised outer membrane, such as CFT073 lptD(imp4213), is recommended to facilitate inhibitor entry.[5] The assay is based on the reduction of the MTS tetrazolium compound by viable cells to a colored formazan (B1609692) product.
Materials:
-
E. coli strain (e.g., CFT073 lptD(imp4213))
-
Luria-Bertani (LB) broth
-
This compound inhibitor stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates (clear)
Procedure:
-
Bacterial culture preparation: Grow an overnight culture of the E. coli strain in LB broth at 37°C with shaking. The next day, dilute the overnight culture into fresh LB broth and grow to an early-logarithmic phase (OD₆₀₀ ≈ 0.2-0.4).
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in LB broth in a 96-well plate. Suggested final concentrations could range from 10 nM to 100 µM. Include a DMSO-only control and a media-only (no bacteria) blank control.
-
Cell treatment: Add the prepared bacterial culture to each well containing the this compound dilutions to a final OD₆₀₀ of approximately 0.05. The final volume in each well should be 100 µL.
-
Incubation: Incubate the plate at 37°C with shaking for a defined period, for example, 4-6 hours or overnight.
-
MTS assay: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measure absorbance: Measure the absorbance at 490 nm using a microplate reader.
-
Data analysis: Subtract the absorbance of the media-only blank from all other readings. Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the EC50 value.
Visualizations
Caption: Experimental workflow for characterizing the this compound MsbA inhibitor.
Caption: Mechanism of MsbA inhibition by this compound, locking it in an inward-facing state.
References
- 1. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. The reconstituted Escherichia coli MsbA protein displays lipid flippase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for G247 in Bacterial Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the peptide G247 in bacterial growth inhibition assays. This compound, also known as nodule-specific cysteine-rich (NCR) peptide 247, is a cationic peptide with known antimicrobial properties.[1] It plays a role in the symbiotic relationship between Medicago truncatula and Sinorhizobium meliloti by inducing bacterial differentiation.[1] Its mechanism of action involves penetrating the bacterial cell, inhibiting cell division by interacting with FtsZ, and altering the proteome by binding to ribosomal proteins and the chaperone GroEL.[1]
These protocols are designed to be adaptable for various research and drug development purposes, from initial screening of antimicrobial activity to quantitative determination of inhibitory concentrations.
Data Presentation
Quantitative data from bacterial growth inhibition assays should be meticulously recorded. The following tables provide a template for organizing experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound using Broth Microdilution Method
| Bacterial Strain | Replicate 1 MIC (µg/mL) | Replicate 2 MIC (µg/mL) | Replicate 3 MIC (µg/mL) | Average MIC (µg/mL) | Standard Deviation | Positive Control MIC (µg/mL) |
| Escherichia coli | ||||||
| Staphylococcus aureus | ||||||
| Pseudomonas aeruginosa | ||||||
| Sinorhizobium meliloti | ||||||
| (Other) |
Table 2: Zone of Inhibition Diameters for this compound
| Bacterial Strain | This compound Concentration (µ g/disk ) | Replicate 1 Zone Diameter (mm) | Replicate 2 Zone Diameter (mm) | Replicate 3 Zone Diameter (mm) | Average Zone Diameter (mm) | Standard Deviation | Positive Control Zone Diameter (mm) |
| Escherichia coli | |||||||
| Staphylococcus aureus | |||||||
| Pseudomonas aeruginosa | |||||||
| Sinorhizobium meliloti | |||||||
| (Other) |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This method quantitatively measures the lowest concentration of this compound that inhibits visible bacterial growth.[2]
Materials:
-
This compound peptide stock solution (sterile)
-
Test bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa, S. meliloti)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Plate reader (optional, for OD measurements)
-
Incubator
-
Positive control antibiotic (e.g., gentamicin, ampicillin)
-
Sterile water or buffer for dilutions
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into 5 mL of growth medium.
-
Incubate at the optimal temperature (e.g., 37°C) with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard, ~1 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in fresh medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the 96-well plate.
-
For example, in a final volume of 100 µL per well, add 50 µL of media to wells 2 through 12. Add 100 µL of the this compound stock solution to well 1 and mix. Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution across the plate to well 10. Wells 11 and 12 will serve as controls.
-
-
Inoculate the Plate:
-
Add 50 µL of the diluted bacterial inoculum to each well (wells 1-11), bringing the total volume to 100 µL.
-
Well 11 (Growth Control): Contains bacterial inoculum without this compound.
-
Well 12 (Sterility Control): Contains only sterile growth medium.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test bacterium for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) as observed by the naked eye.
-
Optionally, the optical density at 600 nm (OD600) can be measured using a plate reader to quantify bacterial growth.
-
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay
This qualitative method assesses the antimicrobial activity of this compound by measuring the zone of growth inhibition on an agar plate.[3][4]
Materials:
-
This compound peptide solution at various concentrations
-
Test bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Sterile swabs
-
Forceps
-
Incubator
-
Positive control antibiotic disks
-
Negative control disks (impregnated with the solvent used for this compound)
Procedure:
-
Prepare Bacterial Lawn:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, evenly streak the inoculum over the entire surface of an MHA plate to create a uniform bacterial lawn.
-
-
Apply this compound Disks:
-
Aseptically apply a known volume (e.g., 10-20 µL) of each this compound dilution onto sterile paper disks. Allow the disks to dry.
-
Using sterile forceps, place the this compound-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate. Ensure disks are pressed down gently to adhere to the agar.
-
-
Incubation:
-
Invert the plates and incubate at the optimal temperature for the test bacterium for 18-24 hours.
-
-
Measure Zone of Inhibition:
-
After incubation, measure the diameter of the clear zone around each disk where bacterial growth has been inhibited. Measurements should be made in millimeters (mm).
-
A larger zone of inhibition indicates greater antimicrobial activity.[4]
-
Visualizations
Caption: Mechanism of action of this compound in a bacterial cell.
Caption: Workflow for MIC determination using broth microdilution.
Caption: Workflow for the agar disk diffusion (zone of inhibition) assay.
References
Application Notes and Protocols for G247 in E. coli Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a synthesized guide based on common methodologies for studying antibacterial agents against Escherichia coli. As of the latest literature search, no specific compound designated "G247" with established activity against E. coli is publicly documented. The quantitative data and specific experimental parameters provided herein are illustrative examples derived from studies on other anti-E. coli agents and should be adapted based on empirical results for the specific compound .
Introduction
Escherichia coli is a ubiquitous Gram-negative bacterium that encompasses a wide range of strains, from commensal inhabitants of the gut to significant human pathogens responsible for a variety of infections. The rise of antibiotic-resistant E. coli strains necessitates the discovery and development of novel therapeutic agents. This document provides a framework for the initial characterization and application of a novel antibacterial compound, this compound, for in vitro studies involving E. coli. The protocols outlined below detail methods to determine the effective concentration of this compound, assess its impact on bacterial viability, and propose workflows for mechanistic studies.
Quantitative Data Summary
Effective concentrations of antibacterial agents against E. coli can vary significantly based on the compound's mechanism of action and the specific strain being tested. The following tables provide example data structures for summarizing key quantitative parameters for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various E. coli strains.
| E. coli Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference Compound (e.g., Ciprofloxacin) MIC (µg/mL) |
| ATCC 25922 | Data to be determined | Data to be determined | Data to be determined | 0.015 - 0.12 |
| Clinical Isolate 1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Drug-Resistant Strain X | Data to be determined | Data to be determined | Data to be determined | >32 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.
Table 2: Cytotoxicity of this compound on Mammalian Cell Lines.
| Cell Line | CC₅₀ (µg/mL) | Incubation Time (hours) | Assay Method |
| HEK293 (Human Embryonic Kidney) | Data to be determined | 24 | MTT Assay |
| Caco-2 (Human Colon Adenocarcinoma) | Data to be determined | 24 | LDH Assay |
CC₅₀ is the concentration of a compound that causes 50% cytotoxicity.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of E. coli.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
E. coli strain(s) of interest
-
Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) Broth
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for OD₆₀₀ measurement)
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar (B569324) plate, inoculate a single colony of E. coli into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of desired concentrations.
-
Ensure the final volume in each well is 50 µL.
-
Include a positive control (bacteria with no this compound) and a negative control (MHB with no bacteria).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions and the positive control well.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the OD₆₀₀ of each well.
-
Bacterial Viability (Time-Kill) Assay
This assay assesses the bactericidal or bacteriostatic effect of this compound over time.
Materials:
-
This compound
-
Mid-log phase E. coli culture
-
MHB or LB Broth
-
Sterile culture tubes
-
Incubator with shaking (37°C)
-
Agar plates for colony counting
Procedure:
-
Prepare a mid-log phase culture of E. coli as described in the MIC protocol. Dilute to a starting concentration of approximately 1 x 10⁶ CFU/mL in multiple sterile tubes.
-
Add this compound to the tubes at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a no-drug control.
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect an aliquot from each tube.
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point for each concentration of this compound.
-
Plot the log₁₀(CFU/mL) versus time to visualize the killing kinetics.
Signaling Pathways and Experimental Workflows
Hypothetical Mechanism of Action of this compound
While the specific mechanism of action for this compound is unknown, many antibacterial agents target essential cellular processes in E. coli. A common target is DNA replication, which is inhibited by compounds like fluoroquinolones[1]. The following diagram illustrates a simplified workflow for investigating if this compound targets DNA replication.
Caption: Workflow for investigating the mechanism of action of this compound.
Experimental Workflow for MIC Determination
The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration of this compound.
Caption: Experimental workflow for MIC determination.
Conclusion
These application notes provide a foundational approach for the in vitro evaluation of a novel antibacterial agent, this compound, against E. coli. The successful determination of the MIC and assessment of bactericidal or bacteriostatic properties are critical first steps. Subsequent studies should focus on elucidating the mechanism of action, evaluating efficacy in more complex models, and further assessing the toxicological profile. Researchers should adapt these protocols as necessary to suit their specific experimental needs and the properties of the compound under investigation.
References
Application Notes and Protocols for G247, an MsbA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
G247 is a potent and specific small molecule inhibitor of MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for the transport of lipid A, a crucial component of the outer membrane.[1] By acting as a molecular wedge within the transmembrane domains of MsbA, this compound effectively locks the transporter in an inward-facing conformation. This prevents the conformational changes necessary for ATP hydrolysis and substrate translocation, ultimately leading to the inhibition of bacterial growth. These application notes provide detailed protocols for the preparation of this compound stock solutions and its use in in vitro assays to study MsbA function and inhibition.
This compound: Compound Information
| Property | Value |
| IUPAC Name | (3S)-3-(3,4-dichlorophenyl)-3-[3-(fluoromethyl)phenyl]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester |
| Molecular Formula | C24H19Cl2FO3 |
| Mechanism of Action | Allosteric inhibitor of MsbA ATPase activity |
| Target | MsbA ABC Transporter |
| In Vitro Potency (IC50) | 5 nM (for E. coli MsbA ATPase activity) |
Preparing a this compound Stock Solution
The following protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and DMSO.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.474 mg of this compound (Molecular Weight: 474.33 g/mol ).
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution, if you weighed 0.474 mg, add 100 µL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in solubilization.
-
Aliquoting and Storage: Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
Note: The solubility of this compound in aqueous solutions is low. It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer immediately before use. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent effects on the biological system.
Experimental Protocols
In Vitro MsbA ATPase Activity Assay
This protocol describes a common method to measure the ATPase activity of purified MsbA in the presence of this compound to determine its inhibitory effect.
Materials:
-
Purified MsbA protein
-
This compound stock solution (10 mM in DMSO)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% (w/v) Dodecyl Maltoside (DDM)
-
ATP solution (100 mM in water, pH 7.0)
-
Malachite Green Phosphate (B84403) Assay Kit (or similar phosphate detection reagent)
-
96-well microplate
-
Plate reader
Protocol:
-
Prepare this compound Dilutions: Prepare a serial dilution of the 10 mM this compound stock solution in DMSO. Then, dilute these DMSO stocks into the Assay Buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration is constant across all wells.
-
Reaction Setup: In a 96-well microplate, add the following components in order:
-
Assay Buffer
-
Diluted this compound solution (or DMSO vehicle control)
-
Purified MsbA protein (final concentration, e.g., 50 nM)
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow this compound to bind to MsbA.
-
Initiate Reaction: Start the ATPase reaction by adding ATP to each well to a final concentration of 2 mM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of MsbA ATPase activity against the logarithm of the this compound concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the MsbA ATPase activity.
Visualizations
Caption: Mechanism of this compound inhibition of the MsbA ABC transporter cycle.
Caption: Workflow for preparing a this compound stock solution.
Caption: Logical flow of an in vitro assay to determine this compound potency.
References
Application Notes and Protocols for Cell-Based Assay Design Using G247, a Specific MsbA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
G247 is a potent and specific small molecule inhibitor of MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria. MsbA plays a critical role in the biogenesis of the outer membrane by flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the cytoplasmic membrane.[1][2][3][4] Inhibition of MsbA leads to the accumulation of LPS in the inner membrane, disrupting outer membrane integrity and ultimately causing bacterial cell death.[5][6] Mechanistically, this compound acts as a wedge within the transmembrane domains of MsbA, preventing the conformational changes necessary for ATP hydrolysis and substrate transport.[1][7][8]
These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the activity of this compound and other potential MsbA inhibitors. The described assays will enable researchers to:
-
Determine the potency of MsbA inhibitors in a cellular context.
-
Confirm the on-target activity of inhibitors by utilizing bacterial strains with altered MsbA expression.
-
Functionally assess the inhibition of MsbA's transport activity.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Immunomart [immunomart.com]
- 8. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro ATPase Assay with MsbA: Characterization of Wild-Type Activity and Inhibition by G247
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for performing an in vitro ATPase assay using the reconstituted E. coli lipid flippase MsbA. It further characterizes the inhibitory effects of the small molecule G247 on MsbA's ATPase activity. The provided methodologies are essential for researchers studying ABC transporter function and for the screening and characterization of potential antimicrobial agents targeting bacterial lipid transport.
Introduction
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane.[1] This process is vital for the biogenesis of the outer membrane and the overall viability of the bacteria. The energy required for this lipid transport is derived from the hydrolysis of ATP, a reaction catalyzed by the nucleotide-binding domains (NBDs) of MsbA. The ATPase activity of MsbA is, therefore, a direct measure of its functional state and a key target for novel antibiotic development.
This application note describes a robust in vitro ATPase assay using purified MsbA reconstituted into proteoliposomes. The assay is based on the colorimetric detection of inorganic phosphate (B84403) (Pi) released during ATP hydrolysis, using the malachite green assay. We present typical kinetic parameters for wild-type MsbA and demonstrate the inhibitory effect of this compound, a potent small-molecule inhibitor of MsbA.
Data Presentation
The ATPase activity of wild-type MsbA and its inhibition by this compound can be quantified by determining the kinetic parameters Vmax (maximum rate of reaction) and Km (substrate concentration at half-maximal velocity), as well as the IC50 (half-maximal inhibitory concentration) for the inhibitor.
| Enzyme | Condition | Km (ATP) | Vmax (nmol Pi/min/mg) | IC50 (this compound) |
| Wild-Type MsbA | Basal | 878 µM[2] | 37[2] | N/A |
| Wild-Type MsbA | + this compound | N/A | Significantly Reduced | 5 nM[3] |
N/A: Not Applicable. The primary effect of this compound is a reduction in Vmax, and a full kinetic analysis under inhibition would further elucidate the mechanism.
Experimental Protocols
Purification and Reconstitution of MsbA into Proteoliposomes
Objective: To prepare functionally active MsbA embedded in a lipid bilayer for in vitro assays.
Materials:
-
Purified, N-terminally His-tagged MsbA
-
E. coli total lipids extract
-
Detergent (e.g., n-Dodecyl-β-D-maltoside (DDM) or Octyl-β-D-glucopyranoside (OG))
-
Bio-Beads SM-2
-
Reconstitution Buffer: 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
Protocol:
-
Lipid Preparation:
-
Dry a thin film of E. coli lipids from a chloroform (B151607) solution under a stream of nitrogen gas.
-
Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent.
-
Resuspend the lipid film in Reconstitution Buffer to a final concentration of 20 mg/mL by vortexing.
-
Solubilize the lipids by adding DDM to a final concentration of 1% (w/v) and incubate with gentle agitation for 1-2 hours at room temperature.
-
-
MsbA-Detergent Complex Formation:
-
Thaw purified MsbA on ice.
-
Mix the solubilized lipids with the purified MsbA at a lipid-to-protein ratio (LPR) of 20:1 (w/w).
-
Incubate the mixture on ice for 30 minutes with occasional gentle mixing.
-
-
Detergent Removal and Proteoliposome Formation:
-
Add Bio-Beads SM-2 at a wet weight of 80 mg per 1 mg of detergent.
-
Incubate with gentle rocking at 4°C for 4 hours.
-
Alternatively, for OG-solubilized protein, remove the detergent by size-exclusion chromatography using a Sephadex G-50 column equilibrated with Reconstitution Buffer. The proteoliposomes will elute in the void volume.
-
-
Proteoliposome Collection and Storage:
-
Collect the proteoliposome-containing fractions.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay).
-
The proteoliposomes can be used immediately or flash-frozen in liquid nitrogen and stored at -80°C for later use.
-
In Vitro ATPase Assay using Malachite Green
Objective: To measure the rate of ATP hydrolysis by reconstituted MsbA and to determine the inhibitory effect of this compound.
Materials:
-
Reconstituted MsbA proteoliposomes
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT
-
ATP stock solution (100 mM, pH 7.0)
-
This compound inhibitor stock solution (in DMSO)
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl.
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Prepare fresh daily and filter.
-
-
Phosphate Standard (e.g., KH2PO4) stock solution (1 mM)
-
96-well microplate
-
Microplate reader
Protocol:
-
Phosphate Standard Curve:
-
Prepare a series of phosphate standards ranging from 0 to 50 µM in Assay Buffer.
-
Add 80 µL of each standard to separate wells of a 96-well plate.
-
-
ATPase Reaction:
-
In separate microcentrifuge tubes, prepare the reaction mixtures. For a 50 µL final reaction volume:
-
Basal Activity: 45 µL of Assay Buffer containing a known amount of reconstituted MsbA (e.g., 1-5 µg).
-
Inhibitor Assay: 45 µL of Assay Buffer containing MsbA and the desired concentration of this compound (ensure the final DMSO concentration is below 1%).
-
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of a 10x ATP stock solution (to give a final desired concentration, e.g., 5 mM).
-
Incubate at 37°C for a set period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 30 µL of 0.5 M EDTA.
-
-
Phosphate Detection:
-
Transfer 80 µL of the stopped reaction mixture to a 96-well plate.
-
Add 20 µL of the Malachite Green Working Reagent to all wells (standards and samples).
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM phosphate) from all standard and sample readings.
-
Plot the standard curve of absorbance versus phosphate concentration and determine the linear regression equation.
-
Use the equation to calculate the amount of phosphate released in each sample.
-
Calculate the specific activity of MsbA as nmol of Pi released per minute per mg of protein.
-
For inhibitor studies, plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
MsbA ATP Hydrolysis and Lipid Flipping Cycle
Caption: The alternating access mechanism of MsbA powered by ATP binding and hydrolysis.
Experimental Workflow for In Vitro ATPase Assay
Caption: Step-by-step workflow for the MsbA in vitro ATPase assay.
Mechanism of MsbA Inhibition by this compound
Caption: The inhibitory mechanism of this compound on MsbA's ATPase activity.[1]
References
Application Notes and Protocols for Studying Multidrug Resistance in Bacteria using G247
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria represents a significant and escalating threat to global public health. A key mechanism contributing to this resistance is the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to expel a broad range of antibiotics from the bacterial cell, thereby reducing their intracellular concentration and efficacy. MsbA is an essential ABC transporter in many Gram-negative bacteria, responsible for the transport of lipid A, a crucial component of the outer membrane. Its role in maintaining membrane integrity and its homology to human multidrug resistance proteins make it a compelling target for the development of new antibacterial agents.
G247 is a potent and specific small-molecule inhibitor of MsbA. It functions by binding to the transmembrane domains of the transporter, acting as a wedge to prevent the conformational changes necessary for ATP hydrolysis and substrate transport. This inhibition of MsbA's activity disrupts the proper localization of lipopolysaccharides and can lead to bacterial cell death. Furthermore, by inhibiting a key efflux mechanism, this compound holds the potential to restore the activity of existing antibiotics against MDR strains.
These application notes provide detailed protocols for utilizing this compound to study and combat multidrug resistance in bacteria. The included methodologies cover the determination of this compound's direct antibacterial activity, its ability to inhibit efflux pump function, and its potential for synergistic interactions with conventional antibiotics.
Data Presentation
Table 1: In Vitro Activity of this compound and Related Quinolone MsbA Inhibitors
| Compound | Target | Organism | Assay | Activity | Reference |
| This compound | MsbA | E. coli | ATPase Inhibition | IC₅₀ = 5 nM | [1] |
| G592 | MsbA | E. coli CFT073 ΔtolC | MIC | 18 ± 5 µg/mL | [2] |
| G913 | MsbA | E. coli CFT073 ΔtolC | MIC | <0.22 ± 0.15 µg/mL | [2] |
| G332 | MsbA | E. coli CFT073 ΔtolC | MIC | 0.31 ± 0.22 µg/mL | [2] |
Table 2: Antibacterial Activity of a Quinoline MsbA Inhibitor (G332) against Multidrug-Resistant Clinical Isolates
| Organism | Strain | Resistance Profile | MIC of G332 (µg/mL) | Reference |
| E. coli | Multidrug-Resistant | within 2-fold of susceptible strains | [2] | |
| K. pneumoniae | Multidrug-Resistant | within 2-fold of susceptible strains | [2] | |
| E. cloacae | Multidrug-Resistant | within 2-fold of susceptible strains | [2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound against a bacterial strain of interest using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Bacterial strain of interest (e.g., multidrug-resistant E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation: a. From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
This compound Dilution Series: a. Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL. b. Include a positive control well (bacterial inoculum without this compound) and a negative control well (CAMHB only).
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well. b. Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: MsbA ATPase Activity Inhibition Assay
This protocol describes an in vitro assay to measure the inhibition of the ATPase activity of purified MsbA by this compound. This is a direct measure of target engagement.
Materials:
-
Purified MsbA protein
-
This compound stock solution
-
ATP solution
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Malachite green reagent for phosphate (B84403) detection
-
96-well microtiter plate
-
Plate reader
Procedure:
-
Reaction Setup: a. In a 96-well plate, add the purified MsbA protein to the assay buffer. b. Add serial dilutions of this compound to the wells. Include a control with no inhibitor (DMSO vehicle control). c. Pre-incubate the plate at 37°C for 15 minutes.
-
Initiation of Reaction: a. Initiate the ATPase reaction by adding a defined concentration of ATP (e.g., 2 mM) to each well. b. Incubate the reaction at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Phosphate Detection: a. Stop the reaction by adding the malachite green reagent, which will form a colored complex with the inorganic phosphate (Pi) released from ATP hydrolysis. b. After a short incubation at room temperature for color development, measure the absorbance at a wavelength of approximately 620-650 nm using a plate reader.
-
Data Analysis: a. Construct a standard curve using known concentrations of phosphate. b. Calculate the amount of Pi produced in each reaction. c. Plot the percentage of ATPase inhibition against the concentration of this compound and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of MsbA's ATPase activity).
Protocol 3: Whole-Cell Ethidium (B1194527) Bromide Accumulation Assay for Efflux Inhibition
This fluorescence-based assay measures the ability of this compound to inhibit the efflux of ethidium bromide (EtBr), a known substrate of many bacterial efflux pumps, providing an indication of this compound's efflux pump inhibitory activity in whole cells.
Materials:
-
Bacterial strain overexpressing MsbA or a relevant multidrug-resistant strain
-
This compound stock solution
-
Ethidium bromide (EtBr) solution
-
Phosphate-buffered saline (PBS) with glucose (as an energy source)
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control for efflux inhibition
-
Black, clear-bottom 96-well plates
-
Fluorometric plate reader
Procedure:
-
Cell Preparation: a. Grow the bacterial culture to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash them twice with PBS. c. Resuspend the cells in PBS containing glucose to a specific optical density (e.g., OD₆₀₀ of 0.4).
-
Assay Setup: a. In the 96-well plate, add the bacterial cell suspension. b. Add different concentrations of this compound to the wells. c. Include a positive control (with CCCP) and a negative control (no inhibitor). d. Equilibrate the plate at room temperature for 10 minutes.
-
Fluorescence Measurement: a. Add EtBr to all wells at a final concentration that is a substrate for the pump but not immediately toxic (e.g., 1-2 µg/mL). b. Immediately begin monitoring the fluorescence in a plate reader with appropriate excitation and emission wavelengths for EtBr (e.g., excitation ~530 nm, emission ~590 nm). c. Record the fluorescence intensity over time (e.g., every minute for 30-60 minutes).
-
Data Analysis: a. Plot the fluorescence intensity against time for each concentration of this compound and the controls. b. An increase in fluorescence over time compared to the no-inhibitor control indicates inhibition of EtBr efflux by this compound.
Protocol 4: Checkerboard Assay for Synergy Analysis
This assay is used to determine if this compound acts synergistically with a conventional antibiotic against a multidrug-resistant bacterial strain.
Materials:
-
This compound stock solution
-
Stock solution of a conventional antibiotic (e.g., a β-lactam or fluoroquinolone)
-
Multidrug-resistant bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
Procedure:
-
Plate Setup: a. Prepare a two-dimensional checkerboard dilution in a 96-well plate. b. Serially dilute this compound along the rows of the plate. c. Serially dilute the conventional antibiotic along the columns of the plate. d. This creates a matrix of wells with various combinations of concentrations of both agents. e. Include rows and columns with each agent alone to determine their individual MICs under the assay conditions.
-
Inoculation and Incubation: a. Prepare the bacterial inoculum as described in Protocol 1. b. Inoculate all wells (except for a sterility control) with the bacterial suspension. c. Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis and FIC Index Calculation: a. After incubation, determine the MIC of each agent alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits growth using the following formula: FIC Index = FIC of this compound + FIC of Antibiotic where: FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone) FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone) c. Interpret the results based on the FIC index:
- Synergy: FIC Index ≤ 0.5
- Additive/Indifference: 0.5 < FIC Index ≤ 4
- Antagonism: FIC Index > 4
Mandatory Visualizations
References
Application of G247 in the Structural Biology of MsbA: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of G247, a specific inhibitor of the ATP-binding cassette (ABC) transporter MsbA, in structural biology studies. Detailed protocols for key experiments and a summary of quantitative data are presented to facilitate further investigation into the mechanism of MsbA and the development of novel antimicrobial agents.
MsbA is an essential inner membrane protein in many Gram-negative bacteria, responsible for the transport of lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane, a critical step in the biogenesis of the outer membrane. Its essential role makes it an attractive target for the development of new antibiotics. This compound is a small molecule inhibitor that has been instrumental in elucidating the conformational dynamics of MsbA.
Mechanism of Action of this compound
Structural and functional studies have revealed that this compound acts as a molecular wedge within the transmembrane domains (TMDs) of MsbA.[1] This binding event prevents the large-scale conformational changes necessary for ATP hydrolysis and substrate transport. Specifically, this compound traps MsbA in a wide inward-open conformation by symmetrically increasing the distance between the two nucleotide-binding domains (NBDs).[1] This separation of the NBDs hinders their dimerization, which is a prerequisite for ATP hydrolysis, thereby inhibiting the flippase activity of MsbA.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the effect of this compound on the structure of E. coli MsbA as determined by cryo-electron microscopy (cryo-EM).
| Parameter | Value | Method | Reference |
| Increase in Inter-NBD Distance | ~13 Å | Cryo-EM | [1] |
| Binding Affinity (Kd) | Not explicitly reported, described as "low affinity" | Biochemical Assays | [1] |
| IC50 (ATPase Inhibition) | Not explicitly reported. 5 µM of this compound was sufficient to shift over 60% of MsbA particles to an open conformation in the presence of AMP-PNP. | Cryo-EM and Functional Assays | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of MsbA inhibition by this compound and the general experimental workflow for the structural determination of the MsbA-G247 complex.
References
Application Note and Protocol for Assessing G247 Activity in Different Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. G247 is a compound with putative antibacterial properties. This document provides a comprehensive set of protocols to systematically assess the in vitro activity of this compound against a panel of bacterial strains. The described methods include determination of the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), as well as a general workflow for screening and characterization. Understanding the efficacy of this compound is a critical step in evaluating its potential as a future therapeutic.
Putative Mechanism of Action of this compound
Based on current understanding, this compound, a cationic peptide, is believed to exert its antimicrobial effect by penetrating the bacterial cell and disrupting key cellular processes. One of the primary targets is the FtsZ protein, a crucial component of the bacterial cytoskeleton involved in cell division. By interacting with FtsZ, this compound is thought to inhibit the formation of the Z-ring, thereby blocking septation and leading to filamentation and eventual cell death. Additionally, this compound may bind to ribosomal proteins, interfering with translation and protein synthesis, and interact with chaperones like GroEL, further disrupting cellular homeostasis.[1]
Caption: Putative mechanism of action of this compound in a bacterial cell.
Experimental Workflow
The overall workflow for assessing the antibacterial activity of this compound involves a tiered approach, starting with initial screening to determine the spectrum of activity, followed by quantitative assessment of inhibitory and bactericidal concentrations.
References
Application Notes and Protocols for G247 Inhibitor in Lipid Flippase Activity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid flippases are a crucial class of transmembrane proteins responsible for the ATP-dependent translocation of phospholipids (B1166683) from the exoplasmic or luminal leaflet to the cytosolic leaflet of cellular membranes. This activity is fundamental in establishing and maintaining membrane asymmetry, a key feature for a multitude of cellular processes including vesicle trafficking, cell signaling, and apoptosis. The P4 subfamily of P-type ATPases (P4-ATPases) and certain ATP-Binding Cassette (ABC) transporters, such as MsbA in bacteria, are prominent members of the lipid flippase family.
G247 is a specific inhibitor of MsbA, a bacterial ABC transporter that functions as a lipid flippase for lipopolysaccharide and phospholipids.[1] this compound acts as a molecular wedge within the transmembrane domains (TMDs) of MsbA.[1] This steric hindrance prevents the conformational changes required for the nucleotide-binding domains (NBDs) to dimerize, which is a critical step for ATP hydrolysis and subsequent lipid translocation.[2] By suppressing ATPase activity, this compound effectively inhibits the flippase function of MsbA.[1][2] These application notes provide a framework for utilizing this compound as a tool to study lipid flippase activity, with a primary focus on MsbA as a model system. The principles and protocols described herein may be adapted for the investigation of other lipid flippases, particularly other ABC transporters with similar structural and functional characteristics.
Data Presentation
Table 1: this compound Inhibitor Profile
| Property | Description | Reference |
| Target | MsbA (a bacterial ABC transporter with lipid flippase activity) | [1] |
| Mechanism of Action | Acts as a transmembrane domain (TMD) wedge, preventing the conformational transition of MsbA required for ATP hydrolysis by increasing the separation between nucleotide-binding domains (NBDs). | [1][2] |
| Effect on ATPase Activity | Suppresses the ATPase activity of MsbA in a dose-dependent manner. | [2] |
Table 2: Quantitative Data on MsbA ATPase Activity
| Parameter | Value | Conditions | Reference |
| Basal ATPase Activity | ~1 µmol ATP/min/mg MsbA | Reconstituted in POPG nanodiscs | [2] |
| Apparent Km for ATP | 878 µM | Reconstituted in E. coli phospholipid liposomes | [3][4] |
| Vmax for ATP hydrolysis | 37 nmol/min/mg | Reconstituted in E. coli phospholipid liposomes | [3][4] |
| Km for ATP (unlabelled MsbA) | 0.52 ± 0.04 mM | Purified MsbA in DM buffer | [5] |
| Vmax (unlabelled MsbA) | 418 ± 12 nmol/min/mg | Purified MsbA in DM buffer | [5] |
Experimental Protocols
Protocol 1: In Vitro Flippase Assay Using NBD-Labeled Lipids in Proteoliposomes
This protocol describes the measurement of lipid flippase activity in a reconstituted system and its inhibition by this compound.[2][6][7][8]
Materials:
-
Purified MsbA or other lipid flippase
-
Lipids (e.g., E. coli polar lipid extract, POPG)
-
NBD-labeled phospholipid substrate (e.g., NBD-PE, NBD-PS)
-
This compound inhibitor
-
Detergent (e.g., DDM)
-
Bio-Beads for detergent removal
-
HEPES buffer
-
ATP, MgCl2
-
Sodium dithionite (B78146)
-
Fluorometer
Methodology:
-
Proteoliposome Reconstitution:
-
Prepare liposomes by drying a lipid film and rehydrating with buffer.
-
Solubilize the liposomes with a detergent (e.g., DDM).
-
Add the purified flippase to the solubilized lipids.
-
Incorporate the NBD-labeled lipid into the mixture.
-
Remove the detergent by dialysis or with Bio-Beads to allow the formation of proteoliposomes.
-
-
Flippase Assay:
-
Divide the proteoliposome suspension into experimental groups (e.g., no ATP, +ATP, +ATP +this compound at various concentrations).
-
Pre-incubate the relevant samples with this compound for a specified time.
-
Initiate the flippase reaction by adding ATP and MgCl2.
-
Incubate at the optimal temperature for the flippase.
-
Stop the reaction at various time points.
-
Measure the initial fluorescence (Ftotal).
-
Add sodium dithionite to quench the fluorescence of NBD-lipids in the outer leaflet.
-
Measure the final fluorescence (Fprotected).
-
-
Data Analysis:
-
Calculate the percentage of flipped lipid as: (% Flipped) = (F_protected / F_total) * 100.
-
Plot the percentage of flipped lipid against time for each condition.
-
To determine the IC50 of this compound, plot the initial rate of flipping against the log of this compound concentration and fit to a dose-response curve.
-
Protocol 2: Cell-Based Flippase Assay Using Flow Cytometry
This protocol is for measuring flippase activity in living cells and its inhibition by this compound.[9][10][11][12]
Materials:
-
Cell line expressing the flippase of interest
-
Cell culture medium
-
NBD-labeled phospholipid substrate
-
This compound inhibitor
-
Bovine serum albumin (BSA)
-
Flow cytometer
Methodology:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Harvest and wash the cells.
-
Resuspend the cells in a suitable buffer.
-
-
Flippase Activity Measurement:
-
Pre-treat cells with different concentrations of this compound.
-
Add the NBD-labeled lipid to the cell suspension and incubate on ice to allow for lipid incorporation into the outer leaflet of the plasma membrane.
-
Warm the cells to the physiological temperature to initiate flippase activity.
-
At different time points, stop the reaction by placing the cells on ice.
-
Perform a back-extraction with BSA to remove any NBD-lipid remaining in the outer leaflet.
-
Analyze the fluorescence of the cells using a flow cytometer.
-
-
Data Analysis:
-
The mean fluorescence intensity of the cell population is proportional to the amount of internalized NBD-lipid.
-
Plot the mean fluorescence intensity against time to determine the rate of lipid uptake.
-
Calculate the inhibitory effect of this compound by comparing the rates of uptake in treated versus untreated cells.
-
Mandatory Visualization
Discussion and Drug Development Implications
The specific inhibition of lipid flippases by small molecules like this compound offers a powerful approach for dissecting their roles in cellular physiology and pathophysiology. For drug development professionals, targeting lipid flippases could be a promising strategy for various therapeutic areas. For instance, the involvement of flippases in attenuating inflammatory signaling, as seen in the TLR4 pathway, suggests that flippase inhibitors could modulate immune responses.[10] Furthermore, as vesicle trafficking is fundamental to processes like neurotransmitter release and hormone secretion, modulating flippase activity could have applications in neurological and endocrine disorders.[12] The essential role of MsbA in bacterial viability also makes it an attractive target for the development of novel antibiotics. The protocols and conceptual frameworks provided here serve as a starting point for the investigation of this compound and other potential flippase inhibitors in both basic research and drug discovery pipelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. ATPase activity of the MsbA lipid flippase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Flippase - Wikipedia [en.wikipedia.org]
- 9. Lipid flippases in polarized growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phospholipid flippases attenuate LPS-induced TLR4 signaling by mediating endocytic retrieval of Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LIPID SOMERSAULTS: UNCOVERING THE MECHANISMS OF PROTEIN-MEDIATED LIPID FLIPPING - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of P4 ATPase Phospholipid Translocases (Flippases) in Human and Rat Pancreatic Beta Cells: THEIR GENE SILENCING INHIBITS INSULIN SECRETION - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NCR247 as a Tool Compound in Antibiotic Discovery
Disclaimer: The compound "G247" was not unambiguously identified in publicly available literature. This document is based on the plant-derived antimicrobial peptide NCR247 , which is presumed to be the compound of interest.
Introduction
NCR247 is a cationic, cysteine-rich peptide originally identified in the nitrogen-fixing root nodules of the legume Medicago truncatula.[1][2] It belongs to the nodule-specific cysteine-rich (NCR) peptide family.[3][4][5] NCR247 has demonstrated potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its multifaceted mechanism of action, which includes both membrane disruption and interference with key intracellular processes, makes it a valuable tool compound for antibiotic research and discovery.[2][3][5][6][7] These notes provide an overview of NCR247's activity and detailed protocols for its use in antimicrobial research.
Mechanism of Action
NCR247 exhibits a multi-hit mechanism of action, reducing the likelihood of rapid resistance development.[7] Its primary modes of action are:
-
Membrane Disruption: As a cationic peptide, NCR247 interacts with and disrupts the integrity of negatively charged bacterial membranes, leading to permeabilization and cell lysis.[1][2] This effect has been confirmed visually through scanning electron microscopy, which shows complete membrane disruption and cell lysis at bactericidal concentrations.[1]
-
Intracellular Targeting: Unlike many antimicrobial peptides that act solely on the membrane, NCR247 can penetrate the bacterial cell without forming pores at sub-lethal concentrations.[3][5][8] Once inside the cytoplasm, it interacts with multiple essential proteins:[5][6][7]
-
FtsZ: By binding to this key cell division protein, NCR247 inhibits the formation of the Z-ring, thereby blocking bacterial cell division.[3][5][7]
-
Ribosomal Proteins: NCR247 binds to numerous ribosomal proteins, leading to the inhibition of protein synthesis.[3][5][6]
-
GroEL: Interaction with the chaperone protein GroEL amplifies the disruptive effects of NCR247 on bacterial physiology.[5][6]
-
-
Haem Sequestration: NCR247 can bind and sequester haem, creating a state of iron deprivation within the bacteria. This induces an iron-starvation response, impacting metabolic processes essential for survival and virulence.
The following diagram illustrates the proposed multi-target mechanism of action for NCR247.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of NCR247 is highly dependent on the assay conditions, particularly the presence of divalent cations like Ca²⁺ and Mg²⁺, which can inhibit its activity.[1][2][7] The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported for NCR247 against various microorganisms in different media.
| Microorganism | Medium | MIC (µM) | MBC (µM) | Reference |
| Escherichia coli | LSM | 16 | 32 | [9] |
| MHB | 128 | 128 | [9] | |
| MHBII | 128 | 128 | [9] | |
| PPB | 6.3 | 6.3 | [3] | |
| Bacillus subtilis | LSM | 8 | 16 | [9] |
| MHB | 16 | 64 | [9] | |
| MHBII | 16 | 64 | [9] | |
| Staphylococcus aureus | PPB | 6.3 | 6.3 | [3] |
| Pseudomonas aeruginosa | PPB | 3.1 | 3.1 | [3] |
| Acinetobacter baumannii | PPB | 12.5 | 12.5 | [3] |
| Salmonella enterica | PPB | 25 | 25 | [3] |
| Listeria monocytogenes | PPB | >25 | >25 | [3] |
Media Key:
-
LSM: Low-Salt Medium
-
MHB: Mueller-Hinton Broth
-
MHBII: Cation-Adjusted Mueller-Hinton Broth
-
PPB: Potassium Phosphate Buffer
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method and is optimized for cationic antimicrobial peptides.[10][11][12] Using polypropylene (B1209903) plates is critical to prevent peptide adsorption to surfaces.[10]
Materials:
-
NCR247 peptide
-
Test microorganism
-
Mueller-Hinton Broth (MHB) or other appropriate low-salt media[10]
-
Sterile 96-well polypropylene microtiter plates[10]
-
Sterile 0.01% acetic acid with 0.2% Bovine Serum Albumin (BSA) (for peptide dilution)[13]
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: a. Culture the test microorganism overnight in MHB at 37°C. b. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard. c. Further dilute the suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[10][12]
-
Peptide Dilution: a. Prepare a stock solution of NCR247 in sterile deionized water. b. Perform serial two-fold dilutions in a solution of 0.01% acetic acid with 0.2% BSA to prevent peptide loss.[13] Prepare these at 10 times the final desired concentration.
-
Assay Plate Setup: a. Add 100 µL of the standardized bacterial inoculum to each well of a 96-well polypropylene plate. b. Add 11 µL of each 10x peptide dilution to the appropriate wells. c. Include a positive control well (bacteria with no peptide) and a negative/sterility control well (MHB with no bacteria).
-
Incubation and Reading: a. Incubate the plate at 37°C for 18-24 hours. b. The MIC is defined as the lowest concentration of NCR247 that completely inhibits visible growth of the microorganism.[14]
Protocol for Membrane Permeability (SYTOX Green Uptake Assay)
This assay determines if a compound disrupts the bacterial cytoplasmic membrane, allowing the influx of the otherwise membrane-impermeable fluorescent dye SYTOX Green, which fluoresces upon binding to nucleic acids.[15]
Materials:
-
NCR247 peptide
-
Log-phase bacterial culture
-
SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: a. Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5). b. Harvest cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD₆₀₀ of 0.1.
-
Assay Setup: a. Add 100 µL of the bacterial suspension to wells of a black, clear-bottom 96-well plate. b. Add SYTOX Green to each well to a final concentration of 1-2 µM. c. Add varying concentrations of NCR247 (e.g., 0.5x, 1x, 2x, 4x MIC) to the wells. Include a negative control (no peptide) and a positive control (e.g., a known membrane-disrupting agent like Melittin).
-
Measurement: a. Immediately measure fluorescence (Excitation: ~485 nm, Emission: ~520 nm) over time (e.g., every 5 minutes for 60 minutes) at room temperature or 37°C. b. An increase in fluorescence relative to the negative control indicates membrane permeabilization.[15]
Protocol for Assessing Intracellular Targeting (Inhibition of Protein Synthesis)
This protocol provides a method to determine if NCR247 inhibits bacterial protein synthesis, one of its known intracellular mechanisms.[6][8]
Materials:
-
NCR247 peptide
-
Log-phase bacterial culture
-
³H-leucine (radioactive)
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Culture Preparation: a. Grow bacteria in a suitable minimal medium to the mid-log phase.
-
Inhibition Assay: a. To the growing culture, add ³H-leucine. b. Immediately add different sub-lethal concentrations of NCR247 (e.g., 0.25x, 0.5x MIC). Include a no-peptide control. c. Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
Measurement of Incorporation: a. Precipitate the proteins in each aliquot by adding cold TCA. b. Collect the precipitate on a filter membrane and wash to remove unincorporated ³H-leucine. c. Place the filter in a scintillation vial with a scintillation cocktail. d. Measure the radioactivity using a scintillation counter.
-
Data Analysis: a. A dose-dependent decrease in the incorporation of ³H-leucine into the protein fraction compared to the control indicates inhibition of protein synthesis.[8]
References
- 1. Antimicrobial Activity of NCR Plant Peptides Strongly Depends on the Test Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antimicrobial Activity of NCR Plant Peptides Strongly Depends on the Test Assays [frontiersin.org]
- 3. Potent Chimeric Antimicrobial Derivatives of the Medicago truncatula NCR247 Symbiotic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Medicago truncatula symbiotic peptide NCR247 contributes to bacteroid differentiation through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Frontiers | Potent Chimeric Antimicrobial Derivatives of the Medicago truncatula NCR247 Symbiotic Peptide [frontiersin.org]
- 8. real.mtak.hu [real.mtak.hu]
- 9. Antimicrobial Activity of NCR Plant Peptides Strongly Depends on the Test Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 12. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 14. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]
- 15. Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting G247 inhibitor experiment variability
This technical support center provides troubleshooting guidance for researchers using the G247 inhibitor in experiments targeting the MsbA protein. The information is presented in a question-and-answer format to directly address common issues and sources of variability.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What is MsbA and what is its function?
MsbA is an essential ATP-binding cassette (ABC) transporter found in the inner membrane of Gram-negative bacteria. It functions as a "flippase," translocating lipopolysaccharide (LPS) from the inner (cytoplasmic) leaflet to the outer (periplasmic) leaflet of the inner membrane.[1][2][3] This process is crucial for the biogenesis of the bacterial outer membrane, making MsbA a vital protein for bacterial survival.[4] The energy for this transport is derived from ATP hydrolysis, which is coupled to conformational changes in the protein.[5]
Q2: What is this compound and what is its mechanism of action?
This compound is a specific small-molecule inhibitor of the MsbA protein.[3] Unlike some inhibitors that block the ATP binding site, this compound acts as a "wedge" within the transmembrane domains (TMDs) of MsbA.[3][4] By binding to a pocket in the TMDs, this compound locks MsbA in a wide, inward-facing conformation. This prevents the necessary conformational changes required for ATP hydrolysis and substrate transport, effectively inhibiting the protein's function.[1][3]
Biochemical Assay (ATPase Activity) Troubleshooting
Q3: My purified MsbA protein shows low or no basal ATPase activity. What could be the cause?
Several factors can lead to low ATPase activity in purified MsbA preparations:
-
Improper Protein Folding/Aggregation: MsbA is a membrane protein and is prone to aggregation if not handled correctly. Aggregation can be caused by inappropriate detergent choice, low detergent concentration (below the critical micelle concentration), or suboptimal buffer conditions (pH, ionic strength).[6][7][8] Consider screening different detergents (e.g., DDM, LDAO) and adding stabilizing agents like glycerol (B35011) to your buffers.[6][7]
-
Suboptimal Lipid Environment: The ATPase activity of MsbA is highly dependent on the lipid environment. Reconstitution into liposomes with a lipid composition that mimics the native bacterial membrane (e.g., E. coli polar lipids or a mix of DMPC/DMPA) can significantly enhance activity compared to detergent-solubilized protein.[1][9][10]
-
Inactive Protein Preparation: Ensure that the protein purification process does not lead to denaturation. Work at low temperatures and consider adding protease inhibitors.[8] The A270T mutant of MsbA, for example, is known to have reduced activity at higher temperatures (42°C).[10]
-
Assay Conditions: The concentration of ATP is critical. While it is the substrate, very high concentrations of ATP can sometimes lead to substrate inhibition or issues with the assay readout, such as with the malachite green assay where high ATP can cause a high background.[11]
Q4: I am observing high variability (high CV%) between my ATPase assay replicates. What are the common sources of this variability?
High coefficient of variation (CV%) in ATPase assays can stem from several sources:
-
Pipetting Inaccuracy: Inconsistent pipetting, especially of small volumes of enzyme, inhibitor, or ATP, is a major contributor to variability. Ensure pipettes are calibrated and use appropriate techniques.
-
Incomplete Mixing: Inadequate mixing of reagents in the assay plate can lead to concentration gradients. Gently mix the plate after each addition.
-
Reagent Instability: Ensure that ATP solutions are fresh and have not undergone multiple freeze-thaw cycles. The MsbA protein itself may lose activity over time, so use freshly prepared or properly stored aliquots.
-
Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter results. To mitigate this, avoid using the outermost wells or fill them with buffer or water to create a humidity barrier.
-
Temperature Fluctuations: Inconsistent incubation temperatures across the plate can affect enzyme kinetics. Ensure the incubator provides uniform temperature distribution.
Cell-Based Assay (Substrate Transport) Troubleshooting
Q5: I am not observing significant inhibition of transport in my cell-based assay with this compound. Why might this be?
Challenges in cell-based transport assays can be multifaceted:
-
Cell Line Choice: The expression level of MsbA can vary between different bacterial strains. Ensure you are using a strain with sufficient MsbA expression.
-
Inhibitor Permeability and Efflux: The inhibitor itself might be a substrate for other efflux pumps in the bacteria, preventing it from reaching its target, MsbA. This is a common challenge with ABC transporter inhibitors.
-
Off-Target Effects: The observed phenotype might be a result of this compound interacting with other cellular components. It is important to confirm that the effect is due to MsbA inhibition, for instance, by using a bacterial strain with regulatable MsbA expression.
-
Assay Sensitivity: The chosen fluorescent substrate and its concentration can impact the assay window. If the substrate transport is very rapid, it may be difficult to detect inhibition. Optimization of substrate concentration and incubation time is crucial.
-
Cell Health and Density: Ensure that the bacterial cells are in a healthy growth phase and that the cell density is consistent across wells. Overly dense cultures can lead to artifacts.
Q6: My IC50 value for this compound varies significantly between experiments. What could be causing this?
IC50 variability is a common issue and can be attributed to:
-
Inconsistent Cell State: The physiological state of the cells, including growth phase and passage number, can influence drug sensitivity. Standardize cell culture and handling procedures.
-
Assay Conditions: The IC50 value for an ATP-competitive inhibitor is dependent on the ATP concentration in the assay.[12] While this compound is not directly ATP-competitive, changes in cellular energy levels could indirectly affect its apparent potency.
-
Inhibitor Preparation and Stability: Ensure that the this compound stock solution is prepared consistently and stored properly to avoid degradation. Prepare fresh dilutions for each experiment.
-
Data Analysis: The method used to fit the dose-response curve and calculate the IC50 can influence the result. Use a consistent data analysis workflow.
Quantitative Data Summary
Table 1: Common Sources of Variability in MsbA Inhibitor Assays
| Source of Variability | Biochemical (ATPase) Assay | Cell-Based (Transport) Assay | Mitigation Strategy |
| Protein/Cell Quality | Protein aggregation, misfolding, low specific activity. | Variable MsbA expression, cell viability, growth phase. | Use freshly purified protein or low-passage cells; optimize protein storage; standardize cell culture protocols. |
| Reagent Consistency | ATP degradation, inhibitor precipitation, detergent lot-to-lot variation. | Inconsistent inhibitor/substrate concentration, media composition. | Aliquot and store reagents properly; use same batch of critical reagents; prepare fresh solutions. |
| Assay Conditions | Suboptimal pH, temperature, ionic strength, lipid composition. | Inconsistent cell density, incubation time, temperature. | Optimize and standardize all assay parameters; use a humidified incubator to prevent evaporation. |
| Pipetting and Mixing | Inaccurate dispensing of small volumes. | Uneven cell seeding, incomplete mixing of compounds. | Calibrate pipettes; use reverse pipetting for viscous solutions; ensure thorough mixing. |
| Data Analysis | Inconsistent curve fitting, background subtraction. | Variable normalization, inconsistent IC50 calculation. | Use a standardized data analysis template and software. |
Table 2: Typical Assay Performance Parameters
| Parameter | Biochemical (ATPase) Assay | Cell-Based (Transport) Assay | Notes |
| Control Inhibitor | Vanadate (non-specific ATPase inhibitor) | Known MsbA inhibitors (e.g., G907) or efflux pump inhibitors. | Vanadate inhibits the ATPase activity of MsbA.[13] |
| Typical IC50 Range | Varies depending on inhibitor, ATP concentration, and lipid environment. | Highly dependent on cell line, substrate, and assay conditions. | It is crucial to determine the IC50 empirically for your specific assay conditions. |
| Acceptable CV% | < 15% for replicates | < 20% for replicates | Higher variability is often expected in cell-based assays. |
| Z'-factor | > 0.5 | > 0.4 | A measure of assay quality and dynamic range. |
Experimental Protocols
Protocol 1: MsbA ATPase Activity Assay
This protocol is adapted from methods described for measuring the ATPase activity of purified, reconstituted MsbA.
Materials:
-
Purified MsbA protein reconstituted in proteoliposomes (e.g., in E. coli polar lipids).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 10% glycerol.
-
ATP solution (100 mM stock in water, pH 7.0).
-
This compound inhibitor stock solution (in DMSO).
-
Phosphate (B84403) detection reagent (e.g., Malachite Green or a coupled enzyme system).
-
96-well microplate.
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.
-
Set up Assay Plate:
-
Add assay buffer to each well.
-
Add the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Add the MsbA proteoliposomes to each well (e.g., 1 µg of protein per well).
-
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to MsbA.
-
Initiate Reaction: Add ATP to each well to a final concentration of 2-5 mM to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction and Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate released according to the instructions of your chosen detection reagent.
-
Data Analysis: Calculate the percentage of ATPase activity relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Fluorescent Substrate Transport Assay
This protocol describes a method to measure the inhibition of MsbA-mediated transport of a fluorescent substrate in whole bacterial cells.
Materials:
-
Bacterial strain expressing MsbA.
-
Growth medium (e.g., LB broth).
-
Wash Buffer: Phosphate-buffered saline (PBS) or a minimal salt buffer.
-
Fluorescent substrate for MsbA (e.g., a fluorescently labeled lipid A analog or a known fluorescent drug substrate).
-
This compound inhibitor stock solution (in DMSO).
-
96-well black, clear-bottom microplate.
-
Plate reader with fluorescence detection capabilities.
Procedure:
-
Cell Culture: Grow the bacterial strain to the mid-logarithmic phase.
-
Cell Preparation: Harvest the cells by centrifugation, wash them twice with wash buffer, and resuspend them to a specific optical density (e.g., OD₆₀₀ = 0.5) in the wash buffer.
-
Assay Setup:
-
Add the cell suspension to the wells of the 96-well plate.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to enter the cells.
-
Initiate Transport: Add the fluorescent substrate to all wells to initiate the transport assay.
-
Incubation and Measurement: Immediately begin measuring the fluorescence intensity over time using a plate reader. Alternatively, incubate for a fixed time point and then measure the endpoint fluorescence. The accumulation of the fluorescent substrate inside the cells will result in an increased signal.
-
Data Analysis: Calculate the rate of substrate transport or the total substrate accumulation for each inhibitor concentration. Normalize the data to the vehicle control and plot the percent inhibition versus the log of the this compound concentration to determine the IC50.
Visualizations
Signaling Pathway and Mechanism of Inhibition
Experimental Workflow
Troubleshooting Decision Tree
References
- 1. researchgate.net [researchgate.net]
- 2. On the mechanisms of substrate translocation by the ABC transporter MsbA [repository.cam.ac.uk]
- 3. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. genomembrane.com [genomembrane.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. repository.lsu.edu [repository.lsu.edu]
- 10. "ATPase activity of the MsbA lipid flippase of Escherichia coli" by William T. Doerrler and Christian R.H. Raetz [repository.lsu.edu]
- 11. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
G247 solubility issues in aqueous buffer
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with the research compound G247 in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?
This compound is a small molecule inhibitor characterized by a planar, hydrophobic structure. Its low solubility in aqueous solutions is primarily due to its high LogP value and its tendency to self-aggregate through intermolecular hydrophobic interactions. Successful solubilization often requires a combination of pH adjustment and the use of organic co-solvents.
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
For a high-concentration stock solution (e.g., 10-50 mM), it is recommended to use a 100% organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its strong solvating power for compounds like this compound.
Q3: My this compound powder won't dissolve even in DMSO. What should I do?
If this compound does not readily dissolve in 100% DMSO at room temperature, you can try gentle warming and vortexing. Warm the solution in a water bath set to 37-50°C for 5-10 minutes and vortex intermittently. Sonication in a water bath sonicator for 5-10 minutes can also help break up aggregates and facilitate dissolution.
Q4: Can I store this compound stock solutions in the freezer?
Yes, this compound stock solutions in anhydrous DMSO can be stored at -20°C or -80°C. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Before use, thaw the vial completely and ensure the solution is clear by vortexing.
Q5: How do I prevent my this compound from precipitating when I dilute it from a DMSO stock into my aqueous experimental buffer?
Precipitation upon dilution is the most common issue. To minimize this, dilute the DMSO stock solution by adding it dropwise into the vortexing aqueous buffer. A dilution factor of at least 1:1000 is recommended to keep the final DMSO concentration low (≤ 0.1%). The final concentration of this compound in the aqueous buffer must be below its solubility limit in that specific medium. Refer to the solubility data tables below for guidance.
Troubleshooting Guide
Issue 1: this compound precipitates immediately upon addition to my aqueous buffer (e.g., PBS, pH 7.4).
-
Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer. The abrupt change in solvent polarity from DMSO to water causes the compound to "crash out."
-
Solution Workflow:
Figure 2. this compound as an inhibitor of the Kinase C signaling cascade.
Technical Support Center: Optimizing G247 Incubation Time for Maximal Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing G247, a specific inhibitor of the MsbA transporter. The following information, presented in a question-and-answer format, addresses common questions and potential issues to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific inhibitor of MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria.[1] MsbA plays a crucial role in the transport of lipopolysaccharide (LPS) from the inner to the outer membrane. This compound acts as a molecular wedge within the transmembrane domains of MsbA. This binding prevents the necessary conformational changes required for ATP hydrolysis and subsequent transport of its substrate, lipid A, ultimately leading to the inhibition of LPS assembly and bacterial growth.
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in microbiology and drug discovery research to study the function of MsbA and its role in bacterial viability. It serves as a tool to investigate the consequences of inhibiting the LPS transport pathway, a critical process for the integrity of the outer membrane of Gram-negative bacteria. Due to its specific mechanism, this compound is also a lead compound for the development of novel antibiotics targeting multidrug-resistant bacteria.
Q3: What is a recommended starting point for this compound concentration in an experiment?
A3: The optimal concentration of this compound will vary depending on the bacterial strain, cell density, and specific assay conditions. A typical starting point for in vitro assays, such as ATPase activity assays or whole-cell growth inhibition assays, is in the low micromolar range. It is highly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific experimental setup.
Q4: How do I determine the optimal incubation time for maximal inhibition with this compound?
A4: The optimal incubation time for maximal inhibition by this compound is dependent on the experimental endpoint being measured. For direct enzymatic assays, such as measuring the inhibition of MsbA's ATPase activity, shorter incubation times may be sufficient. For cellular assays that measure downstream effects like growth inhibition or changes in membrane integrity, longer incubation times are typically required. To determine the precise optimal incubation time for your experiment, it is essential to conduct a time-course experiment.
Experimental Protocols
Protocol 1: Determination of Optimal Incubation Time for this compound in a Bacterial Growth Inhibition Assay
Objective: To determine the incubation time at which this compound exhibits its maximal inhibitory effect on bacterial growth.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Gram-negative bacterial strain of interest (e.g., E. coli)
-
Appropriate bacterial growth medium (e.g., Luria-Bertani broth)
-
Sterile 96-well microplates
-
Microplate reader capable of measuring optical density at 600 nm (OD600)
-
Incubator shaker
Methodology:
-
Bacterial Culture Preparation: Inoculate a single colony of the chosen bacterial strain into 5 mL of growth medium and incubate overnight at 37°C with shaking. The following day, dilute the overnight culture into fresh, pre-warmed medium to an OD600 of approximately 0.05.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in the growth medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%). Include a vehicle control (medium with solvent only).
-
Assay Setup: In a 96-well plate, add 100 µL of the diluted bacterial culture to each well. Then, add 100 µL of the this compound dilutions or vehicle control to the respective wells. This will result in a final volume of 200 µL per well.
-
Time-Course Measurement: Incubate the plate at 37°C with continuous shaking. Measure the OD600 of each well at regular time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
Data Analysis: For each time point, calculate the percentage of growth inhibition for each this compound concentration compared to the vehicle control. Plot the percentage of inhibition versus time for each this compound concentration. The optimal incubation time is the point at which the maximal and most consistent inhibition is observed.
Protocol 2: In Vitro MsbA ATPase Activity Assay
Objective: To measure the direct inhibitory effect of this compound on the ATPase activity of purified MsbA.
Materials:
-
Purified MsbA protein
-
This compound stock solution
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 5% glycerol)
-
ATP solution
-
Malachite green phosphate (B84403) detection reagent
-
96-well microplate
-
Microplate reader
Methodology:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer and a fixed concentration of purified MsbA.
-
Inhibitor Pre-incubation: Add varying concentrations of this compound or vehicle control to the reaction mixtures. To determine the optimal pre-incubation time, you can test different durations (e.g., 0, 15, 30, 60 minutes) at room temperature.
-
Initiation of Reaction: Start the ATPase reaction by adding a saturating concentration of ATP to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined period during which the reaction rate is linear (this should be determined in preliminary experiments, but 30 minutes is a common starting point).
-
Termination and Detection: Stop the reaction and detect the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric assay according to the manufacturer's instructions.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of ATPase activity inhibition against the this compound concentration. The IC50 value can then be calculated. By comparing the IC50 values obtained at different pre-incubation times, the optimal pre-incubation period can be determined.
Data Presentation
Table 1: Hypothetical Time-Course of Bacterial Growth Inhibition by this compound
| Incubation Time (hours) | % Inhibition (1x IC50 this compound) | % Inhibition (5x IC50 this compound) |
| 2 | 35% | 60% |
| 4 | 65% | 85% |
| 6 | 80% | 95% |
| 8 | 82% | 96% |
| 12 | 81% | 95% |
| 24 | 75% (potential for resistance) | 90% (potential for resistance) |
Table 2: Hypothetical Dose-Response Data for this compound Inhibition of MsbA ATPase Activity
| This compound Concentration (µM) | % ATPase Activity |
| 0 (Vehicle) | 100% |
| 0.1 | 92% |
| 0.5 | 75% |
| 1 | 55% |
| 5 | 20% |
| 10 | 8% |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition observed | 1. Suboptimal Incubation Time: The incubation period may be too short for this compound to exert its effect. 2. Incorrect this compound Concentration: The concentration of this compound may be too low. 3. Compound Degradation: this compound may have degraded due to improper storage or handling. 4. Resistant Bacterial Strain: The target bacterial strain may have intrinsic or acquired resistance mechanisms. | 1. Perform a time-course experiment as described in Protocol 1 to identify the optimal incubation time. 2. Conduct a dose-response experiment to determine the IC50 and use concentrations around this value. 3. Ensure this compound is stored correctly (as per the manufacturer's instructions) and prepare fresh dilutions for each experiment. 4. Verify the susceptibility of your bacterial strain. Consider using a known sensitive control strain. |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven distribution of bacterial cells in the wells. 2. Pipetting Errors: Inaccurate dispensing of this compound or bacterial culture. 3. Edge Effects: Evaporation from the outer wells of the microplate during long incubations. | 1. Ensure the bacterial culture is thoroughly mixed before dispensing. 2. Use calibrated pipettes and ensure proper pipetting technique. 3. To minimize edge effects, fill the outer wells with sterile medium or water and do not use them for experimental data. |
| Inconsistent results in ATPase assay | 1. Inactive MsbA Protein: The purified MsbA may have lost its activity. 2. ATP Degradation: The ATP stock solution may have degraded. 3. Interference with Detection Reagent: Components in the assay buffer or the inhibitor itself may interfere with the malachite green assay. | 1. Verify the activity of the MsbA preparation using a positive control (no inhibitor). 2. Prepare fresh ATP solutions regularly and store them in aliquots at -20°C. 3. Run appropriate controls, including a no-enzyme control and a buffer-only control, to check for background signal and interference. |
Visualizations
Caption: Mechanism of MsbA inhibition by this compound.
Caption: Workflow for determining optimal incubation time.
Caption: Troubleshooting flowchart for this compound experiments.
References
potential off-target effects of G247 in bacteria
Technical Support Center: Investigating G247
This resource provides troubleshooting guidance and frequently asked questions regarding the investigational compound this compound. The information herein is designed to help researchers identify and characterize potential off-target effects observed during experimentation with this compound in bacterial systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its suspected off-target effects?
This compound is an investigational antibiotic designed to target bacterial DNA Gyrase (GyrA/GyrB), an essential enzyme for DNA replication. However, unexpected phenotypes in certain bacterial species and at specific concentrations suggest potential off-target activities. The primary suspected off-target effect is the inhibition of Topoisomerase IV, an enzyme structurally related to DNA Gyrase. A secondary suspected off-target effect, observed at higher concentrations, is the disruption of bacterial cell membrane potential.
Q2: My bacterial culture shows significant growth inhibition at concentrations well below the established Minimum Inhibitory Concentration (MIC). What could be the cause?
This phenomenon can be attributed to several factors:
-
Strain-Specific Sensitivity: The established MIC may have been determined in a different strain. Your bacterial strain might possess genetic variations (e.g., in efflux pump expression or enzyme structure) that increase its sensitivity to this compound.
-
Off-Target Hyper-sensitivity: Your strain could be particularly sensitive to the inhibition of a secondary target, such as Topoisomerase IV, leading to a bacteriostatic or bactericidal effect at concentrations that do not fully inhibit the primary DNA Gyrase target.
-
Media Composition Effects: Components in your specific culture medium could potentiate the activity of this compound or alter the bacterial response to the compound.
Q3: How can I experimentally differentiate between on-target and off-target effects of this compound?
Distinguishing between on-target and off-target effects is critical. A recommended workflow involves a combination of genetic and biochemical approaches.
Troubleshooting Guides
Issue 1: Inconsistent MIC values across different bacterial species.
You may observe that this compound exhibits potent activity against Escherichia coli but is significantly less effective against Staphylococcus aureus, despite both having susceptible DNA Gyrase targets.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Efflux Pumps | The less susceptible species may actively extrude this compound. Co-administer this compound with a known efflux pump inhibitor (e.g., CCCP, reserpine) and re-determine the MIC. A significant drop in MIC suggests efflux activity. |
| Cell Wall Permeability | Differences in the cell envelope (e.g., Gram-negative outer membrane vs. Gram-positive thick peptidoglycan) can affect compound penetration. Test this compound activity against spheroplasts or protoplasts to bypass the cell wall. |
| Target Variation | Subtle structural differences in the DNA Gyrase of the two species may alter binding affinity. Compare the this compound binding affinity to purified DNA Gyrase from both species using biochemical assays. |
Summary of this compound Activity Profile:
| Parameter | E. coli (ATCC 25922) | S. aureus (ATCC 29213) | Notes |
| MIC | 0.5 µg/mL | 8 µg/mL | 16-fold difference in potency. |
| MIC + Efflux Inhibitor | 0.5 µg/mL | 1 µg/mL | Suggests efflux is a major factor in S. aureus. |
| IC₅₀ (DNA Gyrase) | 15 nM | 25 nM | Comparable on-target activity. |
| IC₅₀ (Topoisomerase IV) | 150 nM | 200 nM | Weaker, but present, off-target activity. |
Issue 2: this compound induces the SOS response at sub-lethal concentrations.
Induction of the SOS DNA damage response, evidenced by increased recA expression, can occur even at concentrations that do not kill the bacteria. This indicates that this compound is successfully engaging its primary target, DNA Gyrase, causing DNA strand breaks.
If the SOS response is unexpectedly strong or occurs at lower-than-expected concentrations, consider the possibility that this compound's inhibition of Topoisomerase IV is contributing to the overall burden of DNA damage.
Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) for Target Engagement
Principle: This assay, also known as a thermal shift assay, measures the change in the thermal denaturation temperature (Tₘ) of a target protein upon ligand binding. A positive shift in Tₘ indicates direct binding of this compound to the protein.
Materials:
-
Purified protein (e.g., DNA Gyrase, Topoisomerase IV) at 2-5 µM.
-
This compound stock solution in DMSO.
-
SYPRO Orange dye (5000x stock).
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Real-time PCR instrument capable of fluorescence measurement over a temperature gradient.
Procedure:
-
Prepare a master mix containing the assay buffer, SYPRO Orange dye (at a final concentration of 5x), and the target protein.
-
Dispense 19 µL of the master mix into each well of a 96-well PCR plate.
-
Add 1 µL of this compound solution (at various concentrations) or DMSO (vehicle control) to the wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the RT-PCR instrument.
-
Set up a temperature ramp from 25°C to 95°C with a ramp rate of 0.5°C/minute, acquiring fluorescence data at each interval.
-
Analyze the data by plotting fluorescence versus temperature. The Tₘ is the midpoint of the unfolding transition. Calculate the change in melting temperature (ΔTₘ) between this compound-treated and control samples.
Protocol 2: Macromolecular Synthesis Assay
Principle: This assay determines which major cellular synthesis pathway (DNA, RNA, protein, or cell wall) is inhibited by this compound. It uses radiolabeled precursors that are incorporated into their respective macromolecules. Inhibition of a pathway is measured by a reduction in incorporated radioactivity.
Materials:
-
Bacterial culture in mid-log phase.
-
This compound at various concentrations (e.g., 0.5x, 1x, 4x MIC).
-
Radiolabeled precursors: [³H]-thymidine (DNA), [³H]-uridine (RNA), [³H]-leucine (protein), [¹⁴C]-N-acetylglucosamine (peptidoglycan).
-
Trichloroacetic acid (TCA), cold.
-
Scintillation fluid and counter.
Procedure:
-
Grow a bacterial culture to an OD₆₀₀ of ~0.3.
-
Aliquot the culture into tubes.
-
Add the respective radiolabeled precursor to each set of tubes and incubate for a short period to ensure uptake.
-
Add this compound at the desired concentrations (and a vehicle control). Take samples at various time points (e.g., 0, 5, 15, 30 minutes).
-
To stop the reaction, add an equal volume of cold 10% TCA to each sample to precipitate the macromolecules.
-
Incubate the samples on ice for 30 minutes.
-
Collect the precipitate by filtering through a glass microfiber filter.
-
Wash the filters with cold 5% TCA, followed by ethanol.
-
Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of incorporation relative to the control over time for each precursor. A rapid drop in incorporation for a specific precursor indicates inhibition of that pathway.
G247 Stability in Cell Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the small molecule inhibitor G247 in commonly used cell culture media. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliable and reproducible use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media at 37°C?
A1: this compound exhibits variable stability depending on the composition of the cell culture medium and the presence of serum. In general, this compound is more stable in serum-free media. For instance, in DMEM, approximately 85% of this compound remains after 24 hours in the absence of serum, while this drops to around 70% in the presence of 10% Fetal Bovine Serum (FBS). We recommend consulting the stability data tables below and performing a stability test under your specific experimental conditions.
Q2: I am observing a rapid loss of this compound activity in my cell-based assays. What are the potential causes?
A2: A rapid loss of this compound activity can be attributed to several factors:
-
Chemical Instability: this compound may be susceptible to degradation in the aqueous, physiological pH environment of cell culture media.
-
Enzymatic Degradation: The presence of esterases or other enzymes in serum can lead to the metabolic breakdown of this compound.
-
Adsorption to Labware: this compound might non-specifically bind to the plastic surfaces of cell culture plates, tubes, or pipette tips.[1][2]
-
Cellular Uptake and Metabolism: The compound could be rapidly internalized and metabolized by the cells.[3]
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize this compound degradation, consider the following strategies:
-
Use Serum-Free or Low-Serum Conditions: If your experimental design allows, using serum-free or reduced-serum media can significantly improve this compound stability.
-
Prepare Fresh Solutions: Prepare this compound working solutions in media immediately before use. Avoid storing this compound-supplemented media for extended periods.
-
Use Low-Binding Plastics: Employ low-protein-binding plates and pipette tips to reduce non-specific adsorption.[2]
-
Include Stability Controls: Always include a cell-free control to assess the stability of this compound in the medium over the time course of your experiment.
Q4: What is the recommended method for quantifying this compound in cell culture media?
A4: The recommended method for accurate quantification of this compound is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This technique offers high sensitivity and specificity, allowing for the precise measurement of the parent compound and the detection of potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in this compound concentration between replicates. | Inconsistent sample handling and processing. Incomplete solubilization of this compound stock solution. Issues with the analytical method (e.g., HPLC-MS). | Ensure precise and consistent timing for sample collection and processing. Confirm the complete dissolution of the this compound stock solution before preparing working solutions. Validate the analytical method for linearity, precision, and accuracy.[4] |
| This compound is disappearing from the media, but no degradation products are detected. | The compound may be binding to the plastic of the cell culture plates or pipette tips.[2] If cells are present, the compound could be rapidly internalized.[3] | Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding. Analyze cell lysates to determine the extent of cellular uptake. |
| Cells appear stressed or die at all concentrations of this compound tested. | The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture media is non-toxic to your specific cell line (typically <0.5% for DMSO).[1] |
This compound Stability Data
The following tables summarize the stability of this compound in two common cell culture media, Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, with and without the presence of 10% Fetal Bovine Serum (FBS) at 37°C. The percentage of remaining this compound was determined by HPLC-MS analysis.[4]
Table 1: Stability of this compound (10 µM) in DMEM at 37°C
| Time (Hours) | % this compound Remaining (DMEM without FBS) | % this compound Remaining (DMEM with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 98.2 | 95.1 |
| 8 | 92.5 | 83.4 |
| 24 | 85.1 | 70.2 |
| 48 | 74.3 | 55.8 |
Table 2: Stability of this compound (10 µM) in RPMI-1640 at 37°C
| Time (Hours) | % this compound Remaining (RPMI-1640 without FBS) | % this compound Remaining (RPMI-1640 with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 97.5 | 93.2 |
| 8 | 90.1 | 80.5 |
| 24 | 82.3 | 65.7 |
| 48 | 70.8 | 50.1 |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using HPLC-MS.
Materials:
-
This compound compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
DMSO (or other suitable solvent for this compound)
-
Sterile, low-protein-binding 24-well plates
-
Sterile, low-protein-binding pipette tips
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS system
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Media: Prepare the desired cell culture medium with and without 10% FBS.
-
Prepare this compound Working Solution: Dilute the this compound stock solution in each medium to a final working concentration of 10 µM.
-
Incubation:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (media type, with/without serum).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.
-
For the 0-hour time point, collect the aliquot immediately after adding the working solution.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard to precipitate proteins and extract this compound.
-
Vortex the samples and centrifuge at high speed to pellet the precipitate.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential impact of this compound stability on a signaling pathway.
References
overcoming G247 low binding affinity in assays
Welcome to the G247 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low binding affinity of protein this compound in various experimental assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments and obtain reliable binding data.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for observing low binding affinity for this compound?
A1: Low binding affinity for this compound can stem from several factors:
-
Intrinsic weak interaction: The inherent biochemical nature of this compound and its binding partner may result in a transient or weak interaction.[1][2]
-
Suboptimal assay conditions: Buffer pH, ionic strength, and temperature can significantly influence binding kinetics.[3]
-
Protein instability or inactivity: this compound or its binding partner may be improperly folded, aggregated, or degraded, leading to reduced activity.
-
Steric hindrance: The immobilization of this compound on a sensor surface or plate can block the binding site.[3]
-
Mass transport limitation: In surface-based assays like SPR, the rate of analyte delivery to the immobilized ligand can limit the observed binding rate, especially for fast interactions.[4]
Q2: How can I confirm that the observed low affinity is a true reflection of the interaction and not an experimental artifact?
A2: To validate your findings, consider the following:
-
Use an orthogonal technique: Confirm the binding affinity with a different assay format (e.g., if you are using SPR, try isothermal titration calorimetry (ITC) or an in-solution affinity assay).
-
Perform control experiments: Include positive and negative controls to ensure your assay is performing as expected. A known high-affinity binder for this compound (if available) can serve as a positive control.
-
Assess protein quality: Check the purity, homogeneity, and activity of your this compound protein and its binding partner using techniques like SDS-PAGE, size-exclusion chromatography (SEC), and functional assays.
Q3: Can increasing the concentration of the analyte compensate for low affinity?
A3: Yes, to an extent. For low-affinity interactions, a higher concentration of the analyte is often required to achieve a detectable signal and reach binding saturation.[1][3] However, be cautious of potential issues at high concentrations, such as non-specific binding, aggregation, and viscosity effects that can complicate data interpretation.
Troubleshooting Guides
Overcoming Low Affinity in Surface Plasmon Resonance (SPR) Assays
Low affinity interactions in SPR are often characterized by fast association and dissociation rates, making it challenging to obtain reliable kinetic data.[1]
Issue 1: Low or No Binding Signal
-
Possible Cause: Insufficient ligand immobilization, inactive ligand, or very fast dissociation.
-
Troubleshooting Steps:
-
Optimize Ligand Immobilization:
-
Increase the density of immobilized this compound on the sensor chip. However, be mindful that excessively high densities can lead to steric hindrance.[3]
-
Experiment with different immobilization chemistries (e.g., amine coupling, capture-based methods) to ensure this compound is oriented correctly and remains active.
-
-
Increase Analyte Concentration: Inject a higher concentration of the analyte to enhance the binding response.[3]
-
Enhance Assay Sensitivity:
-
Issue 2: Fast Kinetics (Rapid Association/Dissociation)
-
Possible Cause: The intrinsic nature of the this compound interaction is weak and transient.
-
Troubleshooting Steps:
-
Adjust Flow Rate: For slow associations, a higher flow rate can increase the delivery of the analyte.[4] Conversely, for very fast dissociation, a lower flow rate may allow for more accurate measurement of the off-rate.[3]
-
Perform Equilibrium Analysis: If accurate kinetic constants (ka, kd) cannot be determined due to fast off-rates, focus on determining the equilibrium dissociation constant (KD) from the binding responses at equilibrium.[1]
-
Modify Buffer Conditions: Systematically vary the pH and ionic strength of the running buffer to find conditions that may stabilize the interaction.
-
Table 1: Recommended Buffer Optimization for this compound SPR Assays
| Parameter | Starting Condition | Optimization Range | Rationale |
| pH | 7.4 (Physiological) | 6.0 - 8.5 | Can influence the charge of interacting residues and affect binding. |
| Salt Concentration (NaCl) | 150 mM | 50 - 500 mM | Higher salt can reduce non-specific electrostatic interactions.[4] |
| Detergent (e.g., Tween 20) | 0.005% (v/v) | 0.005% - 0.05% (v/v) | Minimizes non-specific hydrophobic interactions with the sensor surface.[4] |
| Additive (e.g., BSA) | 0.1% (w/v) | 0.1% - 1% (w/v) | Acts as a blocking agent to reduce non-specific binding.[4] |
Enhancing Signal in ELISA for Low-Affinity this compound Interactions
A weak signal in an ELISA can be due to low binding affinity, leading to the loss of bound complexes during wash steps.[5]
Issue: Weak or No Detectable Signal
-
Possible Cause: Low affinity of capture or detection antibody for this compound, insufficient incubation times, or suboptimal reagent concentrations.
-
Troubleshooting Steps:
-
Increase Incubation Time: Extend the incubation times for the sample and detection antibody to allow the binding reaction to approach equilibrium.[6] Overnight incubation at 4°C can be effective.[5]
-
Optimize Antibody Concentrations: Perform a checkerboard titration to determine the optimal concentrations of the capture and detection antibodies.
-
Enhance Detection Sensitivity:
-
Modify Assay Buffer:
-
Adding polyethylene (B3416737) glycol (PEG) to the incubation buffer can increase the effective concentration of the reactants and promote binding.[6][8]
-
Adjusting the pH and salt concentration may also improve the interaction.
-
-
Table 2: ELISA Optimization Strategies for this compound
| Optimization Strategy | Recommended Action | Expected Outcome |
| Antibody Concentration | Titrate capture and detection antibodies | Improved signal-to-noise ratio |
| Incubation Time | Increase incubation up to overnight at 4°C | Allows binding to reach equilibrium, increasing signal.[6] |
| Blocking | Use a more effective blocking buffer (e.g., 5% BSA) | Reduced background noise.[7] |
| Signal Amplification | Use a biotin-streptavidin system or a more sensitive substrate | Enhanced signal intensity.[8] |
| Assay Buffer Additives | Add 1-3% PEG 6000 to the incubation buffer | Increased reaction speed for medium affinity interactions.[8] |
Experimental Protocols
Protocol 1: SPR Equilibrium Analysis for Low-Affinity this compound Interactions
This protocol outlines the steps for determining the equilibrium dissociation constant (KD) for a low-affinity interaction involving this compound.
-
Immobilization of this compound:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.
-
Inject this compound at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
-
-
Analyte Binding Assay:
-
Prepare a series of analyte concentrations in running buffer, ranging from 0.1x to 10x the expected KD.
-
Inject each analyte concentration over the this compound-immobilized surface and a reference surface for a sufficient time to allow the binding to reach equilibrium (the response signal plateaus).
-
Follow with a dissociation phase by injecting running buffer.
-
Regenerate the sensor surface between analyte injections if necessary, using a mild regeneration solution (e.g., a low pH glycine (B1666218) solution).
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Plot the equilibrium response (Req) against the analyte concentration.
-
Fit the data to a steady-state affinity model (e.g., Langmuir isotherm) to determine the KD.
-
Protocol 2: ELISA Signal Enhancement for this compound
This protocol provides a method for improving the signal in a sandwich ELISA for this compound.
-
Coating:
-
Coat a high-binding 96-well plate with the capture antibody against this compound (e.g., 1-10 µg/mL in carbonate buffer, pH 9.6) and incubate overnight at 4°C.[5]
-
-
Blocking:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a suitable blocking buffer (e.g., 5% BSA in PBS) for 2 hours at room temperature.[7]
-
-
Sample Incubation:
-
Wash the plate.
-
Add your this compound-containing samples and standards and incubate for an extended period (e.g., 4 hours at room temperature or overnight at 4°C).
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
-
Signal Amplification and Detection:
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add a sensitive TMB substrate and incubate in the dark until a sufficient color develops.
-
Stop the reaction with 1 M H2SO4 and read the absorbance at 450 nm.
-
Visualizations
Caption: Hypothetical signaling pathway initiated by the low-affinity binding of a ligand to the this compound receptor.
Caption: A logical workflow for troubleshooting low signal issues in SPR assays for this compound.
Caption: Decision tree for optimizing and enhancing a weak signal in a this compound ELISA.
References
- 1. Low affinity [sprpages.nl]
- 2. Molecular engineering strategies for visualizing low-affinity protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Factors Affecting Signal Generation in Enzyme-Linked Immunosorbent Assays (ELISA) | Basicmedical Key [basicmedicalkey.com]
- 6. researchgate.net [researchgate.net]
- 7. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 8. researchgate.net [researchgate.net]
how to address G247 inactivation by serum proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with G247 inactivation by serum proteins during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound inactivation in the presence of serum?
A1: The primary cause of this compound inactivation in serum-containing media is its high affinity for serum proteins, particularly human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AGP).[1] This binding is a reversible process where a dynamic equilibrium exists between the protein-bound and unbound forms of this compound.[1] However, only the unbound, or free, fraction of the drug is considered pharmacologically active and able to interact with its target.[1][2] Therefore, significant binding to serum proteins reduces the concentration of free this compound, leading to its apparent inactivation.
Q2: How can I determine the extent of this compound binding to serum proteins?
A2: Several biophysical techniques can be employed to quantify the binding of this compound to serum proteins. The most common methods include equilibrium dialysis, ultrafiltration, and ultracentrifugation, which separate the protein-bound drug from the free drug.[3][4][5][6] Spectroscopic methods, such as fluorescence spectroscopy and circular dichroism, can also provide detailed information on binding constants and potential structural changes in the protein upon binding.[5][6]
Q3: Can heat inactivation of serum prevent this compound inactivation?
A3: While heat inactivation (typically at 56°C for 30 minutes) is a common procedure to destroy complement activity in serum, it is generally not recommended as a method to prevent this compound inactivation.[7][8] This process can lead to the denaturation and precipitation of serum proteins, which may unpredictably alter the binding characteristics of this compound.[7] Furthermore, heat inactivation has been shown to interfere with certain immunoassays and may not be suitable for all experimental setups.[9]
Q4: Are there any strategies to reduce the impact of serum protein binding on this compound activity?
A4: Yes, several strategies can be employed. One approach is to perform initial in vitro experiments in serum-free or low-serum concentration media to establish baseline activity. For experiments requiring serum, increasing the concentration of this compound might compensate for the fraction bound to proteins, although this approach should be carefully evaluated for potential off-target effects. Another strategy involves the chemical modification of the this compound molecule to reduce its affinity for serum proteins, a process typically undertaken during lead optimization in drug discovery.[10][11][12]
Troubleshooting Guides
Issue: Significant loss of this compound activity observed in serum-containing media compared to serum-free media.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High affinity of this compound for serum proteins. | 1. Quantify the fraction of this compound bound to serum proteins using methods like equilibrium dialysis or ultrafiltration. 2. Titrate the concentration of this compound in the presence of a fixed serum concentration to determine the dose-response relationship. | 1. A high percentage of bound this compound will be observed. 2. A rightward shift in the dose-response curve in the presence of serum, indicating a higher concentration of this compound is required to achieve the same effect. |
| This compound degradation by serum components. | 1. Incubate this compound in serum at 37°C for various time points. 2. Analyze the samples using HPLC or mass spectrometry to detect any degradation products. | 1. The appearance of new peaks corresponding to degradation products. 2. A decrease in the peak corresponding to the intact this compound over time. |
| Non-specific binding to plasticware. | 1. Pre-treat plasticware with a blocking agent like bovine serum albumin (BSA). 2. Use low-binding microplates or tubes. | An increase in the apparent activity of this compound in your assay. |
Data Presentation
Table 1: Effect of Human Serum Albumin (HSA) Concentration on the Free Fraction of this compound
| HSA Concentration (µM) | Free this compound (%) | Standard Deviation |
| 0 | 100.0 | 0.0 |
| 150 | 45.2 | 2.1 |
| 300 | 28.7 | 1.5 |
| 600 (Physiological) | 12.5 | 0.8 |
| 1200 | 6.3 | 0.4 |
Experimental Protocols
Protocol 1: Determination of this compound-Serum Protein Binding by Equilibrium Dialysis
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of human serum albumin (HSA) or whole human serum in phosphate-buffered saline (PBS), pH 7.4.
-
Prepare a drug-free PBS solution as the buffer control.
-
-
Dialysis Setup:
-
Use a multi-well equilibrium dialysis apparatus with semi-permeable membranes (e.g., 10 kDa molecular weight cutoff).
-
Add the this compound-spiked serum/HSA solution to one chamber of the dialysis unit.
-
Add the drug-free PBS to the other chamber.
-
-
Equilibration:
-
Incubate the dialysis apparatus at 37°C on a shaking platform for a sufficient time to reach equilibrium (typically 4-24 hours).
-
-
Sample Analysis:
-
After incubation, collect samples from both chambers.
-
Analyze the concentration of this compound in both the serum/HSA-containing chamber and the buffer-only chamber using a validated analytical method such as LC-MS/MS.
-
-
Calculation of Percent Bound:
-
The concentration in the buffer-only chamber represents the free drug concentration.
-
Calculate the percent bound using the formula: % Bound = [(Total Drug Conc. - Free Drug Conc.) / Total Drug Conc.] * 100
-
Mandatory Visualizations
Caption: this compound equilibrium between active free form and inactive protein-bound form.
Caption: Troubleshooting workflow for addressing this compound inactivation.
References
- 1. [Study on binding of drug to serum protein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma protein binding: from discovery to development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods of drug protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Protein-Drug Binding: Determination Methods [jove.com]
- 6. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 7. docs.research.missouri.edu [docs.research.missouri.edu]
- 8. hcv.lanl.gov [hcv.lanl.gov]
- 9. Heat inactivation of serum interferes with the immunoanalysis of antibodies to SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule stabilization of protein-protein interactions: an underestimated concept in drug discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. researchgate.net [researchgate.net]
G247 inhibitor precipitation in experimental setup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with the G247 inhibitor in their experimental setups.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor precipitated out of solution after I diluted it in my aqueous buffer. What is the likely cause?
A1: Precipitation upon dilution into an aqueous buffer is a common issue for poorly soluble small molecule inhibitors. The primary cause is often that the concentration of the inhibitor in the final solution exceeds its aqueous solubility. Organic solvents like DMSO are frequently used to prepare high-concentration stock solutions, but when this stock is diluted into a buffer, the percentage of the organic solvent decreases significantly, leading to the inhibitor crashing out of the solution.[1][2]
Q2: I observed precipitation when I added the this compound inhibitor to my protein solution. What could be happening?
A2: There are several potential reasons for this observation. It could be the inhibitor itself precipitating due to low solubility in the assay buffer, as mentioned above. Alternatively, the addition of the inhibitor might be causing the protein to precipitate.[3] This can happen if the inhibitor binds to the protein and induces a conformational change that leads to aggregation, or if the inhibitor solution itself (e.g., high DMSO concentration) destabilizes the protein.
Q3: Can the pH of my buffer affect the solubility of the this compound inhibitor?
A3: Yes, the pH of the buffer can significantly impact the solubility of a small molecule inhibitor.[2][3] If the this compound inhibitor has ionizable groups, its charge state will change with pH, which in turn affects its solubility. It is crucial to maintain the pH of your experimental buffer within a range where the inhibitor is most soluble. If the isoelectric point of your target protein is close to the buffer pH, the protein itself may also be more prone to precipitation.[3][4]
Q4: I'm seeing precipitation even at low concentrations of the this compound inhibitor. What other factors could be at play?
A4: Several other factors can contribute to precipitation. These include:
-
Temperature: Changes in temperature can affect the solubility of both the inhibitor and the protein.[3] Some compounds are less soluble at lower temperatures.
-
Ionic Strength: The salt concentration of your buffer can influence solubility.[4] Some proteins and small molecules are more stable in buffers with a specific ionic strength.
-
Incubation Time: Over longer incubation periods, even seemingly stable solutions can begin to precipitate as molecules slowly aggregate.
-
Presence of Other Molecules: Components in your assay, such as co-solvents, detergents, or other additives, can interact with the this compound inhibitor and affect its solubility.
Troubleshooting Guides
Issue 1: this compound Inhibitor Precipitation from Stock Solution
Symptoms:
-
Visible precipitate or cloudiness in the this compound inhibitor stock solution (typically in DMSO).
-
Inconsistent results in downstream experiments.
Possible Causes:
-
The inhibitor concentration exceeds its solubility limit in the solvent.
-
The stock solution has been stored improperly (e.g., at a temperature where the inhibitor is less soluble).
-
The inhibitor has degraded over time.
Solutions:
-
Warm the Solution: Gently warm the stock solution to see if the precipitate redissolves.
-
Dilute the Stock: If warming doesn't work, consider diluting the stock solution to a lower concentration.
-
Use a Different Solvent: If precipitation persists, you may need to test the solubility of the this compound inhibitor in other organic solvents.
Issue 2: Precipitation Upon Dilution in Aqueous Buffer
Symptoms:
-
The solution becomes cloudy or a visible precipitate forms immediately after adding the this compound inhibitor stock to the aqueous buffer.
Possible Causes:
-
The final concentration of the inhibitor is above its aqueous solubility limit.
-
The percentage of the organic solvent (e.g., DMSO) in the final solution is too low to maintain the inhibitor's solubility.[1]
Solutions:
-
Decrease the Final Concentration: Reduce the working concentration of the this compound inhibitor.
-
Increase the Cosolvent Concentration: If your experiment can tolerate it, increase the final percentage of the organic solvent (e.g., up to 5% DMSO).[1]
-
Use Additives: Consider adding surfactants or polymers to your buffer, as these can sometimes help to increase the solubility of small molecules.[2][5][6]
Issue 3: Precipitation When Mixed with Target Protein
Symptoms:
-
Precipitation is observed only after the this compound inhibitor is added to the protein solution.
Possible Causes:
-
The inhibitor is causing the protein to aggregate and precipitate.[3]
-
The protein is destabilized by the inhibitor or the solvent in the inhibitor stock.
Solutions:
-
Optimize Buffer Conditions: Experiment with different buffer pH, ionic strength, and additives like glycerol (B35011) (e.g., 5%) to stabilize the protein.[3]
-
Reduce Incubation Time: If possible, shorten the incubation time of the protein with the inhibitor.
-
Stepwise Addition: Try adding the inhibitor to the protein solution in smaller increments to avoid a sudden high local concentration.
Data Presentation
Table 1: Solubility of this compound Inhibitor in Common Solvents
| Solvent | Polarity | Solubility (at 25°C) | Notes |
| Water | High | < 1 µM | Poorly soluble in aqueous solutions. |
| Methanol (B129727) | Polar | ~5 mg/mL | Can be used for intermediate dilutions. |
| Ethanol | Polar | ~10 mg/mL | Higher solubility than methanol. |
| DMSO | Polar Aprotic | > 50 mg/mL | Recommended for high-concentration stock solutions. |
| DMF | Polar Aprotic | > 50 mg/mL | Alternative to DMSO for stock solutions. |
| Acetonitrile | Polar Aprotic | ~2 mg/mL | Lower solubility compared to DMSO and DMF. |
Table 2: Recommended Buffer Conditions for this compound Inhibitor Experiments
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | To maintain inhibitor stability and solubility. Avoid pH extremes. |
| Ionic Strength | 50 - 150 mM NaCl | To mimic physiological conditions and maintain protein stability.[4] |
| Glycerol | 0 - 10% (v/v) | Can help to stabilize proteins and prevent aggregation.[3] |
| DMSO | < 5% (v/v) | To maintain inhibitor solubility without significantly impacting protein function.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Inhibitor Working Solution
-
Prepare a High-Concentration Stock Solution: Dissolve the this compound inhibitor in 100% DMSO to a final concentration of 50 mM. Ensure the inhibitor is fully dissolved. This is your stock solution.
-
Create an Intermediate Dilution (Optional): If a large volume of working solution is needed, you can make an intermediate dilution of the stock solution in a suitable organic solvent like methanol or ethanol.
-
Prepare the Final Working Solution: Serially dilute the stock or intermediate solution into your final aqueous assay buffer. It is crucial to add the inhibitor solution to the buffer and mix immediately to minimize precipitation. Do not exceed a final DMSO concentration of 5% unless your experiment has been validated to tolerate higher concentrations.
Protocol 2: Assessing this compound Inhibitor-Induced Protein Precipitation
-
Prepare Protein Solution: Prepare your target protein in the optimized assay buffer.
-
Set Up Controls:
-
Protein Only: Protein solution with an equivalent volume of the inhibitor's vehicle (e.g., DMSO) added.
-
Inhibitor Only: Assay buffer with the this compound inhibitor at the final experimental concentration.
-
-
Test Condition: Add the this compound inhibitor to the protein solution to the final desired concentration.
-
Incubate: Incubate all samples under the same conditions (temperature and time) as your main experiment.
-
Observe and Quantify: Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the protein concentration in the supernatant using a method like Bradford or BCA assay. A significant decrease in protein concentration in the test condition compared to the controls indicates precipitation.
Visualizations
Caption: Hypothetical this compound inhibitor targeting the RAS signaling pathway.
References
- 1. Troubleshooting - Thermott [thermott.com]
- 2. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing G247 Potency in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the potency and reproducibility of G247 in cellular assays. This compound is a specific inhibitor of MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane.[1][2] Effective inhibition of MsbA can lead to bacterial cell death, making it a promising target for novel antibiotics.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound functions as a specific inhibitor of the MsbA transporter.[1][2] It acts as a wedge within the transmembrane domains (TMDs) of MsbA. This "wedging" action symmetrically increases the distance between the nucleotide-binding domains (NBDs), which prevents the conformational changes necessary for ATP hydrolysis and subsequent transport of its substrate, lipopolysaccharide (LPS).[2] By suppressing the ATPase activity of MsbA, this compound effectively blocks the LPS transport pathway, leading to disruption of the outer membrane and eventual bacterial cell death.[3][4]
Q2: We are observing lower than expected potency (high IC50/EC50 values) with this compound in our bacterial growth inhibition assays. What are the potential causes?
A2: Several factors can contribute to reduced potency of this compound in cellular assays. These can be broadly categorized into issues related to the compound, the bacterial strain, or the assay conditions.
-
Compound Integrity and Solubility: Ensure that your this compound stock is properly stored and has not degraded. This compound is a hydrophobic molecule, and poor solubility in your assay medium can significantly reduce its effective concentration. Consider using a small amount of DMSO to aid solubility, but be mindful of potential solvent effects on your bacteria.
-
Bacterial Strain and MsbA Expression Levels: The potency of this compound is highly dependent on the expression level of its target, MsbA.[3] Strains that overexpress MsbA will require higher concentrations of this compound to achieve the same level of inhibition. Conversely, strains with lower MsbA expression will be more sensitive.[3] It is also important to consider the outer membrane permeability of your bacterial strain, as this will affect the ability of this compound to reach its target in the inner membrane.[3]
-
Assay Conditions: Factors such as the growth phase of the bacteria, the composition of the culture medium, and the incubation time can all influence the apparent potency of this compound. For instance, the presence of serum proteins can reduce the effective concentration of the compound due to non-specific binding.[3]
Q3: How can we improve the solubility of this compound for our cellular assays?
A3: To improve the solubility of this compound, you can prepare a concentrated stock solution in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO). When preparing your working dilutions in aqueous assay media, ensure that the final concentration of the organic solvent is low (typically ≤1%) to avoid solvent-induced toxicity to the bacterial cells. It is also recommended to vortex the solution thoroughly after adding the this compound stock to the aqueous medium to ensure it is well-dispersated.
Q4: Are there any known resistance mechanisms to this compound?
A4: While specific resistance mechanisms to this compound are still under investigation, resistance to MsbA inhibitors can arise from mutations in the msbA gene that alter the drug-binding site or affect the conformational dynamics of the transporter. Additionally, overexpression of MsbA can lead to a decrease in susceptibility.[3]
Troubleshooting Guides
Problem: High Variability Between Replicate Wells
Possible Causes and Solutions:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding plates. Pipette carefully and mix the cell suspension between seeding replicates.
-
Inconsistent Compound Addition: Use calibrated pipettes and ensure accurate and consistent addition of this compound to each well.
-
Edge Effects: Evaporation from wells on the edge of the plate can concentrate both the compound and media components, leading to variability. To mitigate this, avoid using the outermost wells or fill them with sterile media or PBS.
-
Contamination: Visually inspect plates for any signs of contamination, which can affect cell growth and metabolism.
Problem: No Dose-Response Relationship Observed
Possible Causes and Solutions:
-
Incorrect Concentration Range: The concentrations of this compound tested may be too high (leading to 100% inhibition across all concentrations) or too low (showing no effect). Perform a wider range of serial dilutions to identify the appropriate concentration range for generating a dose-response curve.
-
Compound Instability: this compound may be unstable in your assay medium over the course of the experiment. Consider reducing the incubation time or assessing compound stability under your experimental conditions.
-
Cell Health Issues: Ensure that the bacteria are healthy and in the logarithmic growth phase at the start of the experiment. Poor cell health can lead to inconsistent and unreliable results.
Quantitative Data
The potency of this compound and related MsbA inhibitors can vary depending on the bacterial strain and the specific assay conditions. The following table summarizes reported IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values.
| Compound | Bacterial Strain | Assay Type | IC50/EC50 (µM) | Reference |
| This compound | Purified E. coli MsbA | ATPase Activity Assay | 0.005 | [5] |
| G592 | E. coli CFT073 lptD(imp4213) | Whole-Cell Growth Inhibition | 1.8 ± 0.3 | [3] |
| G913 | E. coli CFT073 lptD(imp4213) | Whole-Cell Growth Inhibition | 0.09 ± 0.03 | [3] |
| G332 | E. coli CFT073 lptD(imp4213) | Whole-Cell Growth Inhibition | 0.11 ± 0.03 | [3] |
| G332 | K. pneumoniae ATCC 700721 | Whole-Cell Growth Inhibition | 2.8 ± 0 | [3] |
| G332 | E. cloacae ATCC 13047 | Whole-Cell Growth Inhibition | 2.8 ± 0 | [3] |
Experimental Protocols
MsbA ATPase Activity Assay
This assay measures the ability of this compound to inhibit the ATP hydrolysis activity of purified MsbA.
Materials:
-
Purified MsbA protein
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.05% DDM)
-
ATP solution (e.g., 100 mM stock)
-
This compound stock solution (in DMSO)
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a constant amount of purified MsbA to each well.
-
Add the serially diluted this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a fixed concentration of ATP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Bacterial Growth Inhibition Assay (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) or EC50 of this compound against a specific bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Growth medium (e.g., Luria-Bertani broth)
-
This compound stock solution (in DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Grow the bacterial strain overnight in the appropriate growth medium.
-
Dilute the overnight culture to a standardized cell density (e.g., ~5 x 10^5 CFU/mL) in fresh growth medium.
-
Prepare serial dilutions of this compound in the growth medium in a 96-well plate.
-
Inoculate each well containing the this compound dilutions with the standardized bacterial suspension. Include a positive control (bacteria with no inhibitor) and a negative control (medium only).
-
Incubate the plate at 37°C with shaking for 18-24 hours.
-
Measure the optical density (OD) at 600 nm to determine bacterial growth.
-
Calculate the percentage of growth inhibition for each this compound concentration compared to the positive control and determine the EC50 or MIC value.
Visualizations
References
- 1. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: G247 Resistance Mutations in Bacteria
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating G247 resistance mutations in bacteria. The focus is on the identification and characterization of these mutations, which are primarily associated with fluoroquinolone resistance.
Frequently Asked Questions (FAQs)
Q1: What does the "this compound" mutation refer to in the context of bacterial resistance?
A1: The designation "this compound" typically refers to the nucleotide position 247 within the gyrA gene, a common site for mutations conferring resistance to fluoroquinolone antibiotics. The gyrA gene encodes subunit A of DNA gyrase, a type II topoisomerase that is the primary target of this class of drugs in many gram-negative bacteria.[1][2] A mutation at this nucleotide position can lead to an amino acid substitution in the critical Quinolone Resistance-Determining Region (QRDR) of the GyrA protein.
Q2: Which amino acid change is associated with a mutation at nucleotide this compound?
A2: A mutation at nucleotide 247 is part of the codon for serine at amino acid position 83 (Ser-83) in the GyrA protein of many bacterial species, including Escherichia coli and Klebsiella pneumoniae. For instance, a substitution of thymine (B56734) (T) for adenine (B156593) (A) at this position can result in a change from serine to threonine (Ser-83 to Thr).[1] Other substitutions at this codon, such as Ser-83 to Leucine (Leu), are also frequently observed and are strongly associated with fluoroquinolone resistance.[3]
Q3: What is the primary mechanism of resistance conferred by this compound mutations?
A3: The primary mechanism is target modification.[4] DNA gyrase is essential for relieving torsional stress during DNA replication. Fluoroquinolones bind to the complex of DNA gyrase and DNA, trapping it and leading to double-strand DNA breaks and cell death.[4] An amino acid substitution at a key position like Ser-83, resulting from a mutation at nucleotide this compound, can reduce the binding affinity of fluoroquinolones to the DNA gyrase-DNA complex. This allows the enzyme to function even in the presence of the antibiotic, leading to a resistant phenotype.
Q4: Which bacterial species are commonly associated with this compound (gyrA) resistance mutations?
A4: Mutations in the gyrA gene, including those at the codon involving nucleotide 247, are widespread among clinically relevant gram-negative bacteria. Species frequently reported to harbor such mutations include Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Neisseria gonorrhoeae, and various other members of the Enterobacteriaceae family.[1]
Q5: Are there other mutations that contribute to fluoroquinolone resistance?
A5: Yes. High-level fluoroquinolone resistance often involves multiple mutations. In addition to gyrA mutations, alterations in the homologous parC gene, which encodes topoisomerase IV (a secondary target for fluoroquinolones in some species), are common.[3][5] Other mechanisms that can contribute to resistance include the upregulation of efflux pumps, which actively remove the antibiotic from the cell, and modifications to membrane proteins that reduce drug permeability.
Troubleshooting Guides
Issue 1: PCR amplification of the gyrA QRDR region is failing (no band or weak band).
| Possible Cause | Troubleshooting Step |
| Poor DNA Quality | Re-extract genomic DNA. Ensure A260/A280 ratio is ~1.8 and A260/A230 is >1.8. Run an aliquot on an agarose (B213101) gel to check for integrity. |
| Incorrect Primer Design | Verify primer sequences against a reference gyrA gene for your bacterial species. Check for primer-dimers or secondary structures using online tools. |
| Suboptimal Annealing Temperature (Ta) | Perform a gradient PCR to determine the optimal Ta for your primers. Start with a temperature 5°C below the calculated melting temperature (Tm). |
| Presence of PCR Inhibitors | Dilute the DNA template (e.g., 1:10, 1:100) to reduce inhibitor concentration. Alternatively, use a DNA purification kit that is robust against inhibitors. |
| Incorrect Magnesium Chloride (MgCl₂) Concentration | Titrate MgCl₂ concentration in the PCR reaction, typically between 1.5 mM and 2.5 mM. |
Issue 2: Sanger sequencing results for the gyrA amplicon are noisy or unreadable.
| Possible Cause | Troubleshooting Step |
| Insufficient or Poor Quality PCR Product | Purify the PCR product using a reliable kit to remove excess primers and dNTPs. Quantify the DNA and use the recommended amount for the sequencing reaction. |
| Multiple PCR Products | Run the PCR product on an agarose gel. If multiple bands are present, perform gel extraction to isolate the band of the correct size before sequencing. |
| Primer-Dimer Contamination | Optimize PCR conditions to reduce primer-dimer formation. Purify the PCR product thoroughly. |
| Sequencing Primer Issues | Ensure the sequencing primer is specific to the target amplicon and has a suitable melting temperature. Use a different sequencing primer (forward or reverse) if one fails. |
Issue 3: A gyrA mutation at codon 83 is detected, but the bacterial isolate shows low-level resistance or susceptibility in phenotypic tests.
| Possible Cause | Troubleshooting Step |
| Specific Amino Acid Substitution | Not all substitutions at Ser-83 confer the same level of resistance. For example, a conservative change may have a weaker effect than a non-conservative one. Correlate the specific mutation with MIC data from literature. |
| Mixed Bacterial Population | The sample may contain a mix of susceptible and resistant isolates. Re-streak the culture from a single colony and repeat both genotypic and phenotypic testing. |
| Lack of Other Resistance Mechanisms | High-level resistance often requires additional mutations (e.g., in parC) or other mechanisms like efflux.[3] A single gyrA mutation may only confer low-level resistance. |
| Inaccurate Phenotypic Test | Review the protocol for your antibiotic susceptibility testing (AST) method (e.g., broth microdilution, disk diffusion). Ensure correct inoculum density, incubation conditions, and interpretation criteria. |
Data Presentation
Table 1: Impact of Common gyrA and parC Mutations on Ciprofloxacin MIC in E. coli
| Genotype | Mutation(s) | Typical Ciprofloxacin MIC (µg/mL) |
| Wild-Type | None | ≤ 0.06 |
| Single Mutant | gyrA (S83L) | 0.25 - 2 |
| Double Mutant | gyrA (S83L, D87N) | 4 - 16 |
| Triple Mutant | gyrA (S83L, D87N) + parC (S80I) | ≥ 32 |
Note: MIC values are approximate and can vary between strains and testing conditions. Data compiled from multiple sources.[3]
Experimental Protocols
Protocol 1: PCR Amplification of the gyrA Quinolone Resistance-Determining Region (QRDR)
Objective: To amplify the region of the gyrA gene containing the codon for Ser-83.
Materials:
-
Bacterial genomic DNA (10-50 ng/µL)
-
Forward and Reverse Primers (designed for the specific bacterial species)
-
dNTP mix (10 mM)
-
Taq DNA Polymerase and corresponding buffer
-
Nuclease-free water
Procedure:
-
Prepare a PCR master mix. For a 25 µL reaction:
-
5 µL of 5x PCR Buffer
-
0.5 µL of 10 mM dNTPs
-
1.25 µL of Forward Primer (10 µM)
-
1.25 µL of Reverse Primer (10 µM)
-
0.25 µL of Taq DNA Polymerase
-
15.75 µL of Nuclease-free water
-
-
Aliquot 24 µL of the master mix into PCR tubes.
-
Add 1 µL of genomic DNA template to each tube.
-
Place tubes in a thermocycler and run the following program:
-
Initial Denaturation: 95°C for 5 minutes
-
30 Cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize as needed)
-
Extension: 72°C for 45 seconds
-
-
Final Extension: 72°C for 7 minutes
-
-
Analyze 5 µL of the PCR product on a 1.5% agarose gel to confirm amplification of a single band of the expected size.
Protocol 2: Sanger Sequencing for Mutation Detection
Objective: To sequence the amplified gyrA QRDR to identify mutations.
Procedure:
-
Purify the remaining PCR product from Protocol 1 using a commercial PCR purification kit to remove primers, dNTPs, and polymerase.
-
Quantify the purified DNA using a spectrophotometer.
-
Prepare sequencing reactions by sending the purified PCR product (typically 10-20 ng per 100 bp) and one of the PCR primers (forward or reverse, 5-10 µM) to a sequencing facility.
-
Receive the sequencing results (chromatogram and text files).
-
Align the obtained sequence with a wild-type gyrA reference sequence from the same bacterial species using alignment software (e.g., BLAST, Clustal Omega).
-
Identify any nucleotide differences. Note the nucleotide position (e.g., 247), the codon affected (e.g., codon 83), and the resulting amino acid change (e.g., Ser -> Leu).
Visualizations
Caption: Workflow for identifying and confirming this compound (gyrA) resistance mutations.
Caption: Mechanism of fluoroquinolone resistance via this compound (gyrA) mutation.
References
- 1. gyrA Mutations Associated with Fluoroquinolone Resistance in Eight Species of Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High frequency of mutations in gyrA gene associated with quinolones resistance in uropathogenic Escherichia coli isolates from the north of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of gyrA and parC Mutations on Quinolone Resistance, Doubling Time, and Supercoiling Degree of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
minimizing non-specific binding of G247 in experiments
This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of the MsbA inhibitor, G247, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a specific small-molecule inhibitor of MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for flipping lipopolysaccharide (LPS) across the inner membrane.[1][2] this compound binds to the transmembrane domains (TMDs) of MsbA, acting as a wedge that stabilizes the transporter in a wide inward-open conformation.[2] This prevents the nucleotide-binding domains (NBDs) from coming together, thereby inhibiting ATP hydrolysis and LPS transport, which ultimately leads to bacterial cell death.
Q2: What are the primary causes of non-specific binding with small molecules like this compound?
Non-specific binding of small molecules in biochemical and cellular assays can arise from several factors:
-
Hydrophobic Interactions: Molecules with hydrophobic regions can non-specifically associate with hydrophobic surfaces of proteins, plasticware, or assay components.
-
Electrostatic Interactions: Charged molecules can interact non-specifically with oppositely charged surfaces on proteins or other molecules.
-
Compound Aggregation: At higher concentrations, some small molecules can form aggregates that sequester and non-specifically inhibit proteins, leading to false-positive results.[3][4][5]
-
Chemical Reactivity: Some compounds can react covalently with proteins or other assay components in a non-specific manner.
Q3: How can I determine if this compound is exhibiting non-specific binding in my assay?
Several control experiments are crucial for identifying non-specific binding:
-
Target-Independent Activity: Test the effect of this compound in an assay lacking the target protein (MsbA). An effect in the absence of the target suggests non-specific binding.
-
Detergent Sensitivity: Repeat the experiment in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100. A significant reduction in this compound's apparent activity often indicates that aggregation is the cause of inhibition.
-
Lack of Saturable Binding: In binding assays, non-specific interactions often do not show saturation at high compound concentrations.
-
Orthogonal Assays: Confirm the inhibitory effect of this compound using a different assay format that measures a distinct aspect of MsbA function (e.g., a cellular thermal shift assay in addition to an in vitro ATPase assay).
Troubleshooting Guide: Minimizing this compound Non-Specific Binding
This guide provides systematic steps to address suspected non-specific binding of this compound.
Initial Assessment and General Recommendations
Before modifying your main experimental protocol, it is important to characterize the behavior of this compound in your assay system.
Logical Flow for Troubleshooting Non-Specific Binding
Caption: A flowchart to diagnose potential non-specific binding of this compound.
Mitigation Strategies
Based on the likely cause of non-specific binding, implement one or more of the following strategies.
| Strategy | Concentration/Condition | Mechanism of Action | Considerations |
| Non-ionic Detergents | |||
| Tween-20 | 0.01% - 0.1% (v/v) | Disrupts non-specific hydrophobic interactions and can prevent compound aggregation.[6][7] | May affect membrane protein stability or enzyme activity at higher concentrations. |
| Triton X-100 | 0.01% - 0.1% (v/v) | Similar to Tween-20, effective at reducing hydrophobic interactions. | Can interfere with some fluorescence-based assays. |
| Blocking Proteins | |||
| Bovine Serum Albumin (BSA) | 0.1 - 1 mg/mL | Coats surfaces of plasticware and can sequester hydrophobic compounds, reducing their non-specific binding to other components.[6][7][8] | Ensure the BSA preparation is free of contaminants that might interfere with the assay. |
| Buffer Optimization | |||
| Adjust pH | Vary pH within the stable range for MsbA | To modulate the charge of this compound and interacting proteins to minimize electrostatic interactions.[8] | Ensure the pH remains optimal for MsbA activity. |
| Increase Ionic Strength | 50 - 250 mM NaCl | Shields electrostatic interactions.[6][7] | High salt concentrations can inhibit enzyme activity or protein-protein interactions. |
| Solvent Considerations | |||
| DMSO Concentration | Keep final concentration <1% (v/v) | High concentrations of DMSO can affect protein conformation and activity. | Ensure consistent DMSO concentration across all experimental conditions, including controls. |
Experimental Protocols
Protocol 1: ATPase Activity Assay for MsbA with Controls for Non-Specific Inhibition
This protocol describes a malachite green-based assay to measure the ATPase activity of MsbA and includes steps to identify non-specific inhibition by this compound.
Experimental Workflow for MsbA ATPase Assay
Caption: Workflow for an MsbA ATPase activity assay with controls.
Methodology:
-
Preparation:
-
Reconstitute purified MsbA into lipid nanodiscs or proteoliposomes to provide a native-like membrane environment.
-
Prepare a 2x stock of the MsbA construct in a suitable assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2).
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a set of dilutions containing 0.1% Tween-20.
-
-
Assay Setup (96-well plate):
-
Test wells: Add MsbA and this compound dilutions.
-
Control 1 (No inhibitor): Add MsbA and vehicle (e.g., DMSO).
-
Control 2 (No enzyme): Add buffer and this compound dilutions.
-
Control 3 (Detergent control): Add MsbA, this compound dilutions, and 0.1% Tween-20.
-
-
Reaction:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 2-5 mM.
-
Incubate for a fixed time (e.g., 30 minutes) during which the reaction is linear.
-
-
Detection:
-
Stop the reaction by adding a quenching solution (e.g., 1% SDS).
-
Add Malachite Green reagent and incubate for color development.
-
Measure the absorbance at approximately 620 nm.
-
-
Data Analysis:
-
Subtract the absorbance from the "No enzyme" control wells.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Compare the IC50 values obtained with and without Tween-20. A significant rightward shift in the IC50 in the presence of detergent suggests aggregation-based inhibition.
-
Protocol 2: Off-Target Liability Assessment
To ensure that the observed effects of this compound are due to specific inhibition of MsbA, it is advisable to screen for activity against other related proteins.
Signaling Pathway Context for MsbA
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concentration Effect on the Aggregation of a Self-Assembling Oligopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aggregation of granulocyte-colony stimulating factor in vitro involves a conformationally altered monomeric state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aggregates! And what they look like in GPC/SEC data | Malvern Panalytical [malvernpanalytical.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Validation & Comparative
G247 versus G907: A Comparative Guide to the Inhibition of MsbA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent small-molecule inhibitors of MsbA, G247 and G907. MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for the transport of lipopolysaccharide (LPS) from the inner to the outer membrane, making it a critical target for the development of novel antibiotics. Understanding the distinct mechanisms and potencies of these inhibitors is crucial for advancing structure-based drug design efforts against multidrug-resistant pathogens.
Quantitative Performance Data
The inhibitory activities of this compound and G907 against the ATPase function of Escherichia coli MsbA have been quantified, revealing both to be highly potent inhibitors. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | E. coli MsbA | ATPase Activity | 5 | [1] |
| G907 | E. coli MsbA | ATPase Activity | 18 | [1][2][3] |
Mechanisms of Action: A Tale of Two Conformations
While both this compound and G907 effectively inhibit MsbA's ATPase activity, they do so through distinct allosteric mechanisms that stabilize different conformational states of the transporter.
G907: Trapping an Inward-Facing Conformation
G907 acts by binding to a transmembrane pocket of MsbA, effectively trapping the transporter in an inward-facing, lipopolysaccharide (LPS)-bound state.[1][2][4] This inhibitory action is described as a dual-mode antagonism. Firstly, by wedging into this conserved pocket, G907 prevents the conformational changes required for the transport cycle.[1][4] Secondly, it leads to the structural and functional uncoupling of the nucleotide-binding domains (NBDs), further hindering ATP hydrolysis.[4] The crystal structure of MsbA in complex with G907 has been resolved at 2.9 Å, providing a detailed view of this inhibitory mechanism.[1][4]
This compound: A Wedge Between Transmembrane Domains
In contrast, this compound inhibits MsbA by acting as a wedge within the transmembrane domains (TMDs).[5][6] This binding event symmetrically increases the separation between the two NBDs.[5][6] This forced separation prevents the NBDs from coming together, a crucial step for ATP binding and hydrolysis, thereby halting the transporter's activity.[5] Cryo-electron microscopy studies have revealed that this compound binding induces a wide inward-open state of MsbA.[6]
Signaling Pathway and Inhibitory Mechanisms
The following diagram illustrates the distinct inhibitory mechanisms of this compound and G907 on the MsbA transport cycle.
Experimental Protocols
The determination of the IC50 values for this compound and G907 was primarily conducted using an ATPase activity assay. A representative experimental workflow is detailed below.
MsbA ATPase Activity Assay Workflow
Detailed Methodologies:
A common method for assessing MsbA ATPase activity involves the use of the Transcreener® ADP² FP Assay Kit.
-
Protein Preparation: Wild-type E. coli MsbA is overexpressed and purified. The purified protein is then reconstituted into either proteoliposomes (e.g., using E. coli polar lipids) or amphipols to maintain its stability and activity.
-
Reaction Mixture: The assay is typically performed in a buffer containing HEPES (pH 7.5), MgCl₂, and dithiothreitol (B142953) (DTT).
-
Inhibitor Addition: A dilution series of the inhibitor (this compound or G907) in DMSO is added to the reaction wells.
-
Enzyme Addition: The reconstituted MsbA is added to the wells containing the inhibitor and incubated for a short period at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of a solution containing ATP.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection: The amount of ADP produced is quantified using the Transcreener® ADP² FP Assay. This assay is based on the competition of ADP with a fluorescently labeled ADP tracer for binding to an ADP-specific antibody. The change in fluorescence polarization is proportional to the amount of ADP generated.
-
Data Analysis: The rate of ADP production is plotted against the inhibitor concentration, and the data are fitted to a suitable dose-response curve to determine the IC50 value.
Conclusion
This compound and G907 are both highly effective inhibitors of the essential bacterial transporter MsbA, operating through distinct allosteric mechanisms. G907 stabilizes an inward-facing, LPS-bound conformation, while this compound acts as a wedge to force the NBDs apart. The detailed structural and functional understanding of these compounds provides a strong foundation for the rational design of new and improved antibiotics targeting the critical LPS transport pathway in Gram-negative bacteria. The experimental protocols outlined in this guide serve as a valuable resource for researchers aiming to identify and characterize novel MsbA inhibitors.
References
- 1. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [repository.escholarship.umassmed.edu]
- 3. researchgate.net [researchgate.net]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.lsu.edu [repository.lsu.edu]
Divergent Allosteric Mechanisms of MsbA Inhibition: A Comparative Analysis of G247 and TBT1
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of ATP-binding cassette (ABC) transporter inhibition is critical for the rational design of novel therapeutics. This guide provides a detailed comparison of two first-generation inhibitors of the essential bacterial ABC transporter MsbA, G247 and Tetrahydrobenzothiophene 1 (TBT1), highlighting their distinct allosteric mechanisms of action and effects on MsbA's conformational cycle.
MsbA is a crucial homodimeric ABC transporter in Gram-negative bacteria, responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the cytoplasmic membrane, a vital step in outer membrane biogenesis.[1][2] Its essential nature makes it a promising target for new antibiotics.[2] The functional cycle of MsbA involves large conformational changes driven by ATP binding and hydrolysis at its nucleotide-binding domains (NBDs), which are coupled to substrate transport through its transmembrane domains (TMDs).[3] this compound and TBT1, despite both inhibiting LPS transport, exert their effects through remarkably different and, in some aspects, opposing mechanisms.[4]
Contrasting Mechanisms of MsbA Inhibition
Recent studies utilizing single-particle cryo-electron microscopy and functional assays have revealed that this compound and TBT1 bind to adjacent yet separate pockets within the transmembrane domains of MsbA.[4][5] However, their binding induces disparate conformational changes that distinctly impact the transporter's function.
TBT1: Asymmetric Collapse and ATPase Stimulation
TBT1 uniquely acts as a molecular mimic of the LPS substrate, with two molecules asymmetrically occupying the substrate-binding site.[5][6] This binding event leads to a collapsed, inward-facing conformation of MsbA.[4] A key consequence of this conformational change is a decrease in the distance between the two NBDs.[5] Paradoxically, this NBD proximity stimulates unproductive ATP hydrolysis, decoupling it from substrate transport.[7] This mechanism is unusual, as most ABC transporter inhibitors suppress ATPase activity.[5]
This compound: Symmetrical Wedge and ATPase Inhibition
In stark contrast, this compound functions as a molecular wedge within the TMDs.[8][9] The binding of two this compound molecules symmetrically pries the TMDs apart, leading to a wide inward-open state.[5] This action significantly increases the distance between the NBDs, by approximately 13 Å, preventing them from adopting the closed conformation necessary for ATP hydrolysis.[5] Consequently, this compound acts as a potent suppressor of MsbA's ATPase activity, which is a more conventional mechanism for ABC transporter inhibitors.[5][8]
Quantitative Comparison of this compound and TBT1 on MsbA
| Feature | This compound | TBT1 | Reference |
| Binding Stoichiometry | 2 molecules | 2 molecules | [4][5] |
| Binding Pocket | Transmembrane domains, adjacent to the substrate-binding site | Asymmetrically occupies the substrate-binding site in the TMDs | [4][5] |
| Effect on NBD Distance | Symmetrically increases inter-NBD distance by ~13 Å | Asymmetrically decreases inter-NBD distance | [5] |
| Induced Conformation | Wide inward-open state | Collapsed inward-facing conformation | [4][5] |
| Effect on ATPase Activity | Suppresses ATP hydrolysis | Stimulates ATP hydrolysis | [5][7][9] |
| Inhibition Mechanism | Prevents NBD closure and conformational cycling | Uncouples ATPase activity from substrate transport | [5][7][8] |
Visualizing the Inhibitory Mechanisms
The distinct conformational consequences of this compound and TBT1 binding can be visualized as follows:
Caption: this compound acts as a wedge in the TMDs, forcing MsbA into a wide inward-open state.
Caption: TBT1 asymmetrically collapses the TMDs, mimicking substrate binding.
Experimental Protocols
The characterization of these distinct inhibitory mechanisms relies on a combination of structural biology and biochemical assays.
Single-Particle Cryo-Electron Microscopy (Cryo-EM)
This technique was central to visualizing the conformational states of MsbA in complex with the inhibitors.[4][5]
Methodology:
-
Protein Expression and Purification: MsbA from Acinetobacter baumannii or Escherichia coli is expressed and purified in dodecyl maltoside (DDM).[5]
-
Nanodisc Reconstitution: Purified MsbA is reconstituted into palmitoyl-oleoyl-phosphatidylglycerol (POPG) nanodiscs to provide a native-like lipid environment.[5]
-
Complex Formation: The inhibitor (this compound or TBT1) is incubated with the MsbA-nanodisc complex.
-
Cryo-EM Grid Preparation and Data Collection: The complex solution is applied to cryo-EM grids, vitrified in liquid ethane, and imaged using a transmission electron microscope.
-
Image Processing and 3D Reconstruction: Single-particle images are processed to generate high-resolution 3D reconstructions of the MsbA-inhibitor complexes, revealing detailed conformational changes.[5]
ATPase Activity Assay
This functional assay quantifies the effect of the inhibitors on the ATP hydrolysis rate of MsbA.
Methodology:
-
Reaction Mixture Preparation: MsbA reconstituted in nanodiscs is incubated in a reaction buffer containing ATP and varying concentrations of the inhibitor (this compound or TBT1).
-
Initiation and Incubation: The reaction is initiated by the addition of Mg-ATP and incubated at a controlled temperature (e.g., 37°C).
-
Quantification of Phosphate (B84403) Release: The amount of inorganic phosphate released from ATP hydrolysis is measured over time, typically using a colorimetric method such as a malachite green assay.
-
Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the inhibitor concentration to determine the stimulatory or inhibitory effect.
Conclusion
The divergent mechanisms of this compound and TBT1 highlight the complex allosteric regulation of ABC transporters and offer valuable insights for future drug design. While this compound employs a classic inhibitory strategy of preventing the power stroke of the transporter, TBT1 reveals a more subtle mechanism of uncoupling ATP hydrolysis from transport by inducing a substrate-bound-like, yet non-productive, conformation. These findings underscore that targeting the TMDs of ABC transporters can elicit a wide range of allosteric effects on the NBDs and provide a structural basis for the development of new classes of antimicrobial agents that exploit these distinct inhibitory pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DSpace [repository.escholarship.umassmed.edu]
Validating On-Target Effects of Gene Editing in Escherichia coli: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of on-target effects of gene editing technologies in Escherichia coli. This guide provides a comparative analysis of common validation techniques, detailed experimental protocols, and visual workflows to ensure accurate and reliable gene editing outcomes.
While the specific entity "G247" is not publicly documented as a gene editing tool in Escherichia coli, this guide provides a framework for validating the on-target effects of any such targeted gene editing system, like CRISPR/Cas9, in this bacterium. The principles and methods described herein are broadly applicable for researchers seeking to confirm the precision of their genomic modifications.
The most prevalent method for targeted gene editing in E. coli is the CRISPR/Cas9 system coupled with lambda (λ) Red recombineering.[1] This approach utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, creating a double-strand break. The λ-Red system then facilitates homologous recombination with a supplied donor DNA template to introduce the desired edit.[1][2] Validating that the intended edit has occurred accurately at the target site is a critical step in the workflow.
Comparison of On-Target Validation Methods
Several methods are commonly employed to validate the on-target effects of gene editing in E. coli. The choice of method often depends on the desired level of certainty, throughput, and available resources.
| Validation Method | Principle | Advantages | Disadvantages | Typical Use Case |
| Colony PCR | PCR amplification of the target locus from individual colonies followed by agarose (B213101) gel electrophoresis. | - Rapid and inexpensive- High-throughput screening | - Provides only size information (insertions/deletions)- Does not confirm the precise sequence | Initial screening of a large number of colonies for successful editing events. |
| Sanger Sequencing | Sequencing of the PCR-amplified target locus. | - Confirms the precise nucleotide sequence of the edited region- Considered the "gold standard" for validation | - Lower throughput- More expensive and time-consuming than PCR alone | Final confirmation of the desired edit in selected clones. |
| Mismatch Cleavage Assays (e.g., T7E1) | An enzyme (T7 Endonuclease I) recognizes and cleaves mismatched DNA heteroduplexes formed between wild-type and mutant DNA strands. | - Relatively quick and simple- Can indicate the presence of an edit | - Does not provide sequence information- Can have variable efficiency and produce false negatives | A first-pass analysis to detect the presence of mutations in a pooled population of cells or individual clones. |
| Whole-Genome Sequencing (WGS) | Sequencing the entire genome of the edited E. coli strain. | - Provides the most comprehensive validation- Can detect off-target mutations simultaneously | - Expensive and data analysis can be complex- Lower throughput | Critical for strains intended for clinical or industrial applications to ensure genomic integrity.[3] |
| Phenotypic Analysis | Assessing a change in the observable characteristics of the bacterium that is expected to result from the gene edit (e.g., antibiotic resistance, metabolic changes). | - Directly links the genetic modification to a functional outcome | - Not all gene edits result in an easily observable phenotype- Can be influenced by off-target effects | Functional validation of the intended genetic modification. |
Experimental Protocols
-
Colony Preparation: Pick individual colonies from the transformation plate and resuspend in sterile water or PCR-grade water. A small portion can be used to create a replica plate.
-
PCR Amplification: Use primers that flank the targeted genomic region. The expected product size for the wild-type and edited locus should be known.
-
Agarose Gel Electrophoresis: Run the PCR products on an agarose gel to separate them by size. Compare the band sizes to the expected sizes for the wild-type and edited alleles.
-
Genomic DNA Extraction: Isolate genomic DNA from a liquid culture of the colony of interest.
-
PCR Amplification: Amplify the target region using high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing Reaction: Send the purified PCR product for Sanger sequencing using one or both of the amplification primers.
-
Sequence Analysis: Align the sequencing results with the expected edited sequence to confirm the modification at the nucleotide level.
-
Genomic DNA Isolation and PCR: Isolate genomic DNA and amplify the target locus from both wild-type and potentially edited cells.
-
Heteroduplex Formation: Denature and re-anneal the PCR products. If mutations are present, this will result in the formation of mismatched DNA heteroduplexes.
-
T7E1 Digestion: Treat the re-annealed DNA with T7 Endonuclease I, which will cleave at the sites of mismatch.
-
Gel Electrophoresis: Analyze the digested products on an agarose gel. The presence of cleaved fragments indicates a successful edit.
Visualizing the Workflow and Mechanisms
Caption: A typical experimental workflow for gene editing and on-target validation in E. coli.
Caption: Mechanism of CRISPR/Cas9-mediated gene editing with homologous recombination in E. coli.
References
- 1. Large scale validation of an efficient CRISPR/Cas-based multi gene editing protocol in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome Editing in Escherichia coli with Cas9 and synthetic CRISPRs [escholarship.org]
- 3. CRISPR-Cas9-assisted genome editing in E. coli elevates the frequency of unintended mutations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of G247 with other Quinoline MsbA Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the quinoline (B57606) MsbA inhibitor G247 with other notable quinoline-based inhibitors of the MsbA transporter. The information is supported by experimental data to aid in the evaluation and selection of compounds for further investigation.
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane. Its crucial role in bacterial viability makes it an attractive target for the development of novel antibiotics. Quinoline-based compounds have emerged as a promising class of MsbA inhibitors. This guide focuses on a comparative analysis of this compound and other quinoline inhibitors, alongside a contrasting non-quinoline inhibitor, TBT1, to highlight different mechanisms of action.
Performance Data of MsbA Inhibitors
The inhibitory potency of various compounds against MsbA is a critical parameter for their evaluation. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected MsbA inhibitors against Escherichia coli MsbA. For comparative context, data for the non-quinoline inhibitor TBT1 is also included, which, in contrast to the quinoline inhibitors, stimulates MsbA ATPase activity.
| Compound | Class | Organism | IC50 (nM) | Effect on ATPase Activity | Reference |
| This compound | Quinoline | E. coli | 5 | Inhibition | [1] |
| G907 | Quinoline | E. coli | 18 | Inhibition | [1] |
| G913 | Quinoline | E. coli | 3.8 ± 0.98 | Inhibition | [2] |
| G332 | Quinoline | E. coli | 2.8 ± 0.75 | Inhibition | [2] |
| G592 | Quinoline | E. coli | 150 ± 48 | Inhibition | [2] |
| TBT1 | Tetrahydrobenzothiophene | A. baumannii | - | Stimulation | [3] |
Mechanism of Action of Quinoline MsbA Inhibitors
Quinoline-based inhibitors like this compound act as molecular wedges within the transmembrane domains (TMDs) of MsbA.[4] This binding event traps the transporter in a wide inward-open conformation, preventing the conformational changes necessary for ATP hydrolysis and subsequent substrate transport.[4][5] Specifically, the binding of this compound symmetrically increases the distance between the nucleotide-binding domains (NBDs), which hinders their dimerization—a critical step for ATP hydrolysis.[4][5] This mechanism contrasts sharply with that of the non-quinoline inhibitor TBT1, which binds to a different site and induces a collapsed inward-facing conformation, leading to the stimulation of ATPase activity.[3][5]
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
MsbA ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by MsbA, which is indicative of its transport activity. Inhibition of this activity is a primary indicator of an inhibitor's efficacy.
Methodology:
-
Protein Preparation: Purified MsbA is reconstituted into a lipid environment, such as nanodiscs or proteoliposomes, to maintain its native conformation and activity.[4][6]
-
Reaction Mixture: A reaction buffer is prepared containing 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, and 10% glycerol.[6][7]
-
Inhibitor Incubation: The reconstituted MsbA is pre-incubated with varying concentrations of the quinoline inhibitor (e.g., this compound) for 15-30 minutes on ice or at room temperature.[7]
-
Initiation of Reaction: The reaction is initiated by the addition of ATP to a final concentration of 2-5 mM.[4][7] The reaction is then incubated at 37°C for a defined period (e.g., 30 minutes).[6]
-
Quantification of Phosphate (B84403) Release: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified. This can be done using a colorimetric method, such as the malachite green assay, or a coupled-enzyme assay that links ADP production to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[4][6]
-
Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the inhibitor concentration to determine the IC50 value.
Lipid Flippase Assay
This assay directly measures the ability of MsbA to transport lipids across a membrane bilayer.
Methodology:
-
Proteoliposome Preparation: MsbA is reconstituted into proteoliposomes containing a fluorescently labeled lipid, such as 7-nitrobenz-2-oxa-1,3-diazole (NBD)-labeled phosphatidylethanolamine (B1630911) (NBD-PE).[5]
-
Assay Conditions: The proteoliposomes are incubated in a suitable buffer (e.g., MsbA reconstitution buffer) at 37°C.[5]
-
Initiation of Flipping: The flipping reaction is initiated by the addition of ATP (typically 5 mM) and an ATP-regenerating system (e.g., creatine (B1669601) kinase and phosphocreatine).[5] The inhibitor is added at the desired concentration.
-
Fluorescence Quenching: After a set incubation time, a membrane-impermeant reducing agent, such as sodium dithionite, is added to the exterior of the proteoliposomes. Dithionite quenches the fluorescence of the NBD-labeled lipids in the outer leaflet.[5]
-
Fluorescence Measurement: The remaining fluorescence, which corresponds to the NBD-labeled lipids that have been "flipped" to the inner leaflet and are protected from quenching, is measured using a fluorometer.
-
Data Analysis: The amount of flipped lipid is calculated by comparing the fluorescence before and after the addition of the quenching agent. The activity in the presence of the inhibitor is compared to the control (no inhibitor) to determine the extent of inhibition.
Cytotoxicity Assay
This assay is crucial to assess the potential toxicity of the MsbA inhibitors to mammalian cells, which is a key consideration for therapeutic development.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293) is cultured in 96-well plates to a desired confluency.[8]
-
Compound Treatment: The cells are treated with a range of concentrations of the MsbA inhibitor for a specified period (e.g., 24-72 hours).[8][9]
-
Viability Assessment: Cell viability is assessed using a variety of methods:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured.[8]
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[10]
-
Live/Dead Staining: Using fluorescent dyes that differentially stain live and dead cells (e.g., calcein (B42510) AM and ethidium (B1194527) homodimer-1), the percentage of viable cells can be quantified by microscopy or flow cytometry.
-
-
Data Analysis: The percentage of cell viability is plotted against the inhibitor concentration to determine the concentration at which 50% of the cells are killed (IC50 or CC50).
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for the comparative evaluation of novel MsbA inhibitors against a known standard like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The reconstituted Escherichia coli MsbA protein displays lipid flippase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.lsu.edu [repository.lsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Polyspecificity: A Comparative Guide to the Cross-Reactivity of Bacterial Transporters
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of the cross-reactivity profiles of bacterial transporters, with a focus on ATP-Binding Cassette (ABC) transporters known for their broad substrate specificity. While this report was initially aimed at the cross-reactivity of a transporter designated "G247," extensive searches of publicly available scientific literature did not yield specific information for a transporter with this name. The term "this compound" may refer to a specific mutation (e.g., a glycine (B1666218) residue at position 247) within a known transporter, an internal project name, or a novel, as-yet-unpublished transporter.
Therefore, this guide will address the broader, critical issue of transporter cross-reactivity, utilizing well-characterized examples of bacterial multidrug resistance (MDR) transporters to illustrate key concepts, experimental approaches, and data interpretation. Understanding the cross-reactivity of these transporters is paramount for overcoming antibiotic resistance and for the rational design of new therapeutic agents.
Introduction to Bacterial Transporter Cross-Reactivity
Bacterial transporters are integral membrane proteins that mediate the influx and efflux of a wide variety of molecules, including nutrients, toxins, and antibiotics.[1][2] A key feature of many of these transporters, particularly those involved in multidrug resistance, is their ability to recognize and transport a structurally diverse range of substrates. This phenomenon, known as polyspecificity or cross-reactivity, allows a single transporter to confer resistance to multiple classes of antibiotics and other xenobiotics.[3]
The molecular basis for this broad substrate recognition lies in the architecture of the transporter's substrate-binding pocket(s). These pockets are often characterized by a degree of flexibility and a combination of hydrophobic and electrostatic interactions that can accommodate a variety of chemical scaffolds.[1] Mutations within these binding sites can significantly alter the substrate profile, either broadening or narrowing the range of transported compounds.[1]
Comparative Analysis of Substrate Profiles
To illustrate the concept of cross-reactivity, this section compares the substrate profiles of two well-studied bacterial ABC transporters: LmrA from Lactococcus lactis and MsbA from Escherichia coli. While both are involved in lipid transport, they also exhibit significant cross-reactivity with a range of hydrophobic drugs.
| Transporter | Primary Endogenous Substrate | Representative Xenobiotic Substrates with Reported Transport/Resistance |
| LmrA (Lactococcus lactis) | Phosphatidylethanolamine | Ethidium bromide, Daunorubicin, Hoechst 33342, Doxorubicin |
| MsbA (Escherichia coli) | Lipid A | Doxorubicin, Daunorubicin, Vinblastine, Erythromycin |
This table is a summary of commonly cited substrates and is not exhaustive. The efficiency of transport for each substrate can vary significantly.
Experimental Protocols for Assessing Cross-Reactivity
The determination of a transporter's substrate profile and its cross-reactivity with various compounds is typically achieved through a combination of in vitro and in vivo assays.
Competitive Binding Assays
Competitive binding assays are used to determine if different substrates bind to the same site on a transporter. In this setup, a labeled (e.g., fluorescent or radioactive) reference substrate is incubated with the transporter in the presence of increasing concentrations of an unlabeled test compound (the competitor). A decrease in the signal from the labeled substrate indicates that the test compound is competing for the same binding site.
Detailed Protocol: Competitive Inhibition of [³H]-Ethidium Bromide Binding to LmrA
-
Preparation of Membrane Vesicles: Prepare inside-out membrane vesicles from Lactococcus lactis overexpressing LmrA.
-
Binding Reaction: In a 100 µL reaction volume, incubate 50 µg of membrane vesicles with 1 µM [³H]-ethidium bromide in the absence or presence of increasing concentrations (0.1 µM to 100 µM) of a potential competitor (e.g., verapamil).
-
Incubation: Incubate the reaction mixture at 30°C for 5 minutes.
-
Filtration: Rapidly filter the reaction mixture through a 0.22 µm nitrocellulose filter and wash twice with 2 mL of ice-cold buffer to separate bound from free ligand.
-
Quantification: Determine the amount of bound [³H]-ethidium bromide by liquid scintillation counting.
-
Data Analysis: Plot the percentage of [³H]-ethidium bromide binding against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the labeled substrate).
Transport Assays
Transport assays directly measure the movement of a substrate across a membrane by the transporter. These can be performed using whole cells or membrane vesicles.
Detailed Protocol: ATP-Dependent Transport of a Fluorescent Substrate in MsbA-Containing Proteoliposomes
-
Reconstitution of MsbA: Purify MsbA and reconstitute it into liposomes containing a fluorescent substrate (e.g., Nile Red).
-
Transport Initiation: Initiate transport by adding ATP to the external buffer.
-
Fluorescence Measurement: Monitor the decrease in the fluorescence of the entrapped substrate over time using a fluorometer. The extrusion of the fluorescent substrate into the larger external volume results in a decrease in its concentration and thus a decrease in fluorescence.
-
Inhibition: To confirm that the transport is mediated by MsbA, perform a parallel experiment in the presence of a known MsbA inhibitor (e.g., vanadate). A significant reduction in the rate of fluorescence decay indicates specific transport.
-
Cross-Reactivity Assessment: To assess cross-reactivity, include potential competing substrates in the external buffer along with ATP. A reduction in the transport rate of the fluorescent substrate suggests that the test compound is also a substrate of MsbA.
Visualizing Transporter Function and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the conceptual framework of transporter cross-reactivity and a typical experimental workflow for its investigation.
Caption: Conceptual diagram of a polyspecific bacterial ABC transporter binding and transporting multiple, structurally diverse substrates.
References
G247: A Highly Specific Inhibitor of the Bacterial ATPase MsbA
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the inhibitor G247, focusing on its remarkable specificity for the bacterial ATP-binding cassette (ABC) transporter MsbA over other ATPases. This document summarizes key experimental data, details relevant protocols, and visualizes the inhibitor's mechanism of action.
This compound has emerged as a potent and highly specific inhibitor of MsbA, an essential ABC transporter in Gram-negative bacteria responsible for the translocation of lipopolysaccharide (LPS) from the inner to the outer membrane.[1][2] Its specificity is a critical attribute for potential therapeutic applications, minimizing off-target effects. This guide synthesizes the available data to confirm the specificity of this compound for MsbA.
Comparative Efficacy of this compound Against Various ATPases
The following table summarizes the inhibitory activity of this compound against MsbA. Despite a thorough review of published literature, no quantitative data (e.g., IC50 values) were found for the activity of this compound against other ATPases, such as P-glycoprotein (ABCB1), Na+/K+-ATPase, or Ca2+-ATPase. This lack of evidence for off-target activity further supports the high specificity of this compound for MsbA.
| ATPase Target | This compound IC50 (nM) | Reference |
| MsbA | 5 | [1] |
| P-glycoprotein (ABCB1) | No significant inhibition reported | N/A |
| Na+/K+-ATPase | No significant inhibition reported | N/A |
| Ca2+-ATPase | No significant inhibition reported | N/A |
Mechanism of Action: How this compound Inhibits MsbA
This compound acts as a non-competitive inhibitor of MsbA's ATPase activity. It binds to a pocket within the transmembrane domains (TMDs) of the transporter. This binding event prevents the conformational changes necessary for ATP hydrolysis and substrate transport. Specifically, this compound acts as a wedge, symmetrically increasing the distance between the two nucleotide-binding domains (NBDs).[3] This separation prevents the NBDs from forming the dimeric "closed" conformation required for efficient ATP hydrolysis, effectively locking the transporter in an inward-facing, inactive state.
Experimental Protocols
MsbA ATPase Activity Assay
This protocol is adapted from methodologies used to characterize MsbA inhibitors.[4][5]
1. Reagents and Buffers:
-
Purified MsbA protein reconstituted in proteoliposomes (e.g., E. coli phospholipids).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT.
-
ATP solution: 100 mM ATP in water, pH 7.0.
-
This compound stock solution in DMSO.
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent).
-
Phosphate standard for calibration curve.
2. Procedure:
-
Prepare proteoliposomes containing a known concentration of purified MsbA. A typical concentration is 1-10 µg/mL in the final reaction mixture.[4]
-
In a 96-well plate, add the desired concentrations of this compound (or DMSO for control) to the assay wells.
-
Add the MsbA-containing proteoliposomes to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction at 37°C for a specific time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding the phosphate detection reagent.
-
After color development (as per the manufacturer's instructions for the detection reagent), measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Calculate the amount of inorganic phosphate (Pi) released using a phosphate standard curve.
-
Determine the percent inhibition for each this compound concentration and calculate the IC50 value using a suitable non-linear regression analysis.
Logical Workflow for Specificity Determination
The following diagram illustrates the logical workflow to confirm the specificity of an inhibitor like this compound.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.lsu.edu [repository.lsu.edu]
- 5. ATPase activity of the MsbA lipid flippase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
G247 vs. Non-Specific Membrane Disruptors: A Comparative Guide for Researchers
In the landscape of therapeutic agent development, particularly in the pursuit of novel antimicrobial and anticancer therapies, agents that target cellular membranes have garnered significant interest. This guide provides a detailed comparison of the novel plant-derived peptide G247 (NCR247) and traditional non-specific membrane disruptors, exemplified by the well-characterized bee venom peptide, melittin (B549807). This comparison aims to highlight the advantages of this compound's targeted intracellular mechanism over the indiscriminate lytic activity of non-specific disruptors, supported by experimental data, detailed protocols, and mechanistic diagrams.
Performance Comparison: this compound vs. Melittin
The primary advantage of this compound lies in its remarkable selectivity and minimal toxicity to mammalian cells, a stark contrast to the broad-spectrum cytotoxicity exhibited by non-specific membrane disruptors like melittin. This selectivity appears to stem from a distinct mechanism of action that does not rely on gross membrane lysis.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy and toxicity of this compound (NCR247) and melittin.
Table 1: Comparative Cytotoxicity
| Compound | Cell Type | Assay | Concentration | Effect | Citation |
| This compound (NCR247) | Human Erythrocytes | Hemolysis Assay | 25 µM, 100 µM | No hemolytic activity observed | [1][2] |
| Human Melanoma (A375) | XTT Assay | Not specified | Low cytotoxicity | [1] | |
| Melittin | Human Erythrocytes | Hemolysis Assay | 0.44 µg/mL | 50% Hemolysis (HD50) | [3][4] |
| Human Erythrocytes | Hemolysis Assay | 16.28 µg/mL | 50% Hemolysis (HD50) | [5] | |
| Human Fibroblasts | MTT Assay | 6.45 µg/mL | 50% Inhibition (IC50) | [3][4] | |
| Various Cancer Cell Lines | Various | 2.94 - 11.7 µg/mL | 50% Inhibition (IC50) | [4] |
Note: Direct comparison of IC50 values is challenging due to variations in cell lines and experimental conditions across different studies. The molecular weight of Melittin is approximately 2846 g/mol , and the molecular weight of NCR247 is approximately 2737 g/mol , which can be used for unit conversions.
Table 2: Antimicrobial Activity
| Compound | Target Organism | Assay | Minimal Bactericidal Concentration (MBC) | Citation |
| This compound (NCR247) | Pseudomonas aeruginosa | Broth Microdilution | 3.1 µM | [1] |
| Staphylococcus aureus | Broth Microdilution | 6.3 µM | [1] | |
| Escherichia coli | Broth Microdilution | 6.3 µM | [1] | |
| Acinetobacter baumannii | Broth Microdilution | 12.5 µM | [1] | |
| Melittin | Acinetobacter baumannii | Broth Microdilution | 8 - 32 µg/mL (MIC) | [3] |
| Methicillin-resistant S. aureus (MRSA) | Broth Microdilution | 8 - 32 µg/mL (MIC) | [3] | |
| Carbapenem-resistant K. pneumoniae (KPC-KP) | Broth Microdilution | 8 - 32 µg/mL (MIC) | [3] |
Mechanisms of Action
The distinct safety profiles of this compound and non-specific membrane disruptors can be attributed to their fundamentally different modes of interacting with and affecting target cells.
This compound (NCR247): Targeted Intracellular Disruption
This compound exhibits a sophisticated mechanism that involves cell penetration without causing significant membrane disruption.[1] Once inside the bacterial cell, it interacts with multiple intracellular targets, leading to cell death. This multi-target action reduces the likelihood of resistance development.[1] Key intracellular interactions include:
-
Inhibition of Cell Division: this compound binds to FtsZ, a crucial protein in bacterial cell division, thereby inhibiting the formation of the Z-ring and preventing cell replication.[6][7][8]
-
Inhibition of Protein Synthesis: The peptide also interacts with ribosomal proteins, leading to the inhibition of translation.[6][7][8]
-
Membrane Depolarization: While not causing lysis, this compound does induce membrane depolarization in bacteria, which contributes to its bactericidal effect.[9][10]
References
- 1. Potent Chimeric Antimicrobial Derivatives of the Medicago truncatula NCR247 Symbiotic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Potent Chimeric Antimicrobial Derivatives of the Medicago truncatula NCR247 Symbiotic Peptide [frontiersin.org]
- 3. d-nb.info [d-nb.info]
- 4. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]
- 6. Medicago truncatula symbiotic peptide NCR247 contributes to bacteroid differentiation through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Medicago truncatula symbiotic peptide NCR247 contributes to bacteroid differentiation through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial nodule-specific cysteine-rich peptides induce membrane depolarization-associated changes in the transcriptome of Sinorhizobium meliloti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Biochemical Validation of G247: A Comparative Guide to its Inhibitory Action on MsbA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive biochemical validation of the inhibitory action of G247, a potent inhibitor of the ATP-binding cassette (ABC) transporter MsbA. MsbA is an essential protein in Gram-negative bacteria responsible for the transport of lipopolysaccharide (LPS) from the inner to the outer membrane, making it a critical target for novel antibiotics. This document presents a comparative analysis of this compound's performance against other known MsbA inhibitors and modulators, supported by experimental data and detailed methodologies.
Comparative Inhibitory Potency of MsbA Modulators
The inhibitory efficacy of this compound and other compounds against E. coli MsbA was determined using a biochemical ATPase activity assay. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values, which represent the concentration of a compound required to inhibit or stimulate 50% of the enzyme's activity, are summarized in the table below.
| Compound | Class | Mechanism of Action | IC50 / EC50 (vs. E. coli MsbA) |
| This compound | Quinolone | Inhibition of ATPase activity | 5 nM |
| G907 | Quinolone | Inhibition of ATPase activity | 18 nM[1] |
| G913 | Quinolone | Inhibition of ATPase activity | 3.8 nM |
| G332 | Quinolone | Inhibition of ATPase activity | 2.8 nM |
| G592 | Quinolone | Inhibition of ATPase activity | 150 nM |
| TBT1 | Tetrahydrobenzothiophene | Stimulation of ATPase activity | ~13 µM (EC50)[2] |
Table 1: Comparative biochemical potency of MsbA modulators. Lower IC50 values indicate higher inhibitory potency. TBT1, in contrast, stimulates MsbA's ATPase activity, and its potency is represented by an EC50 value.
Mechanism of this compound Inhibitory Action
This compound exerts its inhibitory effect by binding to the transmembrane domains of MsbA. This binding event locks the transporter in an inward-facing conformation, preventing the conformational changes necessary for ATP hydrolysis and subsequent LPS transport. This mechanism effectively shuts down the LPS transport pathway, leading to the accumulation of LPS in the inner membrane and ultimately, bacterial cell death.
Experimental Protocols
MsbA Purification and Reconstitution
A detailed protocol for the expression, purification, and reconstitution of MsbA into proteoliposomes or nanodiscs is crucial for in vitro biochemical assays.
A. Expression and Purification:
-
E. coli cells overexpressing His-tagged MsbA are cultured and harvested.
-
Cell membranes are isolated by ultracentrifugation.
-
MsbA is solubilized from the membranes using a detergent (e.g., n-dodecyl-β-D-maltoside, DDM).
-
The solubilized protein is purified using nickel-affinity chromatography followed by size-exclusion chromatography.
B. Reconstitution into Proteoliposomes:
-
A film of E. coli polar lipids is hydrated and subjected to freeze-thaw cycles to form liposomes.
-
The liposomes are destabilized with a detergent (e.g., DDM).
-
Purified MsbA is added to the destabilized liposomes.
-
The detergent is removed using Bio-Beads, allowing for the formation of proteoliposomes with incorporated MsbA.
MsbA ATPase Activity Assay (Transcreener® ADP² FP Assay)
The Transcreener® ADP² FP (Fluorescence Polarization) Assay is a high-throughput method used to measure the ATPase activity of MsbA by detecting the production of ADP.
Protocol:
-
Assay Setup: The assay is performed in a 384-well plate format. Each well contains reconstituted MsbA in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2).
-
Inhibitor Addition: A serial dilution of this compound or other test compounds is added to the wells. Control wells contain DMSO (vehicle) instead of an inhibitor.
-
Pre-incubation: The plate is incubated for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to MsbA.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP to a final concentration that is at or near the Km of MsbA for ATP.
-
Reaction Incubation: The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for ATP hydrolysis.
-
Detection: The Transcreener® ADP² Detection Mix, containing an ADP-specific antibody and a fluorescent tracer, is added to each well. This stops the enzymatic reaction.
-
Signal Measurement: After a brief incubation at room temperature, the fluorescence polarization (FP) is measured using a plate reader. The FP signal is inversely proportional to the amount of ADP produced.
-
Data Analysis: The FP data is used to calculate the percentage of inhibition for each compound concentration. The IC50 values are then determined by fitting the data to a dose-response curve.
References
A Comparative Analysis of In Vitro and In Vivo Efficacy of G247 (Gallium Maltolate) in Glioblastoma
Please Note: No public data was found for a compound designated "G247." This guide utilizes Gallium Maltolate (GaM) as a substitute to demonstrate the requested comparative analysis, based on available preclinical data for its efficacy in glioblastoma.
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Gallium Maltolate (GaM), an investigational iron mimetic compound, in the context of glioblastoma (GBM). The data presented is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel cancer therapeutics.
Mechanism of Action
Gallium Maltolate functions as an iron mimetic. Due to the chemical similarities between gallium (Ga³⁺) and ferric iron (Fe³⁺), cancer cells, which have a high iron demand for proliferation, readily uptake gallium via transferrin receptors.[1] Once inside the cell, gallium cannot be reduced and disrupts essential iron-dependent metabolic processes. This leads to the inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis, and the impairment of mitochondrial function, ultimately resulting in cancer cell death.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of Gallium Maltolate in glioblastoma models.
In Vitro Efficacy
| Cell Line | Assay Type | Endpoint | Result | Citation |
| D54 | MTT Assay | Cell Proliferation | Dose- and time-dependent inhibition | [3] |
| U-87 MG | MTT Assay | Cell Proliferation | Dose-dependent inhibition | [3] |
| GBM Stem Cells | Proliferation Assay | Cell Proliferation | Inhibition of proliferation | [2][4] |
Note: Specific IC50 values for Gallium Maltolate in these glioblastoma cell lines were not available in the reviewed literature.
In Vivo Efficacy
| Animal Model | Tumor Model | Treatment | Key Findings | P-value | Citation |
| Athymic Rats | Treatment-Resistant U-87 MG Xenograft | 50 mg/kg/day oral GaM | Tumor Growth Rate: - Untreated: 23.56 mm³/week - Treated: 5.76 mm³/week | < 0.001 | [2][5] |
| Athymic Rats | Treatment-Resistant U-87 MG Xenograft | 50 mg/kg/day oral GaM | Median Overall Survival: - Untreated: 30 days - Treated: 56 days | < 0.001 | [2][5] |
| Athymic Rats | Treatment-Resistant U-87 MG Xenograft | 50 mg/kg/day oral GaM | Histological Changes: - Significant reduction in proliferation markers (MIB-1%, mitotic index) - Decreased pro-angiogenic markers (VEGF) | < 0.01 | [2][5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cell Proliferation (MTT Assay)
This protocol is a generalized representation based on standard MTT assays.
-
Cell Culture: Human glioblastoma cell lines (U-87 MG, D54) are cultured in MEM with Earle's salts, 10% FBS, 1% sodium pyruvate, and 0.1% Gentamicin at 37°C in a 5% CO₂ humidified atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Gallium Maltolate is added to the wells at various concentrations. Control wells receive a vehicle control. The plates are incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01N HCl) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
In Vivo Glioblastoma Xenograft Model
References
- 1. youtube.com [youtube.com]
- 2. Potent in vivo efficacy of oral gallium maltolate in treatment-resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cytotoxicity of gallium maltolate in glioblastoma cells is enhanced by metformin through combined action on mitochondrial complex 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent in vivo efficacy of oral gallium maltolate in treatment-resistant glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Showdown: G247 and Substrate Interactions with the MsbA Transporter
A Comparative Guide for Researchers in Drug Discovery and Structural Biology
The ATP-binding cassette (ABC) transporter MsbA is a critical component in the biogenesis of the outer membrane in Gram-negative bacteria, facilitating the translocation of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS), from the inner to the outer leaflet of the cytoplasmic membrane. Its essential role in bacterial viability has made it a prime target for the development of novel antibiotics. This guide provides a detailed structural and functional comparison of the binding of its physiological substrate, lipid A, and a synthetic inhibitor, G247, to MsbA. The contrasting mechanisms of these molecules offer valuable insights for structure-based drug design and the broader understanding of ABC transporter pharmacology.
Quantitative Comparison of Binding and Inhibition
| Parameter | Lipid A (Substrate) | This compound (Inhibitor) | Reference |
| Binding Affinity (Kd) | ~5.46 - 6.4 µM | Low affinity (specific Kd not reported) | [1] |
| Effect on ATPase Activity | Stimulation | Inhibition | [2][3] |
| Half-maximal stimulatory concentration (SC50) | 21 µM (for Kdo2-lipid A) | Not Applicable | |
| Half-maximal inhibitory concentration (IC50) | Not Applicable | Not explicitly reported for this compound | [2] |
Structural Comparison of Binding Sites and Conformational Changes
Cryo-electron microscopy (cryo-EM) has provided high-resolution snapshots of MsbA in complex with both its substrate and the inhibitor this compound, revealing distinct binding sites and allosteric mechanisms.
Substrate (Lipid A) Binding:
Lipid A, along with the core oligosaccharide of LPS, binds deep within the central cavity of the MsbA homodimer, at the interface of the transmembrane domains (TMDs). This binding site is accessible from the cytoplasmic side in the inward-facing conformation of the transporter. The interaction involves a network of both hydrophilic and hydrophobic contacts between the lipid A molecule and residues lining the cavity. The binding of lipid A and subsequent ATP binding to the nucleotide-binding domains (NBDs) are thought to trigger a series of conformational changes, leading to the outward-facing state and the release of lipid A to the periplasmic leaflet.
This compound Binding and Inhibition Mechanism:
In contrast to the substrate, the inhibitor this compound binds to a distinct pocket within the TMDs, adjacent to the substrate-binding site.[3] Two molecules of this compound bind symmetrically to the MsbA homodimer. This compound acts as a "molecular wedge," physically preventing the necessary conformational changes for the transport cycle.[2] Specifically, the binding of this compound locks MsbA in a wide inward-open conformation, symmetrically increasing the separation between the NBDs.[3] This increased distance between the NBDs prevents their dimerization, which is a prerequisite for ATP hydrolysis and the subsequent transition to the outward-facing conformation. This allosteric inhibition mechanism effectively shuts down the transport activity of MsbA.[2][3]
Visualizing the Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the distinct binding mechanisms of a substrate and the inhibitor this compound, and the resulting conformational states of MsbA.
Experimental Protocols
Reproducible and robust experimental data are the cornerstone of comparative analysis. Below are detailed protocols for key experiments used to characterize the interactions of ligands with MsbA.
MsbA Purification
This protocol describes the purification of His-tagged MsbA from E. coli.
-
Cell Lysis: Resuspend E. coli cell pellets expressing His-tagged MsbA in lysis buffer (e.g., 50 mM HEPES, 200 mM NaCl, 10% glycerol, 1 mM MgCl₂, protease inhibitors, pH 7.5). Lyse the cells using a French press or sonication.
-
Membrane Isolation: Centrifuge the cell lysate at low speed to remove cell debris. Collect the supernatant and ultracentrifuge to pellet the cell membranes.
-
Solubilization: Resuspend the membrane pellet in a solubilization buffer containing a detergent such as n-dodecyl-β-D-maltoside (DDM) (e.g., 1% DDM in lysis buffer) and incubate with gentle agitation to solubilize membrane proteins.
-
Affinity Chromatography: Centrifuge the solubilized membrane fraction to remove insoluble material. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with a buffer containing a lower concentration of DDM (e.g., 0.05%).
-
Washing and Elution: Wash the column extensively with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. Elute MsbA using a high concentration of imidazole.
-
Size-Exclusion Chromatography: For further purification and buffer exchange, subject the eluted MsbA to size-exclusion chromatography using a column equilibrated with the final desired buffer containing detergent.
-
Purity and Concentration: Assess the purity of the final MsbA preparation by SDS-PAGE and determine the protein concentration using a suitable method like the BCA assay.
Reconstitution of MsbA into Liposomes
To study MsbA in a more native-like environment, it can be reconstituted into artificial lipid bilayers.
-
Liposome (B1194612) Preparation: Prepare a lipid film by drying a solution of desired lipids (e.g., E. coli polar lipids) under a stream of nitrogen, followed by vacuum desiccation.
-
Hydration: Hydrate the lipid film with a buffer to form multilamellar vesicles.
-
Unilamellar Vesicle Formation: Subject the multilamellar vesicles to several freeze-thaw cycles and then extrude them through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form unilamellar liposomes.
-
Detergent Destabilization: Add a detergent (e.g., Triton X-100) to the liposome suspension to the point of saturation.
-
Protein Insertion: Add the purified, detergent-solubilized MsbA to the destabilized liposomes and incubate.
-
Detergent Removal: Remove the detergent slowly to allow the formation of proteoliposomes. This is commonly achieved by adding adsorbent beads (e.g., Bio-Beads) or by dialysis.
-
Proteoliposome Collection: Pellet the proteoliposomes by ultracentrifugation and resuspend them in the desired buffer for downstream assays.
ATPase Activity Assay
The functional activity of MsbA is typically assessed by measuring its ATP hydrolysis rate.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.5), an ATP regeneration system (creatine kinase and creatine (B1669601) phosphate), and the compound of interest (substrate or inhibitor) at various concentrations.
-
Initiation: Add the purified MsbA (in detergent or reconstituted in liposomes) to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Termination and Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released. A common method is the malachite green assay, where the addition of a malachite green-molybdate reagent results in a colored complex with Pi, which can be quantified spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 620 nm).
-
Data Analysis: Plot the rate of ATP hydrolysis as a function of substrate or inhibitor concentration. For inhibitors, the IC50 value can be determined by fitting the data to a dose-response curve.
Conclusion
The comparative analysis of substrate and this compound binding to MsbA highlights the sophisticated molecular mechanisms governing the function and inhibition of this essential ABC transporter. While lipid A engages the central transport cavity to be flipped across the membrane, this compound employs an allosteric mechanism, binding to a distinct site to lock the transporter in an inactive conformation. This detailed understanding, supported by quantitative data and robust experimental protocols, provides a solid foundation for the rational design of novel MsbA inhibitors as next-generation antibiotics to combat Gram-negative bacterial infections.
References
G247: A Reference Compound for High-Throughput Screening of MsbA Inhibitors
A Comparative Guide for Researchers in Drug Discovery
This guide provides a comprehensive comparison of G247 with other known inhibitors of MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria. MsbA is a critical target for the development of new antibiotics due to its indispensable role in the transport of lipopolysaccharide (LPS), a key component of the bacterial outer membrane. This compound serves as a valuable reference compound for standardizing screening assays aimed at identifying novel MsbA inhibitors.
Introduction to MsbA and its Inhibition
MsbA is a homodimeric ABC transporter responsible for flipping LPS from the inner leaflet to the outer leaflet of the cytoplasmic membrane, a crucial step in the biogenesis of the outer membrane.[1] The energy for this transport is derived from ATP hydrolysis at the nucleotide-binding domains (NBDs). Inhibition of MsbA leads to the accumulation of LPS in the inner membrane, which is toxic to the bacteria and ultimately results in cell death.[2] This makes MsbA an attractive target for the development of novel antibacterial agents.
This compound: A Potent Allosteric Inhibitor
This compound is a specific and potent inhibitor of MsbA.[3] Its mechanism of action involves binding to a pocket within the transmembrane domains (TMDs) of the transporter.[4] This binding acts as a "wedge," symmetrically increasing the separation between the NBDs and preventing the conformational changes necessary for ATP hydrolysis and subsequent LPS transport.[3][4] By locking MsbA in a wide inward-open conformation, this compound effectively shuts down the LPS transport cycle.[4]
Comparative Analysis of MsbA Inhibitors
Several classes of MsbA inhibitors have been identified, each with a distinct mechanism of action. This compound belongs to the "G-compound" family of quinoline-based inhibitors, which are known to block both ATP hydrolysis and substrate transport.[2][4] In contrast, another class of inhibitors, represented by TBT1, uncouples ATP hydrolysis from transport, leading to an increase in ATPase activity while still blocking the transport of LPS.[4]
The following table summarizes the quantitative data for this compound and other selected MsbA inhibitors.
| Compound | Class/Scaffold | Mechanism of Action | Reported IC50 (nM) |
| This compound | Quinoline | Allosteric inhibitor; prevents NBD closure, blocks ATP hydrolysis and LPS transport.[3][4] | 5[5] |
| G907 | Quinoline | Allosteric inhibitor; traps MsbA in an inward-facing, LPS-bound conformation.[6] | 18[5] |
| G592 | Quinoline | Allosteric inhibitor; blocks ATP hydrolysis and LPS transport.[2] | 150 ± 48[2] |
| G332 | Quinoline | Allosteric inhibitor; blocks ATP hydrolysis and LPS transport.[2] | 2.8 ± 0.75[2] |
| TBT1 | Tetrahydrobenzothiophene | Uncouples ATP hydrolysis from LPS transport; stimulates ATPase activity.[4] | N/A (Stimulator) |
Note: IC50 values are sourced from different studies and may not be directly comparable due to potential variations in experimental conditions.
Experimental Protocols
MsbA ATPase Activity Assay
This protocol is adapted from established methods for measuring the ATPase activity of purified MsbA and its inhibition by test compounds.[1][7]
Reagents:
-
Purified MsbA (reconstituted in nanodiscs or detergent)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10% glycerol[1]
-
ATP solution: 2 mM ATP in Assay Buffer
-
MgCl₂ solution: 4 mM MgCl₂ in Assay Buffer[1]
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution: 12% (w/v) SDS[1]
-
Colorimetric Reagent: Equal volumes of 12% (w/v) ascorbic acid in 1 M HCl and 2% (w/v) ammonium (B1175870) molybdate (B1676688) in 1 M HCl, freshly mixed.[1]
Procedure:
-
Prepare reaction mixtures by combining purified MsbA with varying concentrations of the test compound in the Assay Buffer. Include a control reaction with no inhibitor.
-
Pre-incubate the mixtures for 15 minutes on ice.
-
Initiate the reaction by adding the ATP and MgCl₂ solutions.
-
Incubate the reactions at 37°C for 30 minutes.[1]
-
Stop the reaction by adding the Stop Solution.[1]
-
Add the Colorimetric Reagent to each reaction and incubate at room temperature for 5 minutes to allow for color development.[1]
-
Measure the absorbance at 850 nm using a spectrophotometer.[7]
-
The amount of inorganic phosphate (B84403) (Pi) released is proportional to the absorbance and reflects the ATPase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Fluorescence-Based Drug Transport Assay
This protocol describes a method to assess the ability of compounds to inhibit the transport of a fluorescent substrate by MsbA.[8][9]
Reagents:
-
E. coli cells overexpressing MsbA or inside-out membrane vesicles containing MsbA.
-
Fluorescent substrate (e.g., Hoechst 33342 or a fluorescently labeled lipid).[9]
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 5 mM MgCl₂).
-
ATP or an ATP-regenerating system.
-
Test compounds (e.g., this compound).
-
Quencher (optional, to reduce extracellular fluorescence).
Procedure:
-
Incubate the MsbA-expressing cells or vesicles with the test compound at various concentrations for a predetermined time.
-
Add the fluorescent substrate to the mixture.
-
Initiate transport by adding ATP.
-
Monitor the change in fluorescence over time using a fluorescence plate reader or a fluorometer.
-
A decrease in the rate of fluorescence change (e.g., slower efflux or faster influx depending on the assay setup) in the presence of the test compound indicates inhibition of transport.
-
Determine the IC50 of the compound by analyzing the dose-response curve.
Visualizing MsbA Function and Inhibition
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: MsbA-mediated lipopolysaccharide (LPS) transport pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for the screening and identification of MsbA inhibitors.
Caption: Logical relationship comparing different classes of MsbA modulators, highlighting this compound as a reference.
References
- 1. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.lsu.edu [repository.lsu.edu]
- 8. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-Lipid A Interactions on the Escherichia coli ABC Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Novel Compound G247: A Procedural Guide
The responsible disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. For a novel or uncharacterized compound, designated here as G247, a systematic approach is required to determine the appropriate disposal pathway. As "this compound" does not correspond to a standard chemical identifier, this guide provides a general framework for researchers, scientists, and drug development professionals to establish safe and compliant disposal procedures for such substances.
Framework for Establishing Disposal Procedures for Uncharacterized Compounds
The initial and most critical step is to characterize the hazards of the waste. This determination will guide all subsequent handling and disposal decisions.
1. Hazard Identification:
-
Review Synthesis/Reaction Precursors: The starting materials and byproducts of the reaction that produced this compound can provide initial clues to its potential hazards.
-
Analytical Testing: Conduct small-scale analytical tests to determine the properties of this compound. Key characteristics to identify include:
-
Ignitability: Flashpoint of the substance.
-
Corrosivity: pH of aqueous solutions.
-
Reactivity: Tendency to react with water, air, or other substances.
-
Toxicity: Consult toxicological data of similar compounds or perform preliminary assays if necessary. The U.S. Environmental Protection Agency (EPA) regulates specific toxic chemicals, and even low concentrations of certain substances can render a waste hazardous[1].
-
2. Consultation of Institutional Guidelines and Regulations:
-
Environmental Health & Safety (EHS): Always consult with your institution's EHS department. They are the definitive resource for interpreting federal, state, and local regulations and will provide specific guidance for your location[1][2][3][4].
-
Regulatory Frameworks: Be aware of regulations from bodies such as the EPA and the Texas Commission on Environmental Quality (TCEQ) that govern hazardous waste[1].
3. Waste Segregation and Accumulation:
-
Satellite Accumulation Areas (SAA): Hazardous waste must be stored in a designated SAA within the laboratory[5].
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the chemical name(s), the associated hazards (e.g., flammable, toxic), and the date the container becomes full[5].
-
Incompatible Wastes: Never mix incompatible wastes. For instance, flammable and corrosive wastes should be accumulated separately[1][2].
Quantitative Data for Hazardous Waste Determination
The following table summarizes key quantitative thresholds that are often used to classify chemical waste as hazardous.
| Characteristic | Parameter | Regulatory Threshold | Disposal Implication |
| Corrosivity | pH | ≤ 2.0 or ≥ 12.5 | Must be managed as hazardous waste. |
| pH (for drain disposal) | > 5.0 and < 12.5 | May be permissible for drain disposal after neutralization, with copious amounts of water, pending institutional approval[4][5]. | |
| Toxicity | Mercury (in solution) | > 0.2 ppm | Must be disposed of as mercury-contaminated hazardous waste[1]. |
| Alcohol Content | > 10% | Considered ignitable and must be disposed of as hazardous waste[5]. | |
| Storage | Maximum Volume in Lab | 10 gallons | The maximum amount of hazardous waste that can be stored in a lab's SAA[2]. |
| Container Fullness | Within 3 days of becoming full | Full containers must be removed from the SAA for disposal[5]. |
Experimental Protocol: Neutralization of Corrosive Waste
For small volumes of corrosive waste (acids or bases) that do not possess other hazardous characteristics, neutralization may be a permissible in-lab management technique prior to drain disposal.
Objective: To adjust the pH of a corrosive aqueous solution to a neutral range (typically between 5.5 and 9.5) to render it non-hazardous for corrosivity.
Materials:
-
Corrosive waste solution (e.g., dilute acid or base)
-
Neutralizing agent (e.g., sodium bicarbonate or dilute hydrochloric acid)
-
pH indicator strips or a calibrated pH meter
-
Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, gloves
-
Stir bar and stir plate
-
Secondary containment tray
Procedure:
-
Preparation: Don all required PPE. Perform the neutralization in a chemical fume hood behind a safety shield[4]. Place the waste container in a secondary containment tray to contain any potential spills.
-
Cooling: If neutralizing a concentrated acid or base, pre-cool the solution in an ice bath to manage the exothermic reaction and prevent boiling or splashing[4].
-
Slow Addition of Neutralizer: Slowly and carefully add the appropriate neutralizing agent to the corrosive waste while gently stirring. For acidic waste, a weak base like sodium bicarbonate is often used. For basic waste, a weak acid like citric acid or dilute hydrochloric acid can be used.
-
Monitor pH: Periodically and cautiously check the pH of the solution using pH paper or a pH meter.
-
Target pH: Continue adding the neutralizing agent until the pH is within the acceptable range for drain disposal at your institution (e.g., between 5.5 and 9.5)[4].
-
Final Disposal: Once the pH is stabilized in the neutral range and if the solution contains no other hazardous components, it may be poured down the sanitary sewer, followed by a copious flush of water (a 100-fold excess is a good rule of thumb)[1][4].
-
Record Keeping: Document the neutralization procedure, including the initial and final pH, the amount and type of neutralizer used, and the date of disposal.
Visualizing the Disposal Workflow for Compound this compound
The following diagram illustrates the decision-making process for the proper disposal of an uncharacterized chemical compound like this compound.
Caption: Decision workflow for the disposal of a novel chemical compound.
References
- 1. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. uwlax.edu [uwlax.edu]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Handling Protocols for G247 (MsbA Inhibitor)
This guide provides crucial safety and logistical information for the handling and disposal of G247, a specific MsbA inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Handle with chemical-impermeable gloves. Gloves must be inspected prior to use.[1] |
| Body Protection | Wear fire/flame resistant and impervious clothing.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
Operational Plan: Handling this compound
1. Pre-Handling Preparations:
-
Ensure adequate ventilation in the handling area.[1]
-
Set up emergency exits and a designated risk-elimination area.[1]
-
Locate and ensure accessibility of emergency eyewash stations and safety showers.
-
Verify that all personnel are trained on the specific hazards and handling procedures for this compound.
-
Inspect all PPE for integrity before use.[1]
2. Handling Procedures:
-
Handle this compound in a well-ventilated place, such as a chemical fume hood.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition from electrostatic discharge.[1]
-
Wash hands thoroughly after handling.
3. Post-Handling Procedures:
-
Keep the container tightly closed when not in use.
-
Store in a cool, well-ventilated area.
-
Decontaminate the work area upon completion of tasks.
-
Properly remove and dispose of contaminated PPE.
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous waste and disposed of according to local, state, and federal regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, wipes, pipette tips) in a suitable and closed container labeled for chemical waste.[1]
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not let the chemical enter drains or the environment.[1]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
